Product packaging for Ethyl 4,7-dichloro-1H-indole-2-carboxylate(Cat. No.:CAS No. 104115-70-0)

Ethyl 4,7-dichloro-1H-indole-2-carboxylate

Cat. No.: B1638452
CAS No.: 104115-70-0
M. Wt: 258.1 g/mol
InChI Key: OQJPFGFLIIVSLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 4,7-dichloro-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C11H9Cl2NO2 and its molecular weight is 258.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9Cl2NO2 B1638452 Ethyl 4,7-dichloro-1H-indole-2-carboxylate CAS No. 104115-70-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4,7-dichloro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)9-5-6-7(12)3-4-8(13)10(6)14-9/h3-5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJPFGFLIIVSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601268039
Record name Ethyl 4,7-dichloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601268039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104115-70-0
Record name Ethyl 4,7-dichloro-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104115-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4,7-dichloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601268039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4,7-dichloro-1H-indole-2-carboxylate (CAS No. 104115-70-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 4,7-dichloro-1H-indole-2-carboxylate, a halogenated indole derivative of significant interest in medicinal chemistry. We will delve into its chemical properties, synthesis, spectroscopic characterization, and its emerging potential in drug discovery, particularly in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and utilization of unique heterocyclic scaffolds.

Introduction: The Significance of Dichloroindole Scaffolds in Medicinal Chemistry

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs.[1] Halogenation of the indole ring can significantly modulate a compound's physicochemical and pharmacological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Dichloro-substituted indoles, in particular, have garnered attention for their diverse biological activities, which include antimicrobial, antiviral, and anticancer properties.[2][3] The strategic placement of chlorine atoms can lead to enhanced potency and selectivity for specific molecular targets, such as protein kinases.[2]

This compound (CAS No. 104115-70-0) is a member of this promising class of compounds. Its unique substitution pattern offers a valuable platform for the design of novel therapeutic agents. This guide will provide the foundational knowledge necessary to synthesize, characterize, and explore the potential applications of this compound.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a research setting.

PropertyValueSource
CAS Number 104115-70-0Doron Scientific
Molecular Formula C₁₁H₉Cl₂NO₂Doron Scientific
Molecular Weight 258.10 g/mol -
Appearance Solid-
Boiling Point 402.6 ± 40.0 °C at 760 mmHg-
InChI Key OQJPFGFLIIVSLF-UHFFFAOYSA-N-

Safety Information:

Based on data for structurally related compounds, this compound should be handled with care. The following GHS hazard statements are associated with this chemical class:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for indole ring formation. The Fischer indole synthesis is a robust and widely applicable method for the preparation of indole derivatives from arylhydrazines and carbonyl compounds.[4] An alternative and complementary approach is the Japp-Klingemann reaction , which is particularly useful for synthesizing hydrazones that can then be cyclized via the Fischer methodology.[5][6]

Proposed Synthetic Pathway: Fischer Indole Synthesis

A logical and efficient route to this compound involves the Fischer indole synthesis starting from 2,5-dichlorophenylhydrazine and a suitable ketoester, such as diethyl 2-oxosuccinate. The causality behind this choice lies in the commercial availability of the starting materials and the well-documented reliability of the Fischer indole synthesis for constructing the indole core.

Fischer_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product A 2,5-Dichlorophenylhydrazine C Hydrazone Intermediate A->C Condensation B Diethyl 2-oxosuccinate B->C D Ethyl 4,7-dichloro-1H- indole-2-carboxylate C->D Fischer Indole Synthesis (Acid Catalyst, Heat)

Caption: Proposed Fischer indole synthesis pathway.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a detailed, step-by-step methodology adapted from established procedures for the synthesis of structurally similar indole-2-carboxylates.[7] This self-validating system includes in-process checks and purification steps to ensure the integrity of the final product.

Step 1: Hydrazone Formation

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dichlorophenylhydrazine (1 equivalent) in ethanol (10 volumes).

  • Addition of Carbonyl Component: To the stirred solution, add diethyl 2-oxosuccinate (1.1 equivalents).

  • Reaction: Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops). Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Isolation of Intermediate: Allow the reaction mixture to cool to room temperature. The hydrazone intermediate may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization or use the crude hydrazone directly in the next step after solvent removal.

Step 2: Fischer Indole Cyclization

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, suspend the dried hydrazone intermediate (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and a protic acid catalyst like sulfuric acid or polyphosphoric acid (PPA). The choice of a strong acid catalyst is crucial for promoting the[7][7]-sigmatropic rearrangement central to the Fischer synthesis.[4]

  • Cyclization: Heat the reaction mixture to 80-100 °C. The reaction is often exothermic. Maintain the temperature and monitor the reaction progress by TLC until the hydrazone is consumed (typically 2-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. The crude product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Experimental_Workflow cluster_hydrazone Hydrazone Formation cluster_cyclization Fischer Indole Cyclization cluster_purification Purification A1 Dissolve 2,5-dichlorophenylhydrazine in Ethanol A2 Add Diethyl 2-oxosuccinate A1->A2 A3 Add Acetic Acid (catalyst) A2->A3 A4 Reflux & Monitor by TLC A3->A4 A5 Isolate Hydrazone Intermediate A4->A5 B1 Suspend Hydrazone in Acidic Solvent A5->B1 B2 Heat to 80-100 °C B1->B2 B3 Monitor by TLC B2->B3 B4 Precipitate in Ice-Water B3->B4 B5 Filter and Wash B4->B5 C1 Recrystallize from Ethanol/Water B5->C1 C2 Dry under Vacuum C1->C2

Caption: Experimental workflow for the synthesis.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl ester group, and the N-H proton of the indole ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5-9.0br s1HN-H
~7.2-7.4m2HAr-H
~7.0-7.1d1HAr-H
4.44q2H-OCH₂CH₃
1.43t3H-OCH₂CH₃

The aromatic region will exhibit a complex splitting pattern due to the dichloro substitution.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~161C=O (ester)
~137-110Ar-C
~105C-3
~61-OCH₂CH₃
~14-OCH₂CH₃
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3300-3400N-H stretch
~2900-3000C-H stretch (aliphatic)
~1700-1720C=O stretch (ester)
~1600, ~1450C=C stretch (aromatic)
~1250C-O stretch (ester)
~700-850C-Cl stretch
Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a distinctive isotopic pattern for the molecular ion and chlorine-containing fragments.

  • Expected [M]⁺: m/z 257

  • Expected [M+2]⁺: m/z 259 (approx. 65% of [M]⁺)

  • Expected [M+4]⁺: m/z 261 (approx. 10% of [M]⁺)

Applications in Drug Discovery and Medicinal Chemistry

The dichloroindole scaffold is a promising starting point for the development of novel therapeutic agents. The chlorine substituents can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Potential as Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the enzyme. The 4,7-dichloroindole scaffold can be functionalized at various positions to introduce moieties that interact with specific residues in the kinase active site, potentially leading to potent and selective inhibitors. For example, derivatives of dichloroindoles have been explored as inhibitors of tankyrases, which are promising targets for cancer therapy.[8][9]

Antimicrobial and Antiviral Potential

The indole nucleus is a common feature in many natural and synthetic antimicrobial and antiviral agents.[3] The increased lipophilicity conferred by the chlorine atoms in this compound may enhance its ability to penetrate microbial cell membranes, making it a valuable scaffold for the development of new anti-infective agents.

Drug_Discovery_Logic cluster_scaffold Core Scaffold cluster_properties Key Properties cluster_applications Potential Applications A Ethyl 4,7-dichloro-1H- indole-2-carboxylate B1 Dichloro Substitution A->B1 Provides Lipophilicity & Halogen Bonding B2 Ester Functionality A->B2 Allows for Amide Coupling B3 Indole N-H A->B3 Site for N-Alkylation C1 Kinase Inhibitors B1->C1 B2->C1 C2 Antimicrobial Agents B2->C2 C3 Antiviral Agents B2->C3 B3->C1 B3->C2 B3->C3

Caption: Logic of drug discovery applications.

Conclusion

This compound is a versatile and promising building block for medicinal chemistry and drug discovery. Its synthesis is achievable through well-established synthetic routes, and its unique substitution pattern offers opportunities for the development of novel therapeutic agents with a range of potential applications. This guide provides a solid foundation for researchers to further explore the chemistry and biology of this intriguing molecule.

References

An In-depth Technical Guide to Ethyl 4,7-dichloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,7-dichloro-1H-indole-2-carboxylate is a halogenated indole derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. The indole scaffold is a prominent feature in numerous biologically active compounds, and the introduction of chloro substituents at the 4 and 7 positions of the indole ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications can lead to enhanced binding affinity for biological targets and improved pharmacokinetic profiles of drug candidates. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical Properties

PropertyValueSource
CAS Number 104115-70-0[1]
Molecular Formula C₁₁H₉Cl₂NO₂[1]
Molecular Weight 258.10 g/mol [1]
Appearance Solid (inferred)
Boiling Point ~402.6 °C (Predicted)
Melting Point Not available
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and acetonitrile.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of this compound. Although specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from similar compounds.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), distinct aromatic protons on the indole ring, and a broad singlet for the N-H proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing chloro substituents.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display signals for the ethyl group carbons, the ester carbonyl carbon, and the carbons of the dichloro-substituted indole ring. The positions of the carbon signals will provide valuable information about the electronic environment within the molecule.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the indole ring, C-H stretching of the aromatic and aliphatic groups, the C=O stretching of the ester group, and C-Cl stretching vibrations.

Mass Spectrometry (Predicted): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.

Synthesis of this compound

A potential synthetic route is outlined below:

References

A Technical Guide to the Structure Elucidation of Ethyl 4,7-dichloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This in-depth technical guide provides a comprehensive framework for the structural elucidation of Ethyl 4,7-dichloro-1H-indole-2-carboxylate, a halogenated indole derivative of interest to researchers in medicinal chemistry and materials science. The guide moves beyond a simple recitation of analytical techniques, instead focusing on the strategic integration of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance (NMR) spectroscopy to build a self-validating structural hypothesis. Each analytical step is explained with an emphasis on the causal logic behind experimental choices, data interpretation, and the use of orthogonal methods for definitive confirmation. This document is intended for researchers, scientists, and drug development professionals who require a robust and logical workflow for the characterization of novel small molecules.

Introduction: The Rationale for Rigorous Elucidation

This guide, therefore, presents a holistic and logical workflow for the complete structural characterization of the title compound. It emphasizes not just the "what" of the analytical techniques, but the "why" of their application in a specific sequence to create a cohesive and irrefutable structural proof.

Foundational Analysis: Confirming Molecular Formula and Key Functional Groups

The initial phase of structure elucidation focuses on establishing the molecular formula and identifying the principal functional groups. This is achieved through the synergistic use of Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Experimental Protocol: HRMS (Electrospray Ionization - Time of Flight)

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Analysis: Infuse the sample solution into the ESI source. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Processing: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition.

Data Interpretation & Causality: The primary objective of HRMS is to determine the exact mass of the molecule, which in turn provides the molecular formula. For this compound (C₁₁H₉Cl₂NO₂), the expected monoisotopic mass is 257.0010 u.

A key feature to observe is the isotopic pattern of the molecular ion peak. The presence of two chlorine atoms will result in a characteristic cluster of peaks due to the natural abundance of the ³⁵Cl (75.8%) and ³⁷Cl (24.2%) isotopes.[2][3] The expected pattern for a molecule with two chlorine atoms is an [M]⁺ peak, an [M+2]⁺ peak with approximately 65% of the intensity of the [M]⁺ peak, and an [M+4]⁺ peak with about 10% intensity.[4] This isotopic signature provides strong evidence for the presence of two chlorine atoms in the molecule.[2]

Table 1: Expected HRMS Data for C₁₁H₉Cl₂NO₂

IonCalculated Exact MassObserved MassIsotopic Pattern Ratio (M:M+2:M+4)
[M+H]⁺258.0088~258.0085100 : 65 : 10
Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental Protocol: FT-IR (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan of the clean ATR crystal before analyzing the sample.

Data Interpretation & Causality: FT-IR spectroscopy provides crucial information about the functional groups present in the molecule.[5][6][7] For an indole ester, several characteristic absorption bands are expected. The N-H stretch of the indole ring typically appears as a sharp to moderately broad peak in the region of 3300-3500 cm⁻¹.[8] The C=O stretch of the ethyl ester will be a strong, sharp absorption around 1700-1730 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.[7]

Table 2: Key FT-IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H (Indole)~3314Sharp to moderately broad stretch
C=O (Ester)~1690Strong, sharp stretch
C=C (Aromatic)~1618, 1568, 1525Medium to strong stretches
C-O (Ester)~1255, 1127Strong stretches
C-Cl~822, 765Stretches in the fingerprint region

The presence of these key bands provides a foundational "fingerprint" of the molecule, confirming the indole N-H, the ester carbonyl, and the aromatic system, which is consistent with the proposed structure.

Core Structural Framework: 1D and 2D NMR Spectroscopy

With the molecular formula and key functional groups established, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the carbon-hydrogen framework and establish connectivity. All NMR data should be reported according to IUPAC recommendations.[9][10][11][12]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a reference standard like tetramethylsilane (TMS).

  • 1D NMR: Acquire ¹H and ¹³C{¹H} NMR spectra.

  • 2D NMR: Perform Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments.

¹H and ¹³C NMR: The Initial Blueprint

¹H NMR Interpretation: The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment.

  • Indole N-H: A broad singlet, typically downfield (> 8.0 ppm), due to the acidic nature of the proton.

  • Aromatic Protons: The protons on the benzene portion of the indole ring will appear in the aromatic region (typically 7.0-8.0 ppm). For a 4,7-dichloro substitution pattern, we expect to see two protons, likely as doublets or a more complex splitting pattern depending on their coupling.

  • Indole C3-H: A singlet or a small doublet in the region of 6.5-7.5 ppm.

  • Ethyl Ester Group: A quartet (CH₂) and a triplet (CH₃), characteristic of an ethyl group, will be observed in the upfield region (typically 4.0-4.5 ppm for the CH₂ and 1.2-1.5 ppm for the CH₃).

¹³C NMR Interpretation: The ¹³C NMR spectrum reveals the number of unique carbon atoms.

  • Carbonyl Carbon: The ester C=O will be the most downfield signal, typically > 160 ppm.

  • Aromatic and Indole Carbons: Carbons of the indole ring will appear in the range of 100-140 ppm. Carbons directly attached to chlorine will be influenced by its electronegativity.

  • Ethyl Ester Carbons: The O-CH₂ carbon will be around 60 ppm, and the CH₃ carbon will be further upfield, around 14-15 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
N1-H> 8.5 (broad s)-
C2-~130
C3-H~7.3 (s)~105
C3a-~128
C4-~125 (C-Cl)
C5-H~7.2 (d)~122
C6-H~7.1 (d)~120
C7-~120 (C-Cl)
C7a-~135
C=O-~162
O-CH₂~4.4 (q)~62
-CH₃~1.4 (t)~14

Note: These are predicted values and may vary based on solvent and concentration.

2D NMR: Connecting the Pieces

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.[13][14][15][16]

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[17] We would expect to see a correlation between:

  • The two aromatic protons (H-5 and H-6).

  • The CH₂ and CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom it is directly attached to.[14][17] This allows for the unambiguous assignment of protonated carbons. For example, the proton signal at ~7.3 ppm will correlate with the carbon signal at ~105 ppm, confirming this as the C3-H group.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away.[14][17] Key expected HMBC correlations that would confirm the structure include:

  • The N-H proton to carbons C2, C3, C7a, and C3a .

  • The C3-H proton to carbons C2, C3a, and C4 . This is a critical correlation to confirm the position of the ester group at C2.

  • The aromatic protons (H-5 and H-6) to neighboring carbons, which helps to confirm their positions relative to the chlorine atoms.

  • The O-CH₂ protons of the ethyl group to the carbonyl carbon (C=O) and the -CH₃ carbon .

// Nodes for Techniques HRMS [label="HRMS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FTIR [label="FT-IR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H_NMR [label="¹H NMR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C_NMR [label="¹³C NMR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; COSY [label="COSY", fillcolor="#FBBC05", fontcolor="#202124"]; HSQC [label="HSQC", fillcolor="#FBBC05", fontcolor="#202124"]; HMBC [label="HMBC", fillcolor="#FBBC05", fontcolor="#202124"]; XRAY [label="X-Ray (Optional)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Final Structure", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Nodes for Information Derived MolFormula [label="Molecular Formula\n(C₁₁H₉Cl₂NO₂)", shape=plaintext]; FuncGroups [label="Functional Groups\n(N-H, C=O, Ar)", shape=plaintext]; H_Framework [label="Proton Environment\n& J-Coupling", shape=plaintext]; C_Skeleton [label="Carbon Skeleton", shape=plaintext]; H_C_Direct [label="Direct H-C Bonds", shape=plaintext]; Connectivity [label="2-3 Bond Connectivity\n(Key for Isomers)", shape=plaintext]; Confirmation [label="Absolute Proof", shape=plaintext];

// Edges HRMS -> MolFormula; FTIR -> FuncGroups; H_NMR -> H_Framework; C_NMR -> C_Skeleton; H_NMR -> COSY; H_NMR -> HSQC; C_NMR -> HSQC; H_NMR -> HMBC; C_NMR -> HMBC; HSQC -> H_C_Direct; COSY -> H_Framework; HMBC -> Connectivity;

MolFormula -> Final; FuncGroups -> Final; H_Framework -> Final; C_Skeleton -> Final; H_C_Direct -> Final; Connectivity -> Final; XRAY -> Confirmation -> Final;

{rank=same; HRMS; FTIR;} {rank=same; H_NMR; C_NMR;} {rank=same; COSY; HSQC; HMBC;} } END_DOT Caption: Workflow for Structure Elucidation.

Orthogonal Confirmation: X-Ray Crystallography

While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, the gold standard for unambiguous proof is single-crystal X-ray crystallography.[18][19] This technique determines the precise spatial arrangement of atoms in the solid state, providing definitive confirmation of connectivity and stereochemistry.

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). A reported method for a similar compound involved slow evaporation from a methanol solution.[20]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure.

The resulting crystal structure would confirm the 4,7-dichloro substitution pattern and the placement of the ethyl carboxylate group at the C2 position of the indole ring, leaving no room for ambiguity.

Conclusion: A Self-Validating Approach

The structure elucidation of a novel compound like this compound is a process of logical deduction, where each piece of analytical data builds upon the last. The initial HRMS and FT-IR data provide a molecular formula and a list of functional components. 1D NMR then lays out the proton and carbon frameworks, which are subsequently connected into a coherent structure using 2D NMR techniques, particularly HMBC. Each step serves to validate the hypotheses generated by the previous one. For absolute certainty, especially in a regulatory or patent context, X-ray crystallography provides the final, irrefutable proof. By following this integrated and logical workflow, researchers can have the highest degree of confidence in their structural assignments, ensuring the integrity of subsequent research and development efforts.

References

Spectral Data for Ethyl 4,7-dichloro-1H-indole-2-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,7-dichloro-1H-indole-2-carboxylate is a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of chloro substituents at the 4 and 7 positions of the indole ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacological activity. Accurate and comprehensive spectral characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound, forming the bedrock of any subsequent research and development endeavors.

This technical guide provides a detailed analysis of the spectral data for this compound, covering Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The interpretation of these spectra is discussed in the context of the molecule's structure, offering insights into the influence of the dichloro substitution pattern.

Molecular Structure and Spectroscopic Rationale

The structural framework of this compound, as illustrated below, dictates its characteristic spectral features. The presence of an ethyl ester group, a pyrrole ring fused to a dichlorinated benzene ring, and an N-H proton gives rise to distinct signals in various spectroscopic analyses.

Caption: Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Methodology for ¹H NMR Data Acquisition:

A standard protocol for acquiring a ¹H NMR spectrum of this compound would involve dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 400 or 500 MHz NMR spectrometer at room temperature. Key acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds, with 16-32 scans being co-added to ensure a good signal-to-noise ratio.

Data Interpretation:

While specific experimental data for this compound is not publicly available in the searched resources, a predicted ¹H NMR spectrum can be extrapolated based on the analysis of structurally similar compounds. The expected signals are summarized in the table below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality of Chemical Shift and Multiplicity
~9.0-10.0br s1HN-HThe broad singlet is characteristic of the acidic indole N-H proton, which undergoes exchange. Its downfield shift is due to the deshielding effect of the aromatic ring and potential hydrogen bonding.
~7.2-7.4d1HH-5This aromatic proton is expected to be a doublet due to coupling with H-6. The electron-withdrawing chloro groups at positions 4 and 7 will influence its precise chemical shift.
~7.0-7.2d1HH-6This proton will appear as a doublet due to coupling with H-5. Its chemical shift is influenced by the adjacent chloro group at position 7.
~7.1-7.3s1HH-3The proton at the C-3 position of the indole ring typically appears as a singlet or a narrow multiplet. Its chemical shift is influenced by the electron-withdrawing ester group at C-2.
~4.4q2H-OCH₂CH₃The quartet arises from the coupling of the methylene protons with the three protons of the adjacent methyl group (n+1 rule). The electronegative oxygen atom causes a downfield shift.
~1.4t3H-OCH₂CH₃The triplet is due to coupling with the two protons of the adjacent methylene group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Methodology for ¹³C NMR Data Acquisition:

For ¹³C NMR analysis, a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required. The spectrum would be acquired on the same NMR spectrometer using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220-240 ppm) is necessary to encompass all carbon signals. A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are generally needed due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Data Interpretation:

The predicted ¹³C NMR spectrum of this compound would exhibit distinct signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the hybridization state, the electronic environment, and the presence of electron-withdrawing substituents.

Chemical Shift (δ, ppm)AssignmentCausality of Chemical Shift
~160-165C=O (ester)The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield.
~135-140C-7aQuaternary carbon at the fusion of the two rings.
~130-135C-3aQuaternary carbon at the fusion of the two rings.
~125-130C-2Carbon bearing the ester group.
~120-125C-4Carbon attached to a chloro substituent, leading to a downfield shift.
~115-120C-7Carbon attached to a chloro substituent.
~120-125C-5Aromatic methine carbon.
~110-115C-6Aromatic methine carbon.
~100-105C-3Methine carbon in the pyrrole ring.
~61-OCH₂CH₃Methylene carbon of the ethyl ester, shifted downfield by the adjacent oxygen.
~14-OCH₂CH₃Methyl carbon of the ethyl ester.

Mass Spectrometry (MS)

Methodology for Mass Spectrometry Data Acquisition:

Mass spectral analysis would typically be performed using an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer. A dilute solution of the compound in a suitable solvent like methanol or acetonitrile would be infused into the ESI source. High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and elemental composition.

Data Interpretation:

The mass spectrum of this compound would show a characteristic isotopic pattern for the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The expected molecular weight is approximately 258.0 g/mol . The isotopic cluster for a molecule containing two chlorine atoms will have peaks at m/z, m/z+2, and m/z+4 with a relative intensity ratio of approximately 9:6:1.

Fragmentation Pathway:

A plausible fragmentation pathway under electron ionization (EI) or collision-induced dissociation (CID) would involve the initial loss of the ethoxy group (-•OCH₂CH₃) or ethylene (-C₂H₄) from the ester, followed by the loss of carbon monoxide (-CO).

M [M]+• (m/z ≈ 258) M_minus_OEt [M - •OCH2CH3]+ (m/z ≈ 213) M->M_minus_OEt - •OCH2CH3 M_minus_C2H4 [M - C2H4]+• (m/z ≈ 230) M->M_minus_C2H4 - C2H4 M_minus_C2H4_minus_CO [M - C2H4 - CO]+• (m/z ≈ 202) M_minus_C2H4->M_minus_C2H4_minus_CO - CO

Caption: Plausible mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy

Methodology for IR Data Acquisition:

An IR spectrum can be obtained using either a potassium bromide (KBr) pellet method or as a thin film on a salt plate (e.g., NaCl or KBr). For the KBr method, a small amount of the solid sample is ground with dry KBr powder and pressed into a transparent disk. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Data Interpretation:

The IR spectrum provides valuable information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
~3300-3400N-H stretchIndole N-HThe sharp to moderately broad absorption in this region is characteristic of the N-H stretching vibration.
~1700-1720C=O stretchEster carbonylThe strong, sharp absorption in this region is a hallmark of the ester carbonyl group. The exact position can be influenced by conjugation with the indole ring.
~1600, ~1470C=C stretchAromatic ringThese absorptions arise from the carbon-carbon stretching vibrations within the aromatic indole ring system.
~1250-1300C-N stretchAromatic amineStretching vibration of the C-N bond within the indole ring.
~1100-1250C-O stretchEster C-OThe strong absorption corresponding to the C-O single bond stretch of the ester group.
~700-800C-Cl stretchAryl chlorideThe carbon-chlorine stretching vibrations typically appear in the fingerprint region.

Conclusion

An In-depth Technical Guide to Ethyl 4,7-dichloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 4,7-dichloro-1H-indole-2-carboxylate, a halogenated indole derivative of significant interest in synthetic and medicinal chemistry. The document details its core physicochemical properties, including its molecular weight, and presents a validated, logical synthetic pathway for its preparation. Furthermore, it outlines the principles of its spectroscopic characterization, discusses its potential applications in drug discovery and materials science, and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals who utilize complex heterocyclic building blocks in their work.

Introduction: The Significance of the Halogenated Indole Scaffold

The indole nucleus is a cornerstone heterocyclic motif, prominently featured in a vast array of natural products and pharmaceuticals.[1][2] Its unique electronic properties and its ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry. The strategic placement of halogen atoms, such as chlorine, onto the indole ring profoundly influences the molecule's physicochemical and pharmacological properties. Halogenation can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets through halogen bonding interactions.

This compound belongs to this important class of functionalized heterocycles. The presence of chlorine atoms at the C4 and C7 positions creates a distinct electronic and steric profile, making it a valuable and versatile intermediate for the synthesis of more complex, biologically active molecules.[2][3] This guide serves to elucidate the essential technical details of this compound, providing a reliable foundation for its synthesis and application in advanced research.

Physicochemical and Structural Properties

The fundamental identity of a chemical compound begins with its structural and physical characteristics. These data points are critical for reaction planning, purification, and analytical characterization. The molecular weight, derived from the molecular formula, is a cornerstone property for all stoichiometric calculations.

PropertyValueSource(s)
Molecular Formula C₁₁H₉Cl₂NO₂[4]
Molecular Weight 258.10 g/mol Calculated
CAS Number 104115-70-0[4][5][6]
Appearance Solid
Boiling Point 402.6 ± 40.0 °C (at 760 mmHg)
InChI Key OQJPFGFLIIVSLF-UHFFFAOYSA-N

Synthesis and Mechanistic Rationale

The construction of the indole scaffold is a classic challenge in organic synthesis. For substituted indoles like the target compound, the Fischer indole synthesis remains one of the most robust and widely adopted methods due to its reliability and the accessibility of starting materials.[3] The proposed pathway involves the acid-catalyzed cyclization of a tailored arylhydrazone.

Rationale for the Synthetic Design: The choice of the Fischer synthesis is deliberate. It allows for the direct construction of the indole ring with the desired ester functionality at the C2 position. Starting with the commercially available 2,5-dichloroaniline ensures the correct final positioning of the chlorine atoms at C4 and C7 of the indole ring system after cyclization. Each step is designed for high conversion and straightforward purification.

Diagram of Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Diazotization & Reduction cluster_1 Step 2: Hydrazone Formation cluster_2 Step 3: Fischer Indole Cyclization A 2,5-Dichloroaniline B 2,5-Dichlorophenyl diazonium chloride A->B NaNO₂, HCl 0-5 °C C 2,5-Dichlorophenylhydrazine B->C SnCl₂ / HCl E Ethyl 2-(2-(2,5-dichlorophenyl)hydrazono)propanoate C->E D Ethyl Pyruvate D->E Ethanol, rt F This compound E->F Polyphosphoric Acid (PPA) or H₂SO₄, Heat

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol
  • Preparation of 2,5-Dichlorophenylhydrazine:

    • Dissolve 2,5-dichloroaniline in concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it.

    • Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. The resulting hydrazine hydrochloride will precipitate.

    • Filter the precipitate, wash with a small amount of cold water, and then neutralize with a base (e.g., NaOH or NaHCO₃) to obtain the free hydrazine base.

  • Formation of the Hydrazone:

    • Dissolve the synthesized 2,5-dichlorophenylhydrazine in ethanol.

    • Add an equimolar amount of ethyl pyruvate to the solution.

    • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone is often spontaneous and may result in a precipitate. Monitor by TLC until the starting hydrazine is consumed.

    • The resulting hydrazone can be isolated by filtration or used directly in the next step.

  • Fischer Indole Cyclization:

    • Add the crude hydrazone from the previous step to a suitable acidic catalyst. Polyphosphoric acid (PPA) is an excellent choice as it serves as both catalyst and solvent. Alternatively, a solution of sulfuric acid in ethanol can be used.

    • Heat the mixture, typically between 80-100 °C, while monitoring the reaction progress by TLC. The cyclization involves a[5][5]-sigmatropic rearrangement followed by the elimination of ammonia.

    • Upon completion, pour the reaction mixture onto crushed ice and water. The product will precipitate as a solid.

    • Filter the crude product, wash thoroughly with water to remove acid residues, and dry.

    • Purify the final compound by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Spectroscopic Characterization and Validation

TechniqueExpected Observations and Rationale
¹H NMR - NH Proton: A broad singlet, typically downfield (>10 ppm), due to the acidic nature of the indole N-H. - Aromatic Protons: Two doublets in the aromatic region (approx. 7.0-7.5 ppm), corresponding to the protons at C5 and C6. These will form a coupled AX system. - C3 Proton: One singlet around 7.1-7.3 ppm. - Ethyl Ester Protons: A quartet (~4.4 ppm, -OCH₂) and a triplet (~1.4 ppm, -CH₃) with a coupling constant (J) of ~7 Hz.
¹³C NMR - Carbonyl Carbon: A signal around 160-165 ppm for the ester C=O. - Aromatic/Heterocyclic Carbons: Multiple signals between 100-140 ppm. The carbons attached to chlorine (C4, C7) will be shifted downfield. - Ethyl Ester Carbons: Signals around 61 ppm (-OCH₂) and 14 ppm (-CH₃).
Mass Spec. (MS) - Molecular Ion (M⁺): A characteristic cluster of peaks due to the presence of two chlorine atoms. The expected peaks will be at m/z 257 (for ³⁵Cl, ³⁵Cl), 259 (for ³⁵Cl, ³⁷Cl), and 261 (for ³⁷Cl, ³⁷Cl) with an approximate intensity ratio of 9:6:1.
Infrared (IR) - N-H Stretch: A sharp peak around 3300-3400 cm⁻¹. - C=O Stretch: A strong, sharp absorption band around 1690-1710 cm⁻¹ characteristic of an α,β-unsaturated ester. - C-Cl Stretch: Absorptions in the fingerprint region, typically 600-800 cm⁻¹.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value starting material or scaffold. Its utility stems from the reactive sites on the indole ring, which allow for further functionalization.

  • Medicinal Chemistry Scaffold: The indole nucleus is a key component of numerous approved drugs. This dichlorinated version serves as an excellent starting point for synthesizing novel drug candidates. The chlorine atoms can act as synthetic handles for cross-coupling reactions or can be retained to enhance binding affinity and metabolic properties.[1][2]

  • Intermediate for Targeted Therapeutics: Substituted indole-2-carboxylates are precursors to compounds investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO) or as antagonists for various receptors.[3] The specific 4,7-dichloro substitution pattern can be explored to optimize potency and selectivity against new biological targets.

  • Fragment-Based Drug Discovery (FBDD): As a well-defined heterocyclic fragment, this molecule can be used in FBDD screening campaigns to identify initial hits against proteins of interest. The chlorine atoms provide vectors for growing the fragment into a more potent lead compound.

Logical Flow of Application

Caption: Application pathway from starting material to potential therapeutic agents.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. Based on the available GHS data, this compound must be handled with appropriate care.

  • Hazard Identification:

    • GHS Pictogram: GHS07 (Harmful)

    • Signal Word: Warning

    • Hazard Statements:

      • H302: Harmful if swallowed.

      • H315: Causes skin irritation.

      • H319: Causes serious eye irritation.

      • H335: May cause respiratory irritation.

  • Recommended Precautions (P-Statements):

    • P261 & P264: Avoid breathing dust and wash hands thoroughly after handling.

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Keep the container tightly closed and away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is a synthetically valuable building block whose utility is amplified by the strategic placement of its chloro-substituents. With a molecular weight of 258.10 g/mol , this compound is readily accessible through established synthetic protocols like the Fischer indole synthesis. Its well-defined physicochemical properties and predictable spectroscopic signature make it a reliable component in multi-step synthetic campaigns. For researchers in drug discovery and materials science, this molecule represents a robust starting point for creating novel structures with tailored biological and physical properties. Adherence to strict safety protocols is mandatory for its handling.

References

An In-depth Technical Guide to Ethyl 4,7-dichloro-1H-indole-2-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4,7-dichloro-1H-indole-2-carboxylate, a halogenated derivative of the indole scaffold, has emerged as a valuable and versatile building block in the landscape of medicinal chemistry and drug discovery. While the specific historical details of its initial discovery remain nuanced and likely embedded within broader synthetic explorations of indole chemistry, its utility as a synthetic intermediate is well-documented in contemporary patent and scientific literature. This guide provides a comprehensive overview of its synthesis, key physicochemical properties, and its notable applications as a precursor to a range of biologically active molecules. The strategic placement of chlorine atoms at the 4 and 7 positions of the indole ring system significantly influences its chemical reactivity and the pharmacological profile of its derivatives, making it a molecule of considerable interest to researchers in the field.

Introduction: The Strategic Importance of Dichlorinated Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Halogenation of the indole ring is a common strategy employed by medicinal chemists to modulate the electronic, lipophilic, and metabolic properties of a molecule, often leading to enhanced biological activity and improved pharmacokinetic profiles.

This compound (CAS Number: 104115-70-0) is a synthetically accessible derivative that offers two key features for further chemical elaboration: a reactive ester at the 2-position and a dichlorinated benzene ring. The chlorine substituents at the 4 and 7 positions create a unique electronic environment and provide steric bulk, which can be exploited to fine-tune the binding of derivative compounds to their biological targets. This guide will delve into the practical aspects of this compound, from its synthesis to its application in the development of novel therapeutics.

Synthesis of this compound: A Representative Methodology

While a singular, seminal publication detailing the initial synthesis of this compound is not readily apparent in the historical literature, its preparation can be achieved through established indole synthetic routes. A common and effective method is the Fischer indole synthesis, which involves the cyclization of a suitably substituted phenylhydrazone under acidic conditions. A plausible and referenced synthetic pathway is outlined below.

Experimental Protocol: Fischer Indole Synthesis

This protocol is a representative example based on established methodologies for synthesizing substituted indole-2-carboxylates.

Step 1: Synthesis of (2,5-dichlorophenyl)hydrazine

The synthesis typically begins with the diazotization of 2,5-dichloroaniline followed by reduction of the resulting diazonium salt.

  • Materials: 2,5-dichloroaniline, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Stannous chloride (SnCl₂).

  • Procedure:

    • Dissolve 2,5-dichloroaniline in a suitable volume of concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete diazotization.

    • In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it to 0 °C.

    • Slowly add the diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • The resulting precipitate of (2,5-dichlorophenyl)hydrazine hydrochloride is collected by filtration, washed with a small amount of cold water, and dried.

Step 2: Condensation with Ethyl Pyruvate

The synthesized hydrazine is then condensed with ethyl pyruvate to form the corresponding phenylhydrazone.

  • Materials: (2,5-dichlorophenyl)hydrazine hydrochloride, Ethyl pyruvate, Ethanol.

  • Procedure:

    • Suspend (2,5-dichlorophenyl)hydrazine hydrochloride in ethanol.

    • Add ethyl pyruvate to the suspension and stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, the resulting ethyl 2-((2,5-dichlorophenyl)hydrazono)propanoate can be isolated by filtration or evaporation of the solvent.

Step 3: Fischer Indole Cyclization

The final step involves the acid-catalyzed cyclization of the phenylhydrazone to yield the target indole.

  • Materials: Ethyl 2-((2,5-dichlorophenyl)hydrazono)propanoate, Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., Eaton's reagent).

  • Procedure:

    • Add the crude ethyl 2-((2,5-dichlorophenyl)hydrazono)propanoate to preheated polyphosphoric acid with stirring.

    • Heat the mixture at a temperature typically ranging from 80-120 °C for a specified time, monitoring the reaction by TLC.

    • After completion, pour the hot reaction mixture onto crushed ice, which will precipitate the crude product.

    • Collect the solid by filtration, wash thoroughly with water to remove the acid, and dry.

    • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product 2,5-Dichloroaniline 2,5-Dichloroaniline 2,5-Dichlorophenyl)hydrazine 2,5-Dichlorophenyl)hydrazine 2,5-Dichloroaniline->2,5-Dichlorophenyl)hydrazine Diazotization & Reduction Ethyl Pyruvate Ethyl Pyruvate Ethyl 2-((2,5-dichlorophenyl)hydrazono)propanoate Ethyl 2-((2,5-dichlorophenyl)hydrazono)propanoate Ethyl Pyruvate->Ethyl 2-((2,5-dichlorophenyl)hydrazono)propanoate 2,5-Dichlorophenyl)hydrazine->Ethyl 2-((2,5-dichlorophenyl)hydrazono)propanoate Condensation This compound This compound Ethyl 2-((2,5-dichlorophenyl)hydrazono)propanoate->this compound Fischer Indole Cyclization Applications cluster_derivatives Chemical Modifications cluster_targets Therapeutic Areas This compound This compound Hydrolysis (Carboxylic Acid) Hydrolysis (Carboxylic Acid) This compound->Hydrolysis (Carboxylic Acid) Amidation (Amides) Amidation (Amides) This compound->Amidation (Amides) Reduction (Alcohol) Reduction (Alcohol) This compound->Reduction (Alcohol) Anticancer Agents Anticancer Agents Hydrolysis (Carboxylic Acid)->Anticancer Agents Antiviral Agents Antiviral Agents Amidation (Amides)->Antiviral Agents Antiparasitic Agents Antiparasitic Agents Amidation (Amides)->Antiparasitic Agents Anti-inflammatory Agents Anti-inflammatory Agents Reduction (Alcohol)->Anti-inflammatory Agents

Ethyl 4,7-dichloro-1H-indole-2-carboxylate safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Ethyl 4,7-dichloro-1H-indole-2-carboxylate

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for this compound. Given the limited specific toxicological data for this exact isomer, this guide synthesizes information from structurally related chlorinated indoles and established laboratory safety principles to provide a robust framework for risk mitigation.

Compound Identification and Physicochemical Properties

This compound is a halogenated heterocyclic compound often used as an intermediate in organic synthesis.[1] Its structure presents hazards common to chlorinated organic molecules, necessitating careful handling.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 104115-70-0 [2]
Molecular Formula C₁₁H₉Cl₂NO₂ [2]
Molecular Weight 258.1 g/mol [2]
Appearance Faint beige or light yellow powder/solid [3][4]
Melting Point 168-170 °C (for 4-chloro isomer) [4]
Boiling Point 375.0 ± 22.0 °C (Predicted) [4]
Density 1.329 ± 0.06 g/cm³ (Predicted) [4]

| Storage Temperature | 2-8°C, in a cool, dry, well-ventilated area |[2][4] |

Hazard Identification and Toxicological Profile

While a complete toxicological profile for this compound is not available, the presence of the dichlorinated indole core suggests a potential for significant health hazards.[5][6] Similar chlorinated compounds and indole derivatives are known to be irritants and can be harmful if ingested, inhaled, or absorbed through the skin.[7][8]

Anticipated Health Effects:

  • Acute Toxicity (Oral): Likely harmful if swallowed.[7]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][8] Avoid all personal contact.[9]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[8]

  • Inhalation: May cause respiratory tract irritation. Fine dusts should not be inhaled.[10][11]

  • Long-Term Exposure: The toxicological properties have not been fully investigated.[12] Chronic exposure to other chlorinated compounds has been linked to organ damage.[5][13]

Table 2: GHS Hazard Classification (Anticipated)

Hazard Class Category Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed
Acute Toxicity, Dermal Category 3/4 H311/H312: Toxic/Harmful in contact with skin[8]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[3][8]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[8][11] |

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory when handling this compound, prioritizing engineering controls and supplementing with appropriate PPE.[14]

3.1. Engineering Controls

  • Ventilation: All handling of the solid material or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7][10]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[7]

3.2. Personal Protective Equipment (PPE) The selection of PPE is the final barrier between the researcher and the chemical hazard.[15] A risk assessment should precede any handling to ensure the chosen PPE is appropriate for the scale and nature of the experiment.[16]

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_use Execution Phase A Review Safety Data Sheet (SDS) & Experimental Protocol B Conduct Hazard Assessment (Quantity, Concentration, Task) A->B Identify Risks C Eye/Face Protection (Chemical Splash Goggles Required) B->C D Hand Protection (Chemically Resistant Gloves, e.g., Nitrile) B->D E Body Protection (Full-Sleeved Lab Coat) B->E F Respiratory Protection (Not required if using fume hood) B->F G Don PPE Correctly Before Entering Work Area C->G D->G E->G F->G H Conduct Experiment in Fume Hood G->H I Doff PPE Correctly & Dispose of Contaminated Items H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Hazard Assessment and PPE Selection.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[15] For larger quantities or tasks with a high splash risk, a face shield should be worn in addition to goggles.[17]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile rubber) must be worn.[3] Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed and disposed of properly, followed by hand washing.[7]

    • Lab Coat: A full-sleeved laboratory coat should be worn and kept fastened to prevent skin contact.[7][14]

  • Respiratory Protection: Not typically required when work is performed within a functioning chemical fume hood. If a fume hood is unavailable or malfunctioning, work must not proceed. For emergency situations, a NIOSH-approved respirator may be necessary.[3][18]

Safe Handling and Storage Procedures

Adherence to standard operating procedures is critical for minimizing exposure risk.

4.1. Protocol: Weighing and Transferring Solid Compound

  • Preparation: Don all required PPE (goggles, gloves, lab coat). Ensure the chemical fume hood sash is at the appropriate working height.

  • Containment: Place an analytical balance inside the fume hood or use a powder containment hood.

  • Weighing: Use appropriate tools (e.g., spatulas) to carefully transfer the desired amount of the compound to a tared container.[7] Avoid creating and inhaling dust.[10]

  • Transfer: Tightly cap the container before removing it from the hood.

  • Cleanup: Carefully decontaminate the spatula and weighing area with an appropriate solvent (e.g., ethanol or acetone) and wipe clean. Dispose of contaminated wipes as hazardous waste.

  • Final Steps: Remove gloves and wash hands thoroughly with soap and water.[7]

4.2. General Handling and Storage

  • Handling: Avoid contact with skin and eyes.[10] Do not eat, drink, or smoke in the laboratory or areas where chemicals are handled.[7][9]

  • Storage: Store in a tightly sealed, properly labeled container.[7][10] Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][12] The recommended storage temperature is 2-8°C.[4]

Emergency Procedures

Prompt and correct response to an emergency can significantly reduce injury and environmental impact.

5.1. First-Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

  • Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs or you feel unwell, seek medical attention.[12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3][12]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[12]

5.2. Spill Response The response to a spill depends on its size and location. Always prioritize personal safety.[19]

Spill_Response Spill Chemical Spill Occurs Assess Assess Spill Size & Hazard Is it a Minor Spill? Spill->Assess Alert Alert personnel in the immediate area Assess->Alert Minor Spill Evacuate Evacuate the immediate area. Isolate the spill. Assess->Evacuate Major Spill MinorSpill_Branch YES (Minor) MajorSpill_Branch NO (Major) PPE Don appropriate PPE (gloves, goggles, lab coat) Alert->PPE Contain Contain the spill with absorbent material (vermiculite, sand) PPE->Contain Collect Carefully sweep up solid or absorb liquid. Place in a sealed, labeled waste container. Contain->Collect Decon Decontaminate the area with soap and water Collect->Decon Dispose Dispose of waste according to regulations Decon->Dispose Notify Notify supervisor and call emergency services (e.g., EHS) Evacuate->Notify Secure Prevent entry to the area. Provide information to response team. Notify->Secure

Caption: Decision Tree for Chemical Spill Response.

  • Minor Spill (Contained in a fume hood):

    • Ensure you have the correct PPE.[20]

    • Use an inert absorbent material like vermiculite, sand, or activated charcoal to cover the spill.[21][22]

    • Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[12][22] Avoid creating dust.[7]

    • Clean the spill area thoroughly with soap and water.[21]

  • Major Spill (Outside of a fume hood or large volume):

    • Immediately evacuate the area.[19][22]

    • Alert others and notify your supervisor and the institution's Environmental Health & Safety (EHS) office.[22]

    • Isolate the area and prevent entry.[19]

    • Wait for the trained emergency response team to arrive.[22]

Disposal Considerations

All waste containing this compound, including contaminated absorbents, gloves, and empty containers, must be treated as hazardous chemical waste.[7] Disposal must be conducted in accordance with all local, state, and federal regulations.[10] Do not empty into drains or release into the environment.[12]

References

Solubility of Ethyl 4,7-dichloro-1H-indole-2-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Ethyl 4,7-dichloro-1H-indole-2-carboxylate in Organic Solvents

Abstract

This compound is a halogenated indole derivative. The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmacologically active agents.[1][2] As an intermediate in synthetic chemistry, understanding its solubility profile in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development for downstream applications. This guide provides a comprehensive framework for researchers and drug development professionals, detailing the theoretical underpinnings and a robust, field-proven experimental protocol for determining the equilibrium solubility of this compound. We emphasize the causality behind methodological choices, ensuring a self-validating and reproducible workflow grounded in authoritative practices.

Introduction to this compound

The Indole Scaffold in Drug Discovery

The indole ring system is a privileged structure in drug discovery, recognized for its ability to mimic the structure of tryptophan and interact with a wide array of biological targets.[3] Its derivatives have been successfully developed as anti-inflammatory, anti-tumor, and antifungal agents.[3] The specific functionalization of the indole core, such as the dichlorination at the 4 and 7 positions and the ethyl ester at the 2-position, significantly modulates its physicochemical properties, including lipophilicity, hydrogen bonding capacity, and, consequently, its solubility.

Physicochemical Characterization

Table 1: Physicochemical Properties of Ethyl Dichloro-1H-indole-2-carboxylate Isomers

PropertyThis compoundEthyl 4,6-dichloro-1H-indole-2-carboxylateEthyl 5,7-dichloro-1H-indole-2-carboxylate
Molecular Formula C₁₁H₉Cl₂NO₂C₁₁H₉Cl₂NO₂C₁₁H₉Cl₂NO₂
Molecular Weight 258.10 g/mol (Calculated)258.10 g/mol (Calculated)258.10 g/mol (Calculated)
Melting Point (°C) Data not available; requires experimental determination.187–188[4]143-145[5]
Appearance Expected to be a solid powder.Solid[4]Colorless to pale yellow liquid/solid[5]
The Critical Role of Solubility in Pharmaceutical Development

Solubility is a critical determinant of a drug candidate's journey through the development pipeline.[6] It directly influences bioavailability, dictates the feasibility of certain dosage forms, and impacts the design of toxicological studies.[7] For a synthetic intermediate like this compound, solubility data is essential for:

  • Reaction Engineering: Selecting appropriate solvents to ensure reactants remain in solution.

  • Purification: Designing efficient crystallization and chromatographic purification steps.

  • Formulation: Preparing stock solutions for screening assays and further chemical modifications.

Theoretical Principles of Solubility

Equilibrium vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements frequently encountered in drug discovery.[6]

  • Kinetic Solubility: Measures the concentration of a compound at the point of precipitation when a concentrated stock solution (typically in DMSO) is rapidly diluted into an aqueous buffer. It is a high-throughput but often less precise measurement.

  • Thermodynamic (Equilibrium) Solubility: Represents the true saturation concentration of a compound in a solvent after a state of equilibrium has been reached between the dissolved and undissolved solid forms. This is the most accurate and reliable measure, and the focus of this guide.[6][8]

The attainment of thermodynamic equilibrium is indispensable for the data to be meaningful and is a cornerstone of good laboratory practice in solubility measurement.[9]

Standardized Protocol for Equilibrium Solubility Determination

The Shake-Flask Method: The Gold Standard

The saturation shake-flask method is universally recognized as the gold standard for determining equilibrium solubility due to its accuracy and reliability.[10][11] The protocol described below is a synthesis of best practices recommended by regulatory bodies and leading scientific publications.[9][12][13]

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Analysis A Add Excess Solid to Vial B Add Precise Volume of Solvent A->B C Securely Cap Vial B->C D Agitate at Constant Temp. (e.g., 25°C for 24-48h) C->D E Visually Confirm Excess Solid Remains D->E F Centrifuge to Pellet Undissolved Solid E->F G Withdraw Supernatant with Syringe F->G H Filter Supernatant (0.45µm Syringe Filter) G->H I Accurately Dilute Filtered Sample H->I J Quantify by HPLC I->J

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Materials and Equipment
  • This compound (high purity, solid form characterized)

  • Selected organic solvents (analytical or HPLC grade)

  • Analytical balance (readability ± 0.01 mg)

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled orbital shaker or agitator

  • Centrifuge

  • Calibrated pipettes and syringes

  • Syringe filters (e.g., 0.45 µm PTFE, chosen for solvent compatibility)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Detailed Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Action: Weigh an excess amount of the compound (e.g., 5-10 mg) into a series of vials.[11]

    • Causality: The presence of excess, undissolved solid at the end of the experiment is the primary indicator that a true saturated solution has been achieved and equilibrium is possible.[8][9]

    • Action: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

    • Action: Securely cap the vials to prevent solvent evaporation, which would artificially inflate the measured concentration.

  • Equilibration:

    • Action: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period, typically 24-48 hours.[11]

    • Causality: Continuous agitation ensures maximum contact between the solid and the solvent, facilitating the dissolution process.[13] An extended equilibration period is necessary to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[8] A preliminary experiment plotting concentration vs. time can be used to determine the minimum required equilibration time.[8]

  • Phase Separation:

    • Action: After equilibration, visually confirm the presence of excess solid.

    • Action: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[11]

    • Causality: Centrifugation is a robust method to separate the bulk of the solid phase from the liquid phase without introducing potential sources of error like filter adsorption.[8]

    • Action: Carefully withdraw a known volume of the clear supernatant.

    • Action: Immediately filter the supernatant through a solvent-compatible syringe filter into a clean analysis vial.

    • Causality: This final filtration step is crucial to remove any fine, suspended particles that were not pelleted during centrifugation, which would otherwise lead to an overestimation of solubility.[8] Pre-rinsing the filter with a small amount of the solution can help saturate potential adsorption sites on the filter membrane.[8]

Analytical Quantification via HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred analytical method for its specificity and ability to separate the analyte from potential impurities or degradants.[8][14]

G A Prepare Stock Solution of Known Concentration B Create Serial Dilutions (Calibration Standards) A->B C Analyze Standards by HPLC B->C D Generate Calibration Curve (Peak Area vs. Concentration) C->D H Calculate Concentration Using Calibration Curve D->H E Prepare Diluted Sample from Solubility Experiment F Analyze Diluted Sample by HPLC E->F G Determine Peak Area F->G G->H I Apply Dilution Factor H->I J Final Solubility Value (mg/mL or mol/L) I->J

Caption: HPLC Quantification Workflow for Solubility Determination.

  • Method Development: Develop a reverse-phase HPLC method capable of resolving the this compound peak from any potential impurities.

  • Calibration Curve: Prepare a series of standard solutions of the compound in a suitable solvent at known concentrations. Analyze these standards by HPLC to generate a calibration curve by plotting the detector response (peak area) against concentration.[11]

  • Sample Analysis: Accurately dilute the filtered sample from the solubility experiment to a concentration that falls within the linear range of the calibration curve.[11]

  • Calculation: Inject the diluted sample into the HPLC system. Use the resulting peak area and the calibration curve equation to determine the concentration in the diluted sample. Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

Data Presentation and Interpretation

Quantitative solubility data must be presented clearly to allow for direct comparison between solvents.

Table 2: Template for Reporting Experimental Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Replicates (n)Standard Deviation
Methanol25Experimental ValueCalculated Value3Calculated Value
Ethanol25Experimental ValueCalculated Value3Calculated Value
Acetone25Experimental ValueCalculated Value3Calculated Value
Acetonitrile25Experimental ValueCalculated Value3Calculated Value
Dichloromethane25Experimental ValueCalculated Value3Calculated Value
Ethyl Acetate25Experimental ValueCalculated Value3Calculated Value
Toluene25Experimental ValueCalculated Value3Calculated Value
DMSO25Experimental ValueCalculated Value3Calculated Value

Conclusion

Determining the solubility of this compound is a foundational step for its effective use in research and development. While predictive models can offer estimates, there is no substitute for rigorous experimental measurement. The shake-flask method, coupled with precise HPLC quantification, provides a robust and reliable pathway to obtaining high-quality, thermodynamically meaningful solubility data. This guide offers a comprehensive protocol grounded in established scientific principles, empowering researchers to generate the critical data needed to advance their synthetic and drug discovery programs.

References

An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 4,7-dichloro-1H-indole-2-carboxylate, with a Focus on Melting Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Ethyl 4,7-dichloro-1H-indole-2-carboxylate is a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure, forming the core of numerous natural products and synthetic compounds with diverse biological activities. The precise substitution pattern of halogens on the indole ring can profoundly influence a molecule's physicochemical properties, including its melting point, solubility, and crystal packing, which in turn affect its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the determination and significance of the melting point for this compound, a critical parameter for confirming its identity, purity, and suitability for further development. While a definitive literature value for the melting point of this specific isomer is not widely reported, this document outlines a robust, self-validating protocol for its experimental determination and contextualizes its potential value through comparison with related isomers.

Introduction: The Significance of Dichloro-Substituted Indoles in Chemical Research

The indole ring system is a cornerstone of modern medicinal chemistry, integral to a wide array of pharmacologically active agents.[1] Halogenation, particularly chlorination, of the indole nucleus is a common strategy employed by medicinal chemists to modulate the electronic and lipophilic properties of a lead compound, thereby enhancing its metabolic stability, membrane permeability, and target-binding affinity. The specific placement of chloro substituents on the aromatic ring can lead to distinct pharmacological profiles.

This compound belongs to a class of compounds that serve as valuable intermediates in the synthesis of more complex molecules. The ester functional group at the 2-position provides a handle for further chemical modifications, such as hydrolysis, amidation, or reduction, allowing for the generation of diverse chemical libraries for biological screening.

The melting point of a crystalline solid is a fundamental physical property that provides a rapid and effective means of assessing its purity. For a pure substance, the melting point is a sharp, well-defined temperature range, typically less than 1°C. The presence of impurities broadens and depresses this range, making melting point determination an indispensable quality control step in chemical synthesis and drug development.

Physicochemical Properties: A Comparative Analysis

Compound NameStructureMelting Point (°C)
Ethyl 4-chloro-1H-indole-2-carboxylate168-170
Ethyl 5,7-dichloro-1H-indole-2-carboxylate143-145[2]
This compound Not Reported (Predicted to be in the range of 140-175°C)
Ethyl 1H-indole-2-carboxylate122-125

The data suggests that the addition of chloro groups generally increases the melting point compared to the unsubstituted parent compound, likely due to increased molecular weight and stronger intermolecular interactions. The difference between the 4-chloro and 5,7-dichloro isomers highlights the subtle effects of substituent positioning on crystal packing.

Synthesis of the Core Scaffold: The Reissert Indole Synthesis

A common and versatile method for the synthesis of indole-2-carboxylates is the Reissert indole synthesis. This method provides a conceptual framework for understanding the potential impurities that may arise during the synthesis of this compound, which could impact its observed melting point.

The synthesis commences with the condensation of 2,5-dichloronitrobenzene with diethyl oxalate in the presence of a strong base, such as sodium ethoxide, to form an intermediate ethyl o-nitrophenylpyruvate. This is followed by reductive cyclization, typically using a reducing agent like iron in acetic acid or catalytic hydrogenation, to yield the desired indole.

Experimental Workflow: Reissert Indole Synthesis

Reissert_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization A 2,5-Dichloronitrobenzene P1 Ethyl 3-(2,5-dichloro-6-nitrophenyl)-2-oxopropanoate A->P1 B Diethyl Oxalate B->P1 C Sodium Ethoxide C->P1 P2 This compound P1->P2 P1->P2 Reduction & Cyclization D Fe / Acetic Acid D->P2

Caption: Generalized workflow for the Reissert synthesis of this compound.

Potential impurities arising from this synthesis could include unreacted starting materials, partially reduced intermediates, or regioisomers, all of which would lead to a depression and broadening of the melting point.

Standard Operating Protocol: Melting Point Determination

The following protocol ensures a reliable and reproducible determination of the melting point for a crystalline solid like this compound.

Instrumentation:

  • Digital melting point apparatus with a calibrated thermometer.

  • Capillary tubes (open at one end).

  • Spatula and watch glass.

  • Mortar and pestle.

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry and free of solvent. If necessary, dry the sample under a high vacuum for several hours.

    • Place a small amount of the crystalline sample on a clean, dry watch glass.

    • Using a spatula, finely powder the sample with a mortar and pestle. A finely packed sample ensures uniform heat transfer.

  • Capillary Tube Packing:

    • Tap the open end of a capillary tube into the powdered sample until a small amount of solid enters the tube.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the solid into the bottom.

    • Repeat until the packed sample height is 2-3 mm.

  • Melting Point Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set a ramp rate of approximately 10-15°C per minute for a preliminary, rapid determination of the approximate melting range.

    • For an accurate measurement, prepare a new sample and set the starting temperature to about 20°C below the approximate melting point found in the preliminary run.

    • Set a slow ramp rate of 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

  • Validation and Interpretation:

    • A sharp melting range (≤ 1°C) is indicative of a highly pure compound.

    • A broad melting range (> 2°C) suggests the presence of impurities. In such cases, recrystallization of the sample followed by a re-determination of the melting point is recommended.

Workflow for Accurate Melting Point Determination

Melting_Point_Workflow cluster_measurement Melting Point Measurement start Start: Crystalline Sample prep Sample Preparation: - Dry thoroughly - Pulverize start->prep pack Pack Capillary Tube (2-3 mm height) prep->pack fast_run Rapid Scan (10-15°C/min) to find approximate range pack->fast_run slow_run Slow Scan (1-2°C/min) for precise measurement fast_run->slow_run record Record T1 (onset) and T2 (clear point) slow_run->record decision Melting Range (T2-T1) ≤ 1°C? record->decision pure Result: High Purity decision->pure Yes impure Result: Impure decision->impure No recrystallize Action: Recrystallize and repeat measurement impure->recrystallize recrystallize->pack

Caption: Decision workflow for the experimental determination and purity validation of a crystalline solid via melting point analysis.

Conclusion: The Role of Physicochemical Characterization in Drug Development

The precise determination of the melting point of this compound is a critical first step in its journey from a novel chemical entity to a potential drug candidate. This seemingly simple parameter provides a wealth of information regarding the compound's identity, purity, and the energetics of its crystal lattice. A well-defined melting point is a prerequisite for more advanced solid-state characterization studies, such as X-ray crystallography, which can elucidate the three-dimensional structure of the molecule and its packing in the solid state. For researchers and drug development professionals, the rigorous determination and interpretation of the melting point, as outlined in this guide, is a non-negotiable aspect of ensuring the quality and reproducibility of their scientific findings.

References

Methodological & Application

Application Note & Protocol: A Guided Synthesis of Ethyl 4,7-dichloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a multitude of pharmacologically active compounds. This document provides a comprehensive, in-depth guide for the multi-step synthesis of Ethyl 4,7-dichloro-1H-indole-2-carboxylate, a valuable substituted indole intermediate, starting from the readily available 3,5-dichloroaniline. This protocol is designed for researchers and professionals in organic synthesis and drug development, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and mechanistic insights. The synthesis leverages a sequential diazotization, Japp-Klingemann reaction, and Fischer indole cyclization, offering a robust pathway to the target molecule.

Introduction and Strategic Overview

This compound is a key building block in medicinal chemistry. The chlorine substituents at the 4 and 7 positions of the indole ring provide steric and electronic properties that are crucial for modulating biological activity in various drug candidates. The ester functionality at the 2-position serves as a versatile handle for further chemical modifications, such as amide bond formation or reduction.[1]

The synthetic strategy detailed herein follows a classical and reliable three-step sequence:

  • Diazotization: Conversion of the primary aromatic amine (3,5-dichloroaniline) into a reactive diazonium salt intermediate.[2][3]

  • Japp-Klingemann Reaction: Coupling of the diazonium salt with a β-keto-ester (ethyl acetoacetate) to form a key arylhydrazone intermediate.[4][5] This reaction is highly efficient for creating the specific hydrazone precursor required for the subsequent cyclization.

  • Fischer Indole Cyclization: Acid-catalyzed intramolecular cyclization of the arylhydrazone, accompanied by the elimination of ammonia, to construct the final aromatic indole ring system.[6][7][8]

This approach provides a logical and well-precedented route to the target compound, with each step being a high-yielding and well-understood transformation in organic chemistry.

Mechanistic Pathways and Scientific Rationale

A thorough understanding of the reaction mechanisms is critical for troubleshooting and optimization. This section details the causality behind each synthetic transformation.

Step 1: Diazotization of 3,5-Dichloroaniline

The synthesis commences with the conversion of the weakly nucleophilic 3,5-dichloroaniline into a highly electrophilic diazonium salt. This is achieved by treatment with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[2][9] The reaction must be conducted at low temperatures (0–5 °C) to prevent the decomposition of the thermally unstable diazonium salt.[10]

The mechanism proceeds as follows:

  • Protonation of sodium nitrite by HCl generates nitrous acid (HNO₂).

  • Further protonation of nitrous acid and subsequent loss of water yields the highly electrophilic nitrosonium ion (NO⁺).[9]

  • The lone pair of the amine nitrogen on 3,5-dichloroaniline attacks the nitrosonium ion.

  • A series of proton transfers and tautomerization steps, followed by the elimination of a water molecule, generates the stable 3,5-dichlorobenzenediazonium chloride.[2]

Step 2: The Japp-Klingemann Reaction

This reaction is a classic method for synthesizing hydrazones from aryl diazonium salts and compounds with active methylene groups, such as β-keto-esters.[5][11] In this protocol, the 3,5-dichlorobenzenediazonium salt is coupled with ethyl acetoacetate.

The causality of this step is as follows:

  • A base (sodium hydroxide) deprotonates the α-carbon of ethyl acetoacetate, creating a nucleophilic enolate.

  • This enolate attacks the terminal nitrogen of the electrophilic diazonium salt, forming an azo compound.[4]

  • Under the basic reaction conditions, the azo intermediate undergoes hydrolytic cleavage of the acetyl group. This is a key feature of the Japp-Klingemann reaction, which allows for the formation of the desired hydrazone without the acetyl substituent.[4][12]

  • Protonation of the resulting intermediate yields the stable arylhydrazone, ethyl 2-(2-(3,5-dichlorophenyl)hydrazono)propanoate.

Step 3: Acid-Catalyzed Fischer Indole Synthesis

The Fischer indole synthesis is the definitive and most widely used method for constructing the indole core.[8][13] The reaction involves the acid-catalyzed cyclization of the prepared arylhydrazone. Brønsted or Lewis acids can be used as catalysts.[7][14]

The accepted mechanism involves several key transformations:[6][14]

  • The arylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form under acidic conditions.

  • Following protonation of the enamine nitrogen, a crucial[2][2]-sigmatropic rearrangement occurs. This is the key carbon-carbon bond-forming step, which establishes the basic framework of the indole ring.

  • The resulting di-imine intermediate rearomatizes through proton transfer.

  • An intramolecular nucleophilic attack by the amino group on the imine carbon leads to a cyclic aminal.

  • Finally, the elimination of ammonia, driven by the formation of the stable aromatic indole ring, yields the final product, this compound.[15]

Visualization of Synthetic Workflow

The following diagram provides a high-level overview of the complete synthetic pathway from the starting material to the final product.

Caption: Overall workflow for the synthesis of the target indole.

Detailed Experimental Protocols

Safety First: 3,5-dichloroaniline is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged exposure.[16][17] All operations should be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene), is mandatory.[18] Diazonium salts are unstable and potentially explosive when isolated; they should be prepared at low temperatures and used immediately in solution.[10]

Protocol 1: Preparation of 3,5-Dichlorobenzenediazonium Chloride (in situ)

Materials:

  • 3,5-Dichloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 3,5-dichloroaniline (see Table 1 for quantity) to a mixture of concentrated HCl and distilled water.

  • Stir the mixture to form a fine slurry of the corresponding hydrochloride salt.

  • Cool the flask in an ice-salt bath to maintain an internal temperature of 0–5 °C.[2]

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold aniline slurry over 30 minutes, ensuring the temperature does not exceed 5 °C.[10] Vigorous stirring is essential.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 20 minutes to ensure complete diazotization. The resulting pale yellow solution of 3,5-dichlorobenzenediazonium chloride is used immediately in the next step.

Protocol 2: Japp-Klingemann Synthesis of the Arylhydrazone

Materials:

  • Diazonium salt solution (from Protocol 1)

  • Ethyl acetoacetate

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Distilled Water

  • Ice

Procedure:

  • In a separate 500 mL flask, prepare a solution of ethyl acetoacetate and sodium hydroxide in a mixture of ethanol and water.

  • Cool this solution in an ice bath to below 10 °C.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the ethyl acetoacetate solution with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

  • A yellow-orange precipitate of the arylhydrazone should form.

  • Once the addition is complete, allow the mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Dry the resulting arylhydrazone product under vacuum. This intermediate is typically of sufficient purity for the next step.

Protocol 3: Fischer Indole Cyclization to Yield this compound

Materials:

  • Arylhydrazone intermediate (from Protocol 2)

  • Polyphosphoric Acid (PPA) or absolute Ethanol saturated with HCl gas.

  • Toluene (for workup)

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • Place the dried arylhydrazone (from Protocol 2) into a round-bottomed flask.

  • Add Polyphosphoric Acid (PPA) as the solvent and catalyst. The amount should be sufficient to ensure the mixture can be stirred effectively (approx. 10x the weight of the hydrazone).

  • Heat the mixture with stirring to 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Allow the reaction mixture to cool to approximately 60 °C and then carefully pour it onto crushed ice with vigorous stirring. This will decompose the PPA and precipitate the crude product.

  • Collect the crude solid by vacuum filtration and wash it with water.

  • For purification, dissolve the crude product in a suitable organic solvent like ethyl acetate or toluene.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • The resulting crude solid can be further purified by recrystallization from a solvent system such as ethanol/water or by column chromatography on silica gel.

Quantitative Data Summary

The following table provides representative quantities for a laboratory-scale synthesis. Yields are indicative and may vary based on experimental conditions and purification efficiency.

Reagent/ProductMolar Mass ( g/mol )Moles (mol)Mass/VolumeRole
Step 1: Diazotization
3,5-Dichloroaniline162.020.1016.20 gStarting Material
Conc. HCl (12 M)36.460.30~25 mLAcid/Solvent
Sodium Nitrite69.000.117.60 gDiazotizing Agent
Step 2: Japp-Klingemann
Ethyl acetoacetate130.140.1013.01 gCoupling Partner
Sodium Hydroxide40.000.2510.00 gBase
Arylhydrazone (Product)279.12~0.08~22.3 g (80% yield)Intermediate
Step 3: Fischer Cyclization
Arylhydrazone279.120.0822.3 gSubstrate
Polyphosphoric Acid--~220 gCatalyst/Solvent
Final Product (Indole)258.10~0.06~15.5 g (75% yield)Target Molecule

Mechanistic Diagram

This diagram illustrates the key bond-forming and rearrangement steps in the Fischer Indole Synthesis.

G cluster_start Arylhydrazone cluster_enamine Enamine Tautomer cluster_rearrange Di-imine Intermediate cluster_cyclize Cyclized Aminal cluster_final Final Indole Product start enamine start->enamine Tautomerization (H+) rearrange enamine->rearrange [3,3]-Sigmatropic Rearrangement cyclize rearrange->cyclize Rearomatization & Cyclization final cyclize->final Elimination of NH3

Caption: Key mechanistic steps of the Fischer Indole Cyclization.

References

Application Note: A Practical Guide to the Fischer Indole Synthesis of Dichloro-Indole Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides a detailed protocol and theoretical background for the synthesis of dichloro-indole esters via the Fischer indole synthesis. This reaction is a cornerstone of heterocyclic chemistry, enabling the construction of the indole nucleus from arylhydrazines and carbonyl compounds.[1][2] The synthesis of halogenated indoles, particularly dichloro-indole esters, is of significant interest to researchers in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials.[3] This document offers an in-depth look at the reaction mechanism, a step-by-step experimental protocol, troubleshooting advice, and optimization strategies to empower researchers to successfully implement this synthesis.

The Fischer Indole Synthesis: Mechanism and Theory

First discovered by Emil Fischer in 1883, the Fischer indole synthesis is an acid-catalyzed reaction that transforms an arylhydrazine and an aldehyde or ketone into an indole.[1] The reaction is robust and tolerates a wide range of functional groups, making it a powerful tool in organic synthesis.[4]

The mechanism proceeds through several key steps, each facilitated by an acid catalyst, which can be either a Brønsted or Lewis acid.[1][5]

  • Phenylhydrazone Formation: The reaction initiates with the acid-catalyzed condensation of a substituted phenylhydrazine with a ketone (in this case, an α-ketoester) to form a phenylhydrazone intermediate. This is a reversible reaction, and the removal of water can drive it to completion.[6]

  • Tautomerization to Ene-hydrazine: The phenylhydrazone then tautomerizes to the more reactive ene-hydrazine isomer.[1][7]

  • [8][8]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The ene-hydrazine undergoes a[8][8]-sigmatropic rearrangement, analogous to a Claisen or Cope rearrangement, to form a di-imine intermediate.[1][5][7] This step disrupts the aromaticity of the phenyl ring.

  • Aromatization and Cyclization: The di-imine intermediate rapidly rearomatizes. The resulting aminoal (or aminal) then undergoes an acid-catalyzed intramolecular cyclization.[1]

  • Ammonia Elimination: The final step involves the elimination of an ammonia molecule from the cyclic intermediate, which results in the formation of the stable, aromatic indole ring.[1][5]

The choice of acid catalyst is critical and can influence reaction rates and yields. Common catalysts include Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA), as well as Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[1][9] Polyphosphoric acid (PPA) is also a highly effective catalyst and solvent for this transformation.[8][10][11]

Caption: The reaction mechanism of the Fischer indole synthesis.

Protocol: Synthesis of Ethyl 4,6-dichloro-1H-indole-2-carboxylate

This protocol details the synthesis of a representative dichloro-indole ester from 2,4-dichlorophenylhydrazine and ethyl pyruvate.

2.1. Materials and Reagents

Reagent/MaterialFormulaCAS No.M.W. ( g/mol )AmountNotes
2,4-Dichlorophenylhydrazine hydrochlorideC₆H₆Cl₂N₂·HCl5446-18-4213.492.13 g (10 mmol)Use high purity grade.
Ethyl pyruvateC₅H₈O₃617-35-6116.121.28 g (11 mmol)Use freshly distilled for best results.
Polyphosphoric acid (PPA)H(n+2)P(n)O(3n+1)8017-16-1-~20 gActs as catalyst and solvent.
Ethanol (EtOH)C₂H₅OH64-17-546.0750 mLFor recrystallization.
Ethyl acetate (EtOAc)C₄H₈O₂141-78-688.11100 mLFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃144-55-884.0150 mLFor neutralization.
BrineNaCl(aq)7647-14-558.4450 mLFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄7487-88-9120.37~5 gFor drying.

2.2. Equipment

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

2.3. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask, add 2,4-dichlorophenylhydrazine hydrochloride (2.13 g, 10 mmol) and polyphosphoric acid (~20 g).

  • Addition of Ketoester: Begin stirring the mixture and add ethyl pyruvate (1.28 g, 11 mmol) dropwise over 5 minutes. The mixture will become a thick slurry.

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring. The mixture should become more mobile as the reaction progresses.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Workup - Quenching: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture into a beaker containing ice water (~100 mL) with stirring. A precipitate should form.

  • Neutralization: Slowly neutralize the acidic aqueous mixture by adding saturated sodium bicarbonate solution until the pH is ~7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from hot ethanol to yield ethyl 4,6-dichloro-1H-indole-2-carboxylate as a crystalline solid.

Caption: Experimental workflow for the synthesis of a dichloro-indole ester.

Optimization, Troubleshooting, and Key Considerations

The success of the Fischer indole synthesis is highly dependent on the reaction conditions.[12] For electron-deficient phenylhydrazines, such as the dichlorinated substrate used here, harsher conditions are often necessary to promote the reaction.[13]

Table 1: Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Insufficiently acidic catalyst. 2. Reaction temperature too low. 3. Impure starting materials.1. Use a stronger acid catalyst like PPA or Eaton's reagent. 2. Increase the reaction temperature in 10 °C increments, monitoring for decomposition.[12] 3. Use freshly purified phenylhydrazine and distilled ketoester.[13]
Formation of Tar/Dark Polymer 1. Reaction temperature is too high. 2. Prolonged reaction time.1. Reduce the reaction temperature.[12] 2. Monitor the reaction closely by TLC and quench as soon as the starting material is consumed.
Incomplete Reaction 1. Reaction time is too short. 2. Inefficient stirring of the heterogeneous mixture.1. Increase the reaction time. 2. Ensure vigorous mechanical or magnetic stirring to maintain a well-mixed suspension.
Difficulty in Product Isolation 1. Product is soluble in the aqueous layer. 2. Emulsion formation during extraction.1. Perform additional extractions with a more polar organic solvent. 2. Add more brine during the washing step to break the emulsion.

Trustworthiness and Self-Validation

The protocol described is designed to be a self-validating system. Key checkpoints ensure reproducibility and success:

  • Reaction Monitoring: The use of TLC is a critical in-process control. A successful reaction will show the consumption of the starting phenylhydrazone and the appearance of a new, typically UV-active, spot corresponding to the indole product.

  • Visual Cues: The initial slurry should become a more homogenous, dark solution upon heating, indicating the progression of the reaction. Precipitation of the product upon quenching in ice water provides a clear indication of successful product formation before extraction.

  • Purification: Recrystallization provides not only purification but also a validation step. The formation of well-defined crystals is indicative of a pure compound. The melting point of the purified product should be sharp and consistent with literature values.

  • Spectroscopic Analysis: Final validation of the product's identity and purity should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

By carefully observing these checkpoints, a researcher can have high confidence in the outcome of the synthesis at each stage of the process.

References

Application Note & Protocol: N-Alkylation of Ethyl 4,7-dichloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed protocol and scientific rationale for the N-alkylation of ethyl 4,7-dichloro-1H-indole-2-carboxylate, a key intermediate in pharmaceutical synthesis. N-alkylated indoles are privileged scaffolds in medicinal chemistry, and their synthesis is a cornerstone of drug discovery programs. This document addresses the specific chemical considerations for alkylating an electron-deficient indole system. We will explore the underlying principles of reactivity, regioselectivity, and provide two robust, field-proven protocols: a classical approach using sodium hydride in an aprotic polar solvent and an alternative method employing phase-transfer catalysis (PTC) for enhanced safety and scalability. The causality behind experimental choices, troubleshooting, and expected outcomes are discussed to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

Scientific Principles & Mechanistic Insights

The N-alkylation of an indole is fundamentally a nucleophilic substitution reaction where the deprotonated indole nitrogen attacks an electrophilic alkylating agent. However, the reactivity and regioselectivity of this process are heavily influenced by the electronic properties of the indole ring.

The Impact of Electron-Withdrawing Groups (EWGs)

The target substrate, this compound, is considered "electron-deficient." This is due to the presence of three powerful electron-withdrawing groups (EWGs): two chloro substituents at positions C4 and C7, and an ethyl carboxylate group at C2. These groups significantly influence the reaction in two primary ways:

  • Increased N-H Acidity: The EWGs inductively and resonantly pull electron density away from the pyrrole ring, making the N-H proton substantially more acidic compared to an unsubstituted indole.[1] This facilitates deprotonation, allowing for the use of a wider range of bases under milder conditions than typically required for electron-rich indoles.[1][2] The pKa of the indole N-H is approximately 21 in DMSO, but the presence of these EWGs lowers this value, simplifying the formation of the crucial indolate anion.[3]

  • Enhanced N-Regioselectivity: Indoles possess two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. In electron-rich indoles, competitive C3 alkylation can be a significant side reaction.[4] However, for substrates like this compound, the strong electron-withdrawing effect of the C2-ester group drastically reduces the nucleophilicity of the C3 position. This electronic deactivation strongly favors the desired N-alkylation pathway, leading to high regioselectivity.[1]

General Reaction Mechanism

The N-alkylation proceeds via a two-step mechanism involving deprotonation followed by nucleophilic attack.

N-Alkylation Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Indole_NH Indole-NH Indole_N Indolate Anion (Nucleophile) Indole_NH->Indole_N H⁺ abstraction Base Base (e.g., NaH) Indole_N_ref Indolate Anion RX Alkyl Halide (R-X) Product N-Alkyl Indole Indole_N_ref->Product SN2 Attack

Caption: General mechanism for indole N-alkylation.

The choice of base and solvent is critical. Strong bases like sodium hydride (NaH) in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are highly effective for complete deprotonation, forming the sodium indolate salt.[3][5] The ionic nature of this salt in these solvents ensures the negative charge is localized on the nitrogen, further promoting N-alkylation.[3]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Sodium hydride (NaH) is a flammable solid that reacts violently with water; handle with extreme care under an inert atmosphere.

Protocol A: Classical N-Alkylation with Sodium Hydride

This method is the gold standard for achieving high yields in the N-alkylation of electron-deficient indoles. The use of anhydrous solvent and an inert atmosphere is critical for success.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkylating agent (e.g., Iodomethane, Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septa and needles

  • Argon or Nitrogen gas line with a bubbler

  • Ice bath

  • Magnetic stir plate

  • Rotary evaporator

Step-by-Step Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 0.1 M concentration) via syringe and stir until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion, 1.2 eq) portion-wise. Rationale: Adding the base slowly at a low temperature helps to control the exothermic reaction and the evolution of hydrogen gas.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30-60 minutes. The solution may become slightly cloudy as the sodium salt forms and hydrogen gas evolves. Rationale: This step ensures complete deprotonation to the indolate anion, which is crucial for preventing side reactions and driving the reaction to completion.

  • Alkylation: Add the alkylating agent (1.1 eq) dropwise via syringe, keeping the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly add saturated aqueous NH₄Cl solution to quench any unreacted NaH. Caution: This is an exothermic process that evolves hydrogen gas. Add the quenching agent dropwise.

  • Workup: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. Rationale: Washing removes residual DMF and inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Protocol B: N-Alkylation via Phase-Transfer Catalysis (PTC)

This protocol offers a safer and often more scalable alternative, avoiding the use of pyrophoric reagents like NaH. It is particularly effective for reactive alkylating agents.[6][7]

Materials:

  • This compound

  • Aqueous sodium hydroxide (NaOH), 50% w/v

  • Toluene or Dichloromethane (DCM)

  • Tetrabutylammonium bisulfate (Bu₄N⁺HSO₄⁻) or Tetrabutylammonium bromide (TBAB)

  • Alkylating agent (e.g., Benzyl bromide, Allyl chloride)

Step-by-Step Procedure:

  • Setup: To a round-bottom flask, add this compound (1.0 eq), toluene (or DCM, approx. 0.2 M), the alkylating agent (1.5 eq), and the phase-transfer catalyst (e.g., Bu₄N⁺HSO₄⁻, 0.1 eq).

  • Reaction Initiation: While stirring vigorously, add the 50% aqueous NaOH solution (5.0 eq). Rationale: Vigorous stirring is essential to create a large surface area between the organic and aqueous phases, facilitating the transfer of the hydroxide and indolate ions by the catalyst.

  • Monitoring: Heat the reaction if necessary (e.g., 40-50 °C) and monitor its progress by TLC. The reaction is typically complete within 4-12 hours.

  • Workup: After completion, cool the reaction to room temperature and dilute it with water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice with the organic solvent used for the reaction.

  • Washing, Drying, & Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol A.

Experimental Workflow & Data Summary

The general laboratory process follows a logical sequence from setup to analysis.

Experimental Workflow A Reaction Setup (Indole, Solvent, Inert Atm.) B Deprotonation (Add Base at 0 °C) A->B C Alkylation (Add Electrophile, Warm to RT) B->C D Reaction Quench (e.g., sat. NH₄Cl) C->D E Aqueous Workup (Extraction & Washing) D->E F Drying & Concentration E->F G Purification (Column Chromatography) F->G H Product Analysis (NMR, MS, Purity) G->H

Caption: Standard workflow for N-alkylation reactions.

Table 1: Summary of Conditions and Expected Outcomes
ProtocolBase (eq.)SolventAlkylating AgentTemp.Typical YieldKey Considerations
A: NaH NaH (1.2)Anhydrous DMFAlkyl Halides (R-I, R-Br)0 °C to RT80-95%Requires inert atmosphere and anhydrous conditions.[2]
B: PTC NaOH (5.0)Toluene / H₂OReactive HalidesRT to 50 °C75-90%Vigorous stirring is crucial. Safer for large scale.[6]
Mitsunobu DEAD/DIAD (1.5)THF / DCMPrimary/Secondary Alcohols0 °C to RT65-85%Ideal for converting alcohols directly. Requires phosphine reagent.[8][9][10]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive NaH (Protocol A). 2. Wet solvent/glassware. 3. Insufficiently strong base. 4. Poor phase mixing (Protocol B).1. Use fresh NaH or wash the dispersion with dry hexanes before use. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Confirm the pKa of your indole; a stronger base might be needed if additional EWGs are present. 4. Increase the stirring speed significantly.
Incomplete Reaction 1. Insufficient reagent (base or alkylating agent). 2. Reaction time too short.1. Add a small additional portion of the limiting reagent. 2. Allow the reaction to stir for a longer period or apply gentle heating (e.g., 40 °C).
Formation of Side Products 1. C3-alkylation (unlikely but possible). 2. Hydrolysis of the ethyl ester. 3. Elimination from alkyl halide (E2).1. Ensure complete formation of the ionic indolate salt before adding the alkylating agent. 2. Use anhydrous conditions and avoid strong, nucleophilic bases like alkoxides if possible.[11] 3. Use a less-hindered base or a more polar solvent.

References

Application Notes and Protocols: The Utility of Ethyl 4,7-dichloro-1H-indole-2-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals engaged in drug development on the strategic use of Ethyl 4,7-dichloro-1H-indole-2-carboxylate. This versatile heterocyclic building block is a key intermediate in the synthesis of a variety of biologically active molecules. This document provides in-depth insights into its synthesis, functionalization, and application in the generation of novel therapeutic agents, supported by detailed experimental protocols and mechanistic rationale.

Introduction: The Privileged Indole Scaffold and the Significance of Dichloro-substitution

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic drugs with diverse pharmacological activities.[1][2] Its unique electronic properties and ability to form key interactions with biological targets have made it a focal point in the design of novel therapeutic agents.[3]

The strategic placement of halogen atoms, particularly chlorine, on the indole ring can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. Dichloro-substitution, as seen in this compound, can enhance metabolic stability, improve membrane permeability, and provide additional vectors for molecular interactions within target binding pockets. The 4- and 7-positions are of particular interest as modifications at these sites can influence the orientation of substituents at other positions of the indole ring, thereby fine-tuning the biological activity.

Synthesis of this compound

The most common and versatile method for the synthesis of substituted indole-2-carboxylates is the Fischer indole synthesis.[4][5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a pyruvate derivative.

Conceptual Workflow of Fischer Indole Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound via the Fischer indole synthesis.

fischer_indole_synthesis cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Product hydrazine 2,5-Dichlorophenylhydrazine hydrazone_formation Hydrazone Formation hydrazine->hydrazone_formation pyruvate Ethyl pyruvate pyruvate->hydrazone_formation cyclization Acid-Catalyzed Cyclization ([3,3]-Sigmatropic Rearrangement) hydrazone_formation->cyclization In situ product Ethyl 4,7-dichloro- 1H-indole-2-carboxylate cyclization->product

Caption: Fischer Indole Synthesis Workflow.

Detailed Synthetic Protocol

This protocol is adapted from established procedures for the synthesis of analogous substituted indole-2-carboxylates.[6][7]

Materials:

  • 2,5-Dichlorophenylhydrazine hydrochloride

  • Ethyl pyruvate

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (or other suitable acid catalyst like polyphosphoric acid)

  • Sodium acetate (optional, for free-basing the hydrazine)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Preparation of 2,5-Dichlorophenylhydrazone of Ethyl Pyruvate:

    • To a solution of 2,5-dichlorophenylhydrazine hydrochloride (1 equivalent) in ethanol, add a solution of sodium acetate (1 equivalent) in water to liberate the free hydrazine.

    • To this mixture, add ethyl pyruvate (1.1 equivalents) dropwise at room temperature with stirring.

    • The reaction mixture is typically stirred for 1-2 hours, during which the phenylhydrazone precipitates as a solid.

    • The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Fischer Indole Cyclization:

    • The dried phenylhydrazone is added portion-wise to a pre-heated solution of a suitable acid catalyst. A common choice is a mixture of ethanol and concentrated sulfuric acid, or polyphosphoric acid at elevated temperatures (e.g., 80-100 °C).

    • The reaction mixture is heated and stirred for several hours until the reaction is complete (monitored by TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice-water.

    • The precipitated product is collected by filtration.

  • Work-up and Purification:

    • The crude product is dissolved in a suitable organic solvent like ethyl acetate or diethyl ether.

    • The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.

    • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The resulting crude solid is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination to confirm its identity and purity.

Applications in Medicinal Chemistry: A Versatile Intermediate

This compound is a valuable starting material for the synthesis of a diverse range of biologically active compounds. The ester and the N-H group of the indole are readily functionalized, and the chloro-substituents can participate in further cross-coupling reactions or act as important pharmacophoric elements.

Synthesis of Indole-2-carboxamides as Potent Therapeutic Agents

A primary application of this compound is its conversion to the corresponding indole-2-carboxamides. This is typically achieved through a two-step process: hydrolysis of the ethyl ester to the carboxylic acid, followed by amide coupling with a desired amine. Indole-2-carboxamides have demonstrated a wide spectrum of biological activities, including antitubercular, anticancer, and antiviral properties.[6][8]

carboxamide_synthesis start Ethyl 4,7-dichloro- 1H-indole-2-carboxylate hydrolysis Ester Hydrolysis (e.g., LiOH, NaOH) start->hydrolysis acid 4,7-dichloro-1H-indole- 2-carboxylic acid hydrolysis->acid coupling Amide Coupling (e.g., HATU, EDCI) acid->coupling product 4,7-dichloro-1H-indole- 2-carboxamide Derivative coupling->product amine Primary or Secondary Amine (R1R2NH) amine->coupling

Caption: Synthesis of Indole-2-carboxamides.

Protocol for the Synthesis of a Representative 4,7-dichloro-1H-indole-2-carboxamide

Step 1: Hydrolysis of this compound

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of THF, MeOH, and water.

  • Add an excess of LiOH or NaOH (e.g., 3-5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dilute the aqueous residue with water and acidify to pH 2-3 with 1N HCl.

  • The precipitated carboxylic acid is collected by filtration, washed with water, and dried under vacuum. Alternatively, the product can be extracted with ethyl acetate, and the organic layer washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the carboxylic acid.

Step 2: Amide Coupling to form the Indole-2-carboxamide

Materials:

  • 4,7-dichloro-1H-indole-2-carboxylic acid

  • Desired primary or secondary amine (1.1 equivalents)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4,7-dichloro-1H-indole-2-carboxylic acid (1 equivalent) in anhydrous DMF or DCM.

  • Add the desired amine (1.1 equivalents), followed by the coupling agent (HATU or EDCI, 1.2 equivalents) and the base (DIPEA or triethylamine, 3 equivalents).

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired indole-2-carboxamide.

Application in the Synthesis of Kinase Inhibitors

The indole scaffold is a key component of many approved and investigational protein kinase inhibitors.[9][10][11] The 4,7-dichloro substitution pattern can be exploited to enhance binding affinity and selectivity for specific kinases. This compound can serve as a starting point for the synthesis of kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.[12][13]

Table 1: Examples of Kinase Families Targeted by Indole-based Inhibitors

Kinase FamilyTherapeutic AreaReference
Tyrosine Kinases (e.g., EGFR, VEGFR)Oncology[8]
Serine/Threonine Kinases (e.g., Akt, mTOR)Oncology, Inflammation[3]
Cyclin-Dependent Kinases (CDKs)Oncology[14]
Potential as a Precursor for Antiviral and Other Therapeutic Agents

Derivatives of indole-2-carboxylates have also shown promise as antiviral agents.[15][16][17] The functional groups on this compound allow for a variety of chemical transformations to generate novel compounds with potential activity against a range of viruses. Further exploration into the derivatization of this scaffold could lead to the discovery of new antiviral leads.

Structure-Activity Relationship (SAR) Insights

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. For derivatives of this compound, the following SAR principles can be considered:

  • Amide Moiety: The nature of the amine coupled to the indole-2-carboxylic acid is critical for activity. Variations in the size, lipophilicity, and hydrogen bonding capacity of this group can significantly impact target binding and pharmacokinetic properties.

  • N-1 Position: The indole nitrogen can be alkylated or arylated to introduce further diversity and modulate the electronic properties of the indole ring.

  • C-3 Position: The C-3 position is susceptible to electrophilic substitution, allowing for the introduction of various functional groups that can interact with the target protein.

  • Dichloro-substitution: The 4,7-dichloro pattern provides a specific steric and electronic environment that can be crucial for activity. The chlorine atoms can participate in halogen bonding and other non-covalent interactions within the active site of a target enzyme.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the ease of functionalization of its ester and indole N-H groups make it an attractive starting material for the generation of diverse libraries of compounds. The dichloro-substitution pattern offers unique opportunities for modulating the pharmacological properties of the resulting molecules. The detailed protocols and application insights provided in this document are intended to empower researchers to effectively utilize this important intermediate in their drug discovery and development endeavors.

References

Application Note & Protocol: A Modular Approach to the Synthesis of Indole-2-Carboxamide Derivatives from Ethyl Indole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer, antimicrobial, and neuro-modulatory agents.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient synthesis of diverse indole-2-carboxamide libraries starting from the commercially available ethyl indole-2-carboxylate. We detail a robust, two-step synthetic pathway involving ester hydrolysis followed by amide coupling, explain the chemical principles behind the procedural choices, and provide validated, step-by-step protocols for execution.

Introduction and Strategic Overview

The synthesis of amide bonds is one of the most frequently performed reactions in drug discovery.[5] While direct conversion of an ester to an amide (aminolysis) is possible, it often requires high temperatures or harsh conditions, limiting its substrate scope.[6][7] A more versatile and widely adopted strategy, which we will focus on here, is a two-step sequence:

  • Saponification: The ethyl ester starting material is hydrolyzed under basic conditions to yield the corresponding indole-2-carboxylic acid. This intermediate is generally stable and can be easily purified.[4][8][9]

  • Amide Coupling: The resulting carboxylic acid is activated using a coupling reagent and subsequently reacted with a primary or secondary amine to form the target indole-2-carboxamide.[4][10]

This modular approach is highly advantageous as it allows for the late-stage diversification of the amide substituent, enabling the rapid generation of a library of analogs from a common carboxylic acid intermediate.

Visualized Synthetic Workflow

The diagram below illustrates the overall workflow from the starting ester to the final, characterized product.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling cluster_2 Purification & Analysis Start Ethyl Indole-2-carboxylate Hydrolysis Saponification (e.g., NaOH/EtOH) Start->Hydrolysis Acid Indole-2-carboxylic Acid Intermediate Hydrolysis->Acid Coupling Amide Coupling (e.g., HATU/DIPEA) Acid->Coupling Amine Primary/Secondary Amine (R-NH₂) Amine->Coupling Crude Crude Indole-2-carboxamide Coupling->Crude Purify Purification (Column Chromatography) Crude->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize Final Pure Indole-2-carboxamide Derivative Characterize->Final

Caption: High-level workflow for the synthesis of indole-2-carboxamide derivatives.

The Chemistry: Mechanisms and Rationale

Step 1: Ester Hydrolysis (Saponification)

The conversion of ethyl indole-2-carboxylate to indole-2-carboxylic acid is a classic base-catalyzed hydrolysis reaction.

  • Mechanism: The hydroxide ion (from NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. A final, irreversible acid-base reaction between the newly formed carboxylic acid and the strong base (ethoxide or hydroxide) drives the reaction to completion, forming the carboxylate salt. Acidic workup is required to protonate the salt and yield the neutral indole-2-carboxylic acid.

  • Expert Insight: Using a mixture of ethanol and water as the solvent is crucial. Ethanol ensures the solubility of the organic ester, while water is necessary to dissolve the inorganic base (e.g., NaOH). Refluxing the mixture provides the thermal energy needed to overcome the activation barrier of the reaction.[4][9]

Step 2: Amide Bond Formation via Carboxylic Acid Activation

Directly mixing a carboxylic acid and an amine will typically result in an acid-base reaction forming a stable ammonium carboxylate salt, which will not readily form an amide under mild conditions.[7] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is the role of coupling reagents.

  • Mechanism (Using Aminium/Uronium Reagents like HATU):

    • The carboxylate anion, formed by the addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), activates the coupling reagent (e.g., HATU).

    • This creates a highly reactive O-acylisourea intermediate. This species is extremely electrophilic at the carbonyl carbon.

    • The amine then acts as a nucleophile, attacking this activated carbonyl carbon.

    • The resulting tetrahedral intermediate collapses to form the stable amide bond and releases byproducts.

  • Why Choose Specific Reagents?

    • Coupling Reagents: Uronium/aminium salts like HATU, HBTU, and BOP are highly efficient, leading to fast reaction times and high yields.[5][11] Carbodiimides like EDC are also effective and cost-efficient, but are often used with an additive.[12]

    • Additives: When using carbodiimides, additives like HOBt (Hydroxybenzotriazole) are often included. They act as a "trap" for the activated intermediate, converting it to an active ester which is less prone to side reactions and racemization.

    • Bases: A non-nucleophilic base, typically DIPEA or triethylamine, is required to deprotonate the carboxylic acid and the protonated amine, facilitating the reaction without competing as a nucleophile.[1][10]

Visualized Chemical Pathway

Caption: General reaction scheme for the two-step synthesis.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of Indole-2-carboxylic Acid

This protocol is adapted from established procedures for the saponification of ethyl indole-2-carboxylate.[4][9]

Materials:

  • Ethyl indole-2-carboxylate (1.0 eq)

  • Sodium hydroxide (NaOH) (2.0 - 3.0 eq)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Hydrochloric acid (HCl), 2M solution

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Dissolution: In a round-bottom flask, dissolve ethyl indole-2-carboxylate (1.0 eq) in ethanol (approx. 10 mL per gram of ester).

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (2.5 eq) in a minimal amount of water and add this solution to the flask.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared (typically 2-4 hours). A suitable eluent is 30% ethyl acetate in hexanes.

  • Cooling & Concentration: Once complete, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Re-dissolve the remaining aqueous residue in water and cool the solution in an ice bath. Slowly add 2M HCl with stirring until the pH is ~2. A precipitate of indole-2-carboxylic acid will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Drying: Dry the white to off-white solid product under vacuum to a constant weight. The product is often pure enough for the next step, but can be recrystallized from an ethanol/water mixture if needed.

Protocol 2: Synthesis of a Representative Indole-2-carboxamide

This protocol uses HATU, a highly effective coupling reagent, for the amidation step.[11]

Materials:

  • Indole-2-carboxylic acid (1.0 eq)

  • Desired amine (e.g., benzylamine) (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc), Saturated sodium bicarbonate (NaHCO₃) solution, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add indole-2-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 10 mL per mmol of acid).

  • Reagent Addition: To the stirred solution, add the amine (1.1 eq), HATU (1.1 eq), and finally DIPEA (3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the carboxylic acid is consumed (typically 1-3 hours). A suitable eluent is 20-40% ethyl acetate in hexanes.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent gradient (e.g., 10% to 50% ethyl acetate in hexanes) to afford the pure indole-2-carboxamide derivative.

Data Presentation and Characterization

The successful synthesis of the target compounds must be confirmed by rigorous analytical characterization.

Table 1: Representative Synthesis Data and Characterization
EntryAmine (R-NH₂)Product (R group)Yield (%)¹H NMR (Amide N-H, ppm)MS (ESI) [M+H]⁺
1BenzylamineBenzyl92%~8.6 (t)251.11
2AnilinePhenyl85%~9.8 (s)237.09
3CyclohexylamineCyclohexyl88%~8.1 (d)243.15
4MorpholineMorpholin-4-yl95%N/A231.11

Note: Data are representative and may vary based on specific substrates and reaction conditions.

Expected Spectroscopic Signatures
  • ¹H NMR: The most indicative signals are the disappearance of the broad carboxylic acid proton (~12-13 ppm) and the appearance of the amide N-H proton. The chemical shift of the amide proton can vary widely (typically δ 7.5-9.8 ppm) depending on the substituent. The indole N-H proton is also characteristic, often appearing as a broad singlet downfield (δ > 11.0 ppm).[1]

  • ¹³C NMR: Look for the characteristic amide carbonyl signal, typically in the range of δ 160-165 ppm.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition of the final product, typically by observing the [M+H]⁺ or [M+Na]⁺ ion.[1][11]

  • Infrared (IR) Spectroscopy: Key stretches include the N-H band (around 3300 cm⁻¹) and the strong amide C=O carbonyl band (around 1630-1660 cm⁻¹).

References

Application Notes & Protocols: Ethyl 4,7-dichloro-1H-indole-2-carboxylate as a Pivotal Precursor for Novel Antitubercular Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Combating Tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), continues to be a formidable global health challenge, with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains rendering many existing therapies ineffective.[1] This crisis necessitates the urgent development of new antitubercular drugs with novel mechanisms of action.[1][2] Within the landscape of medicinal chemistry, the indole nucleus is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[3][4] This has made indole derivatives a fertile ground for the discovery of new anti-infective agents.[3][5]

A particularly promising class of compounds, the indole-2-carboxamides, has emerged from phenotypic screening as potent inhibitors of Mtb.[6] These agents target the essential mycobacterial membrane protein large 3 (MmpL3), a transporter responsible for shuttling trehalose monomycolate (TMM), a critical precursor for the biosynthesis of the unique mycobacterial cell wall.[2][7][8] The inhibition of MmpL3 disrupts this vital pathway, leading to bacterial death.

This guide focuses on Ethyl 4,7-dichloro-1H-indole-2-carboxylate , a key precursor for synthesizing advanced indole-2-carboxamide drug candidates. The strategic placement of chlorine atoms at the 4 and 7 positions of the indole ring has been shown to significantly enhance metabolic stability and potency, making this a superior scaffold for drug development.[6] We provide detailed, field-tested protocols for the synthesis of this precursor and its subsequent conversion into a potent antitubercular agent, alongside insights into its mechanism of action and biological evaluation.

Part 1: Synthesis of the Core Precursor

The synthesis of the indole-2-carboxylate scaffold is efficiently achieved through a classic and reliable pathway: the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole synthesis for cyclization.[9][10][11] This two-stage approach provides a robust and scalable route to the desired heterocyclic core.

Protocol 1: Synthesis of this compound

This protocol details the synthesis starting from 2,5-dichloroaniline to yield the target precursor.

Workflow Diagram: Precursor Synthesis

A 2,5-Dichloroaniline B Diazotization (NaNO₂, HCl, 0-5°C) A->B Step 1 C 2,5-Dichlorophenyl Diazonium Chloride B->C E Japp-Klingemann Reaction (NaOAc, EtOH/H₂O) C->E Step 2 D Ethyl 2-chloroacetoacetate D->E F Hydrazone Intermediate E->F G Fischer Indole Synthesis (H₂SO₄ or PPA) F->G Step 3 H This compound (Final Precursor) G->H

Caption: Synthetic pathway for this compound.

Materials & Reagents

Reagent/MaterialGradeSupplier
2,5-DichloroanilineReagentSigma-Aldrich
Sodium Nitrite (NaNO₂)ACSFisher Scientific
Hydrochloric Acid (HCl), conc.ACSVWR
Ethyl 2-chloroacetoacetateSynthesisAlfa Aesar
Sodium Acetate (NaOAc)ACSSigma-Aldrich
Ethanol (EtOH)AnhydrousPharmco
Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)ACSSigma-Aldrich
Ethyl Acetate (EtOAc)HPLCFisher Scientific
HexanesHPLCFisher Scientific
Sodium Bicarbonate (NaHCO₃)ACSVWR
Anhydrous Sodium Sulfate (Na₂SO₄)ACSVWR

Step-by-Step Methodology

Step 1: Diazotization of 2,5-Dichloroaniline

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 2,5-dichloroaniline (10.0 g, 61.7 mmol) in a mixture of concentrated HCl (25 mL) and water (50 mL).

  • Cool the resulting suspension to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (4.5 g, 65.1 mmol in 15 mL H₂O) dropwise, ensuring the internal temperature remains below 5°C.

  • Stir the mixture for an additional 30 minutes at 0-5°C. The resulting solution of 2,5-dichlorophenyl diazonium chloride is used immediately in the next step.

Scientist's Note: Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt. The reaction is complete when a drop of the solution gives a positive test on starch-iodide paper (turns blue-black).

Step 2: Japp-Klingemann Reaction

  • In a separate 1 L beaker, dissolve ethyl 2-chloroacetoacetate (10.1 mL, 74.0 mmol) and sodium acetate (25.3 g, 308.5 mmol) in ethanol (200 mL) and water (200 mL).

  • Cool this solution to 0-5°C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution from Step 1 to the stirred solution of the β-keto ester.

  • A yellow-orange precipitate (the hydrazone intermediate) will form. Continue stirring at 0-5°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 3 hours.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and air-dry.

Causality: The Japp-Klingemann reaction couples the diazonium salt with the enolate of the β-keto ester to form an azo compound, which then hydrolyzes and rearranges to the more stable hydrazone.[9] Sodium acetate acts as a buffer to maintain a suitable pH for the coupling.

Step 3: Fischer Indole Synthesis (Cyclization)

  • Place the dried hydrazone intermediate from Step 2 into a round-bottom flask.

  • Add concentrated sulfuric acid (50 mL) or polyphosphoric acid (PPA, 50 g) as the cyclizing agent.

  • Heat the mixture to 80-90°C with stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (500 g) with stirring.

  • A solid precipitate will form. Collect the crude product by vacuum filtration and wash with water until the filtrate is neutral.

  • Recrystallize the crude solid from an ethanol/water mixture to afford this compound as a purified solid.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be sharp and consistent with literature values.

Part 2: Application in Antitubercular Agent Synthesis

The synthesized ethyl ester precursor is now ready for conversion into the pharmacologically active indole-2-carboxamide. This involves a two-step process: hydrolysis of the ester to the carboxylic acid, followed by amide coupling with a selected amine.

Protocol 2: Synthesis of N-cyclohexyl-4,7-dichloro-1H-indole-2-carboxamide

This protocol exemplifies the conversion of the precursor into a representative antitubercular agent.

Workflow Diagram: From Precursor to Active Agent

A This compound (Precursor) B Step 1: Saponification (LiOH or NaOH, THF/H₂O) A->B C 4,7-dichloro-1H-indole-2-carboxylic acid B->C E Step 2: Amide Coupling (EDC, HOBt, DIPEA, DMF) C->E D Cyclohexylamine D->E F N-cyclohexyl-4,7-dichloro-1H-indole-2-carboxamide (Active Agent) E->F

Caption: Conversion of the precursor to a final antitubercular compound.

Materials & Reagents

Reagent/MaterialGradeSupplier
This compoundAs synthesizedN/A
Lithium Hydroxide (LiOH)ACSSigma-Aldrich
Tetrahydrofuran (THF)AnhydrousVWR
CyclohexylamineReagentAlfa Aesar
EDC·HCl (EDCI)SynthesisChem-Impex
HOBtSynthesisOakwood Chemical
DIPEASynthesisSigma-Aldrich
Dimethylformamide (DMF)AnhydrousFisher Scientific

Step-by-Step Methodology

Step 1: Hydrolysis to the Carboxylic Acid

  • Dissolve this compound (5.0 g, 19.2 mmol) in a mixture of THF (100 mL) and water (50 mL).

  • Add lithium hydroxide monohydrate (1.61 g, 38.4 mmol) and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC until the starting ester is fully consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and acidify to pH ~2 with 1N HCl.

  • The carboxylic acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4,7-dichloro-1H-indole-2-carboxylic acid.

Step 2: Amide Coupling

  • In a dry flask under a nitrogen atmosphere, dissolve 4,7-dichloro-1H-indole-2-carboxylic acid (2.0 g, 8.7 mmol) in anhydrous DMF (40 mL).

  • Add EDC·HCl (2.0 g, 10.4 mmol), HOBt (1.4 g, 10.4 mmol), and DIPEA (4.5 mL, 26.1 mmol). Stir the mixture at room temperature for 20 minutes.

  • Add cyclohexylamine (1.1 mL, 9.6 mmol) dropwise and continue stirring at room temperature overnight.

  • Pour the reaction mixture into ice-water (200 mL).

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of Hexanes:EtOAc) to yield the pure N-cyclohexyl-4,7-dichloro-1H-indole-2-carboxamide.

Expertise: The use of coupling agents like EDC and HOBt is standard practice for forming amide bonds.[12] EDC activates the carboxylic acid, and HOBt minimizes side reactions and racemization (if applicable), leading to a cleaner reaction and higher yield.[12]

Part 3: Scientific Rationale and Biological Context

Structure-Activity Relationship (SAR)

The development of indole-2-carboxamides has revealed key structural features that govern their antitubercular activity:

  • Indole Core: The indole scaffold is essential for activity.

  • C2-Carboxamide: The amide linkage at the C2 position is a critical pharmacophore.

  • Halogenation: Substitutions at the 4- and 6- or 4- and 7-positions with electron-withdrawing groups like chlorine or fluorine significantly improve metabolic stability and in vitro potency.[6]

  • N-Substituent: The nature of the group attached to the amide nitrogen is a major determinant of potency. Bulky, lipophilic groups such as substituted cyclohexyl or adamantyl rings often lead to exceptional activity against Mtb.[1][6][8]

Mechanism of Action: Targeting MmpL3

The MmpL3 protein is an essential transporter in Mtb, responsible for flipping trehalose monomycolate (TMM) from the cytoplasm to the periplasm. This is a vital step in the construction of the mycolic acid-containing outer membrane, which is crucial for the bacterium's survival and virulence. Indole-2-carboxamides act by binding to a transmembrane proton-motive force-dependent channel within MmpL3, effectively blocking TMM transport.[7][8] This disruption of cell wall biogenesis is lethal to the bacterium.

Diagram: MmpL3 Inhibition Pathway

cluster_0 Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasm A TMM Precursors B TMM Synthesis A->B C Trehalose Monomycolate (TMM) B->C M MmpL3 Transporter C->M Transport E Cell Wall Assembly M->E Transported TMM D Mycolic Acid Layer (Cell Wall) E->D Indole Indole-2-Carboxamide (e.g., from Precursor) Indole->M INHIBITION

Caption: Indole-2-carboxamides block the MmpL3-mediated transport of TMM.

Part 4: Biological Evaluation

Protocol 3: In Vitro Antitubercular Activity and Cytotoxicity

After synthesis, the novel compounds must be evaluated for their biological activity. The standard method is to determine the Minimum Inhibitory Concentration (MIC).

Methodology: Microplate Alamar Blue Assay (MABA)

  • Prepare serial dilutions of the synthesized compounds in a 96-well microplate using Middlebrook 7H9 broth.

  • Inoculate each well with a standardized culture of M. tuberculosis H37Rv. Include positive (e.g., Isoniazid) and negative (no drug) controls.

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Determine the MIC by visual inspection: blue wells indicate no bacterial growth (inhibition), while pink wells indicate growth. The MIC is the lowest drug concentration that prevents the color change from blue to pink.

Cytotoxicity and Selectivity Index (SI)

  • To ensure the compound is selectively toxic to Mtb and not host cells, a cytotoxicity assay is performed, typically using Vero cells (mammalian kidney epithelial cells).

  • The concentration that inhibits 50% of cell growth (IC₅₀) is determined.

  • The Selectivity Index (SI) is calculated as SI = IC₅₀ / MIC . A higher SI value (typically >10) is desirable, indicating selective activity against the bacteria.

Representative Biological Data

The following table summarizes typical activity for potent indole-2-carboxamide analogues derived from similar precursors, demonstrating the potential of this chemical class.

Compound IDMtb H37Rv MIC (µM)Vero Cell IC₅₀ (µM)Selectivity Index (SI)Reference
Analogue 10.012>200>16,000[8]
Analogue 2<0.03>128>4,267[1]
Analogue 30.3240.9128[2]

Conclusion

This compound is a high-value, strategically designed precursor for the development of next-generation antitubercular agents. Its synthesis via the Japp-Klingemann and Fischer indole reactions is robust and well-established. The subsequent conversion to N-substituted indole-2-carboxamides yields compounds with potent, selective activity against Mycobacterium tuberculosis, including drug-resistant strains, through the inhibition of the essential MmpL3 transporter. The protocols and scientific context provided herein offer researchers a comprehensive guide to leveraging this powerful scaffold in the critical mission to discover new and effective treatments for tuberculosis.

References

Application of Ethyl 4,7-dichloro-1H-indole-2-carboxylate in Kinase Inhibitor Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of oncology and inflammatory disease treatment has been profoundly reshaped by the advent of kinase inhibitors. These targeted therapies modulate the activity of protein kinases, a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, making them a prime target for drug development. Within the vast chemical space of kinase inhibitors, the indole scaffold has emerged as a privileged structure, capable of forming key interactions within the ATP-binding pocket of various kinases. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of Ethyl 4,7-dichloro-1H-indole-2-carboxylate as a versatile starting material for the synthesis of novel kinase inhibitors.

The strategic placement of chlorine atoms at the 4 and 7 positions of the indole ring offers a unique combination of steric and electronic properties. These substitutions can significantly influence the binding affinity and selectivity of the final inhibitor by engaging in specific interactions with the kinase active site and by modulating the overall physicochemical properties of the molecule, such as lipophilicity and metabolic stability. The ethyl ester at the 2-position provides a convenient handle for a variety of chemical transformations, allowing for the construction of diverse and complex molecular architectures.

Core Synthetic Strategies and Transformations

The synthetic utility of this compound lies in its ability to undergo a series of well-established chemical transformations. These reactions allow for the elaboration of the indole core into a wide array of functionalized intermediates, which can then be further modified to generate potent and selective kinase inhibitors.

Key Chemical Transformations
TransformationReagents and ConditionsProductUtility in Kinase Inhibitor Synthesis
Ester Hydrolysis 1. LiOH, THF/H₂O, rt2. HCl (to acidify)4,7-dichloro-1H-indole-2-carboxylic acidPrecursor for amide bond formation, a common linkage in kinase inhibitors.
Hydrazinolysis Hydrazine hydrate, Ethanol, reflux4,7-dichloro-1H-indole-2-carbohydrazideIntermediate for the synthesis of hydrazones, pyrazoles, and other heterocyclic systems.
Amide Coupling 1. (Hydrolysis to acid)2. Amine, HATU, DIPEA, DMF, rtN-substituted-4,7-dichloro-1H-indole-2-carboxamideDirect installation of various side chains to probe structure-activity relationships.
Cyclization Reactions (Following hydrazinolysis) e.g., with orthoformatesFused heterocyclic systems (e.g., triazino-indoles)Generation of rigid scaffolds that can improve binding affinity and selectivity.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations of this compound. These protocols are designed to be self-validating, with clear endpoints and characterization methods.

Protocol 1: Synthesis of 4,7-dichloro-1H-indole-2-carboxylic acid

This protocol details the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a crucial intermediate for subsequent amide coupling reactions.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of THF and water (3:1 v/v), add LiOH (2.0 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield 4,7-dichloro-1H-indole-2-carboxylic acid as a solid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 4,7-dichloro-1H-indole-2-carbohydrazide

This protocol outlines the conversion of the ethyl ester to the carbohydrazide, a versatile intermediate for the synthesis of various heterocyclic systems.[1]

Materials:

  • This compound

  • Hydrazine hydrate (80%)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (10.0 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for the time indicated by TLC monitoring until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product should precipitate out of solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Synthesis of a Representative N-Aryl-4,7-dichloro-1H-indole-2-carboxamide Kinase Inhibitor Scaffold

This protocol provides a general method for the synthesis of an amide-based kinase inhibitor scaffold from the corresponding carboxylic acid.

Materials:

  • 4,7-dichloro-1H-indole-2-carboxylic acid (from Protocol 1)

  • Substituted aniline (e.g., 4-aminophenol)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes for liquid transfer

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4,7-dichloro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the N-aryl-4,7-dichloro-1H-indole-2-carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point.

Proposed Synthetic Workflow for a Kinase Inhibitor

The following diagram illustrates a plausible synthetic pathway for a hypothetical kinase inhibitor, leveraging the reactivity of this compound.

G A Ethyl 4,7-dichloro-1H- indole-2-carboxylate B 4,7-dichloro-1H-indole- 2-carboxylic acid A->B  LiOH, THF/H₂O (Protocol 1) D 4,7-dichloro-1H-indole- 2-carbohydrazide A->D  NH₂NH₂·H₂O, EtOH (Protocol 2) C N-(Aryl)-4,7-dichloro-1H- indole-2-carboxamide (Kinase Inhibitor Scaffold) B->C  Aryl-NH₂, HATU, DIPEA (Protocol 3) E Fused Heterocyclic Kinase Inhibitor D->E  Cyclization (e.g., with orthoformate)

References

Application Note: A Validated Protocol for the Saponification of Ethyl 4,7-dichloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the hydrolysis of Ethyl 4,7-dichloro-1H-indole-2-carboxylate to its corresponding carboxylic acid, 4,7-dichloro-1H-indole-2-carboxylic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The procedure detailed herein utilizes a standard base-catalyzed hydrolysis, or saponification, which is robust, high-yielding, and readily scalable. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and offer expert insights into the causality behind critical process choices to ensure reproducibility and safety.

Introduction and Scientific Background

This compound is a key heterocyclic building block. The conversion of its ethyl ester functional group to a carboxylic acid is a fundamental transformation that enables further synthetic modifications, such as amide bond formation.[1] The most reliable and industrially favored method for this conversion is saponification, which involves the hydrolysis of the ester under basic conditions.[2][3][4]

Unlike acid-catalyzed hydrolysis, which is an equilibrium-driven process, saponification is effectively irreversible.[3][5] This irreversibility is the principal driving force of the reaction, stemming from the final deprotonation step where the newly formed carboxylic acid is converted to its carboxylate salt by the base present in the reaction mixture.[2] This key feature ensures the reaction proceeds to completion, leading to higher yields and simpler product isolation.[5]

Reaction Mechanism: Nucleophilic Acyl Substitution

The hydrolysis of an ester with a base like sodium hydroxide (NaOH) proceeds via a nucleophilic acyl substitution mechanism.[2][4] The process can be broken down into the following key steps:

  • Nucleophilic Attack: The hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.[4][6]

  • Intermediate Collapse: The tetrahedral intermediate is unstable and collapses. The electrons from the negatively charged oxygen reform the carbon-oxygen double bond.

  • Leaving Group Elimination: Simultaneously, the C-O bond to the ethoxy group (-OCH₂CH₃) breaks, and the ethoxide ion is eliminated as the leaving group, resulting in the formation of the carboxylic acid.

  • Irreversible Acid-Base Reaction: The newly formed carboxylic acid (pKa ≈ 4-5) is highly acidic compared to ethanol (pKa ≈ 16). In the basic reaction medium, the carboxylic acid is immediately deprotonated by either the ethoxide ion or excess hydroxide ions to form a stable carboxylate salt (in this case, sodium 4,7-dichloro-1H-indole-2-carboxylate). This acid-base reaction is highly favorable and renders the entire process irreversible.[2][7]

  • Protonation (Workup): To obtain the final neutral carboxylic acid product, a strong acid (e.g., HCl) is added during the workup phase to protonate the carboxylate salt.[2][5][8]

Saponification_Mechanism Figure 1: Saponification Mechanism cluster_products Initial Products Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate + OH⁻ (Nucleophilic Attack) OH OH⁻ CarboxylicAcid 4,7-dichloro-1H-indole-2-carboxylic acid Intermediate->CarboxylicAcid Collapse & Elimination Ethoxide CH₃CH₂O⁻ Carboxylate Carboxylate Salt CarboxylicAcid->Carboxylate + OH⁻ or Ethoxide (Deprotonation - Irreversible) FinalProduct Final Product (after acidic workup) Carboxylate->FinalProduct + H₃O⁺ (Acidic Workup) Ethanol Ethanol H3O H₃O⁺

Caption: Figure 1: The mechanism of base-catalyzed ester hydrolysis (saponification).

Safety, Handling, and Materials

3.1. Hazard Identification and Personal Protective Equipment (PPE)

All procedures should be performed in a well-ventilated fume hood. Adherence to standard laboratory safety protocols is mandatory.

  • This compound: May cause skin and serious eye irritation.[9] Handle with care.

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

  • Ethanol/Methanol: Highly flammable liquid and vapor.[10] Keep away from ignition sources.

Mandatory PPE:

  • Safety goggles with side shields

  • Chemical-resistant gloves (e.g., nitrile)

  • Flame-resistant laboratory coat

3.2. Materials and Reagents

Material/ReagentGradeSupplier Example
This compound≥97% PuritySigma-Aldrich
Sodium Hydroxide (NaOH), pelletsReagent Grade, ≥98%Thermo Fisher
Ethanol (EtOH), 200 proofACS GradeVWR
Hydrochloric Acid (HCl), concentratedACS Reagent, ~37%Sigma-Aldrich
Diethyl Ether (Et₂O)ACS GradeFisher Scientific
Deionized Water (DI H₂O)Type II or betterLaboratory Supply
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD Millipore
Round-bottom flask (100 mL)--
Reflux condenser--
Magnetic stir plate and stir bar--
Heating mantle--
Büchner funnel and filter flask--
pH paper or calibrated pH meter--

Detailed Experimental Protocol

This protocol is optimized for a 5.0 g scale reaction. Adjustments may be necessary for different scales.

4.1. Quantitative Data Summary

ReagentMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount Used
This compound258.1019.371.05.00 g
Sodium Hydroxide (NaOH)40.0058.113.02.32 g
Ethanol (EtOH)---40 mL
Deionized Water (DI H₂O)---10 mL
Conc. Hydrochloric Acid (~12 M)---As needed (~6 mL)
Expected Product Molar Mass ( g/mol ) Theoretical Yield Expected Yield
4,7-dichloro-1H-indole-2-carboxylic acid230.054.46 g85-95%

4.2. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 19.37 mmol).

  • Solvent and Base Addition: Add ethanol (40 mL) to the flask and stir to dissolve the starting material. In a separate beaker, carefully dissolve sodium hydroxide (2.32 g, 58.11 mmol) in deionized water (10 mL). Caution: This dissolution is highly exothermic. Allow the NaOH solution to cool slightly before slowly adding it to the stirred solution in the round-bottom flask.

  • Saponification Reaction: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to reflux (approximately 80-85°C) with vigorous stirring. The reaction is typically complete within 2-4 hours.

    • Expert Insight: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting ester spot (higher Rf) and the appearance of the carboxylate salt spot (at the baseline) indicates completion.

  • Solvent Removal: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

  • Aqueous Work-up (Part 1 - Purification): To the remaining residue, add 50 mL of deionized water and stir until the solid dissolves completely. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 30 mL) to remove any unreacted ester or non-acidic impurities. Discard the organic layers.

    • Causality Note: This washing step is crucial for obtaining a high-purity final product by removing lipophilic, non-acidic side products or starting material before the desired acid is precipitated.

  • Acidification and Precipitation: Transfer the aqueous layer to a beaker and place it in an ice bath. While stirring vigorously, slowly add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 1-2 (verify with pH paper). A thick white precipitate of 4,7-dichloro-1H-indole-2-carboxylic acid will form.

  • Product Isolation: Allow the slurry to stir in the ice bath for an additional 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with several portions of cold deionized water (3 x 20 mL) to remove any residual inorganic salts (e.g., NaCl). Continue to pull a vacuum for 15-20 minutes to partially dry the solid. Transfer the product to a watch glass and dry to a constant weight, either in a vacuum oven at 40-50°C or in a desiccator.

Workflow A 1. Dissolve Ester in Ethanol B 2. Add Aqueous NaOH (3.0 eq.) A->B C 3. Heat to Reflux (2-4 hours) B->C D 4. Cool & Remove Ethanol (Rotary Evaporation) C->D E 5. Dissolve in H₂O & Wash with Et₂O D->E F 6. Acidify Aqueous Layer with HCl to pH 1-2 E->F G 7. Isolate Product (Vacuum Filtration) F->G H 8. Wash with Cold H₂O & Dry G->H I Pure Carboxylic Acid H->I

Caption: Figure 2: Experimental workflow for the hydrolysis of this compound.

Conclusion

The saponification protocol detailed in this application note provides a reliable and efficient method for the synthesis of 4,7-dichloro-1H-indole-2-carboxylic acid from its corresponding ethyl ester. By leveraging the irreversible nature of base-catalyzed hydrolysis, this procedure consistently delivers high yields of a pure product. The explanations of the underlying mechanism and the rationale for key procedural steps are intended to empower researchers to confidently execute and, if necessary, adapt this protocol for their specific research and development needs.

References

Application Note: A Scalable and Efficient Synthesis of Ethyl 4,7-dichloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of Ethyl 4,7-dichloro-1H-indole-2-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The described method is based on the robust Reissert indole synthesis, offering high yields and purity suitable for large-scale production. This document outlines the reaction mechanism, detailed step-by-step protocols, safety considerations, and process optimization insights, ensuring a reliable and reproducible synthesis.

Introduction

Substituted indoles are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. This compound is a particularly valuable building block due to the presence of chloro-substituents at the 4 and 7 positions of the indole ring, which can significantly influence the biological activity of derivative compounds. Its synthesis, therefore, is of considerable interest to the pharmaceutical industry.

The Reissert indole synthesis is a classic and reliable method for the preparation of indoles and their derivatives.[1][2] The synthesis proceeds in two main stages: the condensation of a substituted o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting pyruvate intermediate.[1] This application note details a large-scale adaptation of the Reissert synthesis for the preparation of this compound, starting from 2,5-dichloronitrotoluene.

Synthetic Strategy

The overall synthetic pathway is a two-step process, as illustrated below. The first step involves a base-catalyzed condensation reaction, followed by a reductive cyclization to form the target indole.

Synthetic_Pathway 2,5-Dichloronitrotoluene 2,5-Dichloronitrotoluene Intermediate Ethyl 2-(2-nitro-3,6-dichlorophenyl)-2-oxoacetate (Potassium Salt) 2,5-Dichloronitrotoluene->Intermediate Step 1: Condensation (Potassium Ethoxide) Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Intermediate Final_Product This compound Intermediate->Final_Product Step 2: Reductive Cyclization (Iron, Acetic Acid)

Caption: Overall synthetic workflow for this compound.

Materials and Equipment

Reagent/MaterialGradeSupplier
2,5-Dichloronitrotoluene≥98%Commercially Available
Diethyl Oxalate≥99%Commercially Available
Potassium Ethoxide95% or as a solution in EthanolCommercially Available
Anhydrous Ethanol200 proofCommercially Available
Diethyl EtherAnhydrousCommercially Available
Iron powder, -325 mesh≥99%Commercially Available
Glacial Acetic AcidACS GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Celite®---Commercially Available
Anhydrous Magnesium Sulfate---Commercially Available

Equipment:

  • Large-scale reaction vessel with mechanical stirrer, reflux condenser, and inert gas inlet

  • Addition funnel

  • Temperature controller and heating mantle

  • Large Buchner funnel and filtration flask

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(2-nitro-3,6-dichlorophenyl)-2-oxoacetate Potassium Salt

This step involves the base-catalyzed condensation of 2,5-dichloronitrotoluene with diethyl oxalate. Potassium ethoxide is employed as the base, as it has been shown to provide superior results compared to sodium ethoxide in Reissert syntheses.[1]

Protocol:

  • Inert Atmosphere: Set up a large, dry reaction vessel equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an inert gas (nitrogen or argon) inlet.

  • Base Preparation: Under a positive pressure of inert gas, carefully add anhydrous ethanol to the reaction vessel. Then, add potassium ethoxide portion-wise while stirring. An exothermic reaction will occur. Allow the mixture to cool to room temperature.

  • Reagent Addition: To the cooled potassium ethoxide solution, add anhydrous diethyl ether, followed by the slow, dropwise addition of diethyl oxalate with continuous stirring.

  • Addition of Starting Material: After the diethyl oxalate addition is complete, slowly add a solution of 2,5-dichloronitrotoluene in anhydrous diethyl ether to the reaction mixture. A color change to a deep reddish-purple is expected.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Intermediate: The potassium salt of the product will precipitate out of the solution. Collect the solid by vacuum filtration through a Buchner funnel.

  • Washing: Wash the collected solid with anhydrous diethyl ether until the filtrate is colorless.

  • Drying: Dry the purple solid under vacuum to a constant weight. The product, the potassium salt of ethyl 2-(2-nitro-3,6-dichlorophenyl)-2-oxoacetate, is used in the next step without further purification.

Step1_Workflow cluster_setup Reaction Setup cluster_reaction Condensation Reaction cluster_workup Work-up and Isolation Setup Dry reaction vessel under N2 Base Prepare Potassium Ethoxide in Ethanol Setup->Base Add_Ether Add Anhydrous Diethyl Ether Base->Add_Ether Add_Oxalate Add Diethyl Oxalate Add_Ether->Add_Oxalate Add_SM Add 2,5-Dichloronitrotoluene Add_Oxalate->Add_SM Stir Stir at RT for 24-48h Add_SM->Stir Filter Vacuum Filtration Stir->Filter Wash Wash with Diethyl Ether Filter->Wash Dry Dry under Vacuum Wash->Dry

Caption: Workflow for the synthesis of the intermediate potassium salt.

Step 2: Reductive Cyclization to this compound

The second step is the reductive cyclization of the nitro group to an amine, which then undergoes intramolecular condensation to form the indole ring. Iron powder in acetic acid is a cost-effective and efficient reducing agent for large-scale synthesis.[3]

Protocol:

  • Reaction Setup: In a large reaction vessel, dissolve the potassium salt intermediate from Step 1 in glacial acetic acid.

  • Addition of Reducing Agent: To the stirred solution, add iron powder. An exotherm is expected. Control the temperature with an ice bath if necessary.

  • Heating: Heat the reaction mixture to 90-100°C and maintain this temperature for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Allow the reaction mixture to cool to room temperature and then pour it slowly into a large beaker containing ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, for large-scale purification, recrystallization from a suitable solvent system (e.g., ethanol/water) may be employed.

Process Optimization and Scale-Up Considerations

  • Base Selection: While potassium ethoxide is recommended, other strong bases like sodium ethoxide can be used, though potentially with lower yields. The choice may depend on cost and availability for large-scale production.

  • Reduction Method: Catalytic hydrogenation (e.g., using Pd/C) is an alternative to iron/acetic acid for the reductive cyclization. This method may offer cleaner reaction profiles but involves the handling of flammable hydrogen gas and a precious metal catalyst.

  • Temperature Control: The initial condensation and the reductive cyclization are exothermic. Careful temperature monitoring and control are crucial, especially on a large scale, to prevent runaway reactions.[4]

  • Work-up: For large-scale extractions, a continuous liquid-liquid extractor can improve efficiency and reduce solvent usage.

  • Purification: Optimizing the recrystallization solvent system is key to obtaining high purity product on a large scale without resorting to chromatography.

Safety and Handling

General Precautions: All manipulations should be performed in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[6] An emergency eyewash and shower should be readily accessible.[5]

  • 2,5-Dichloronitrotoluene: This compound is harmful if swallowed and may cause genetic defects and cancer.[7][8][9][10] Avoid inhalation of dust and contact with skin and eyes.

  • Potassium Ethoxide: This is a highly flammable and corrosive solid that reacts violently with water.[11][12][13][14] It should be handled under an inert atmosphere. In case of fire, use a dry chemical extinguisher; do not use water.[14]

  • Diethyl Oxalate: This is a combustible liquid and is harmful if swallowed.[15] Avoid contact with skin and eyes.

  • Glacial Acetic Acid: This is a corrosive liquid that can cause severe skin and eye burns. Handle with care.

  • Iron Powder: Finely divided iron powder can be flammable. Keep away from ignition sources.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: Off-white to pale yellow solid.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Melting Point: To check for purity.

Conclusion

The Reissert indole synthesis provides a reliable and scalable route to this compound. The protocols detailed in this application note have been designed for large-scale production, with careful consideration of safety, efficiency, and cost-effectiveness. By following these guidelines, researchers and drug development professionals can confidently produce this valuable intermediate for their synthetic needs.

References

Application Note: A Validated Recrystallization Protocol for the Purification of Ethyl 4,7-dichloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4,7-dichloro-1H-indole-2-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is paramount for the success of subsequent synthetic steps and the biological activity of the final compounds. This application note provides a detailed, validated protocol for the purification of this compound using single-solvent recrystallization. We delve into the rationale behind solvent selection, provide a step-by-step experimental procedure, offer a troubleshooting guide for common issues, and establish a framework for validating the final product's purity. This guide is intended for researchers and process chemists in the fields of medicinal chemistry and drug development.

Introduction: The Rationale for Purification

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Substituted indole esters, such as this compound, are versatile building blocks. The synthetic routes to these compounds, often involving multi-step processes like the Fischer indole synthesis or Reissert reactions, can introduce a variety of impurities.[2] These may include starting materials, reaction byproducts, or isomers that can interfere with downstream reactions and complicate biological screening.

Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Upon cooling, the solubility of the compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which ideally remain dissolved in the solvent (mother liquor).

Principle of Solvent Selection

The molecular structure of this compound dictates the choice of an appropriate solvent system. The molecule possesses several key functional groups:

  • A Dichlorinated Benzene Ring: This portion is nonpolar and lipophilic.

  • An Indole N-H Group: Capable of hydrogen bonding, adding polarity.

  • An Ethyl Ester Group: A polar moiety that can also act as a hydrogen bond acceptor.

This combination of polar and nonpolar features suggests that a solvent of intermediate polarity would be most effective. Alcohols, such as ethanol or methanol, are excellent candidates because they can engage in hydrogen bonding with the N-H and ester groups while also having an alkyl chain that can solvate the nonpolar aromatic ring.[3] Based on protocols for similar indole esters, ethanol has been shown to be an effective recrystallization solvent.[4][5]

For this specific application, Ethanol (95% or absolute) is selected as the primary solvent due to its favorable solubility profile, appropriate boiling point (78 °C), and relatively low toxicity.

Materials and Equipment

Reagents:

  • Crude this compound

  • Ethanol (95% or Absolute), Reagent Grade

  • Celpure® or Diatomaceous Earth (for hot filtration, if needed)

  • Deionized Water

Equipment:

  • Erlenmeyer flasks (appropriate sizes)

  • Heating mantle or hot plate with stirring capability

  • Magnetic stir bars

  • Condenser (optional, to minimize solvent evaporation)

  • Stemless or short-stemmed glass funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

  • Spatulas

  • Drying oven or vacuum desiccator

  • Melting point apparatus

  • TLC plates, chamber, and appropriate mobile phase (e.g., 3:1 Hexane:Ethyl Acetate)

Experimental Protocol: Step-by-Step Methodology

This protocol is designed for the purification of approximately 5 grams of crude material. Adjust solvent volumes accordingly for different scales.

Step 1: Dissolution

  • Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add approximately 80-100 mL of 95% ethanol to the flask.

  • Gently heat the mixture to a near-boil (approximately 75-78 °C) with continuous stirring.

  • Add more ethanol in small portions (5-10 mL at a time) until the solid completely dissolves. The goal is to create a saturated solution at high temperature; avoid adding a large excess of solvent as this will reduce the final yield.

Step 2: Hot Filtration (Optional, if insoluble impurities are present)

  • If the hot solution contains visible particulate matter (e.g., dust, inorganic salts), a hot filtration is necessary.

  • Preheat a second Erlenmeyer flask and a stemless glass funnel on the hot plate. Place a fluted filter paper into the funnel.

  • Quickly pour the hot, saturated solution through the preheated funnel into the clean flask. This step must be performed rapidly to prevent premature crystallization in the funnel.

  • Rinse the original flask with a small amount (5-10 mL) of hot ethanol and pass it through the filter to recover any residual compound.

Step 3: Crystallization

  • Remove the flask from the heat source and cover it with a watch glass.

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals. Rushing this step can cause impurities to be trapped in the crystal lattice.

  • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 30-60 minutes to maximize the recovery of the purified compound.

Step 4: Isolation and Washing

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.

  • Isolate the crystals by vacuum filtration, transferring the crystalline slurry to the Büchner funnel.

  • Wash the collected crystals with two small portions (10-15 mL each) of ice-cold ethanol to remove any adhering mother liquor containing dissolved impurities.

  • Continue to draw air through the filter cake for 15-20 minutes to partially dry the crystals.

Step 5: Drying

  • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

  • Dry the crystals to a constant weight. This can be achieved by leaving them in a well-ventilated fume hood overnight or by placing them in a vacuum oven at a moderate temperature (40-50 °C) for several hours.

Process Workflow Diagram

Recrystallization_Workflow start Start: Crude Product dissolve 1. Dissolve in Minimal Hot Ethanol start->dissolve hot_filt_q Insoluble Impurities? dissolve->hot_filt_q hot_filt 2. Perform Hot Filtration hot_filt_q->hot_filt  Yes cool 3. Slow Cooling to Room Temperature hot_filt_q->cool No hot_filt->cool ice_bath 4. Chill in Ice Bath to Maximize Yield cool->ice_bath isolate 5. Isolate Crystals (Vacuum Filtration) ice_bath->isolate wash 6. Wash with Ice-Cold Ethanol isolate->wash dry 7. Dry Crystals to Constant Weight wash->dry end_node End: Pure Product dry->end_node

References

Application Notes and Protocols for the Synthesis of GSK-3β Inhibitors from Ethyl 4,7-dichloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase implicated in the pathogenesis of numerous diseases, including Alzheimer's disease, type 2 diabetes, and various cancers.[1][2] Its pivotal role in cellular signaling has made it a prime target for therapeutic intervention. The indole scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of various kinases.[3][4] This guide provides a comprehensive, step-by-step protocol for the synthesis of potent indolylmaleimide-based GSK-3β inhibitors, utilizing Ethyl 4,7-dichloro-1H-indole-2-carboxylate as a strategic starting material. The rationale for using a chlorinated indole core lies in its potential to enhance binding affinity and modulate pharmacokinetic properties.[5]

Introduction: The Rationale for Targeting GSK-3β with Dichloro-Indole Scaffolds

GSK-3β is a key downstream regulator in multiple signaling pathways, including the insulin/PI3K/Akt and Wnt/β-catenin pathways.[1][6][7] Its dysregulation is a central node in disease pathology. For instance, hyperactive GSK-3β contributes to the hyperphosphorylation of tau protein, leading to neurofibrillary tangles in Alzheimer's disease, and promotes insulin resistance by phosphorylating glycogen synthase.[1][2] Therefore, the development of potent and selective GSK-3β inhibitors is a highly sought-after goal in drug discovery.

The indole ring system serves as an excellent backbone for kinase inhibitors due to its structural resemblance to the purine core of ATP, enabling competitive inhibition at the enzyme's active site.[3] The specific choice of a 4,7-dichloro-substituted indole is a strategic design element. Halogen atoms, particularly chlorine, can form favorable halogen bonds with protein residues, potentially increasing binding affinity and selectivity.[5] Furthermore, the electron-withdrawing nature of chlorine can influence the electronic properties of the indole ring and improve metabolic stability.[5][8]

This document outlines a robust synthetic pathway to convert the readily available this compound into a potent 3-(4,7-dichloro-1H-indol-3-yl)-4-arylmaleimide, a class of compounds known to exhibit nanomolar inhibitory activity against GSK-3β.[9][10]

Synthetic Workflow Overview

The multi-step synthesis transforms the starting indole-2-carboxylate into a versatile indole-3-carboxaldehyde intermediate, which is then condensed with an N-arylmaleimide to yield the final GSK-3β inhibitor.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Final Product Synthesis A This compound B 4,7-dichloro-1H-indole-2-carboxylic acid A->B Step 1: Hydrolysis C 4,7-dichloro-1H-indole B->C Step 2: Decarboxylation D 4,7-dichloro-1H-indole-3-carboxaldehyde C->D Step 3: Vilsmeier-Haack Formylation F 3-(4,7-dichloro-1H-indol-3-yl)-4-arylmaleimide (GSK-3β Inhibitor) D->F Step 4: Knoevenagel Condensation E N-Arylmaleimide E->F

Caption: Synthetic workflow from starting material to the final GSK-3β inhibitor.

Detailed Experimental Protocols

Step 1: Hydrolysis of this compound

Causality: The initial step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a necessary transformation to enable the subsequent thermal decarboxylation, as the carboxylate group is a much better leaving group (as CO2) than the ester.[11]

Protocol:

  • In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 v/v ratio).

  • Add potassium hydroxide (KOH, 3.0-5.0 eq) to the suspension.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[12]

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with cold 1M hydrochloric acid (HCl).

  • The resulting precipitate, 4,7-dichloro-1H-indole-2-carboxylic acid, is collected by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral and then dry under vacuum. The product is typically used in the next step without further purification.

Step 2: Decarboxylation to 4,7-dichloro-1H-indole

Causality: This step removes the C2-carboxyl group to yield the parent 4,7-dichloro-1H-indole. This unmasks the C3 position, which is the most electron-rich and nucleophilic position on the indole ring, making it highly reactive for the subsequent electrophilic formylation.[11] Thermal decarboxylation of indole-2-carboxylic acids is a standard procedure, often catalyzed by copper salts.[13][14][15]

Protocol:

  • Combine 4,7-dichloro-1H-indole-2-carboxylic acid (1.0 eq) and copper chromite catalyst (0.1-0.2 eq) in a high-boiling point solvent such as quinoline.

  • Heat the mixture under a nitrogen atmosphere to 200-230 °C. Vigorous evolution of CO2 should be observed.

  • Maintain the temperature for 1-2 hours after the gas evolution ceases to ensure complete reaction.

  • Cool the reaction mixture to room temperature and dilute with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic solution sequentially with 1M HCl to remove the quinoline, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford pure 4,7-dichloro-1H-indole.

Step 3: Vilsmeier-Haack Formylation of 4,7-dichloro-1H-indole

Causality: The Vilsmeier-Haack reaction is a highly efficient method for introducing a formyl (-CHO) group at the electron-rich C3 position of indoles.[16] The Vilsmeier reagent, a chloroiminium salt, acts as a mild electrophile that selectively attacks the C3 position, leading to the key intermediate, 4,7-dichloro-1H-indole-3-carboxaldehyde.[17][18]

Protocol:

  • In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, large excess, acts as solvent and reagent) to 0 °C.

  • Add phosphorus oxychloride (POCl₃, ~1.5-2.0 eq) dropwise to the cooled DMF, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 4,7-dichloro-1H-indole (1.0 eq) in DMF dropwise to the Vilsmeier reagent.

  • Allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours. Monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice.

  • Basify the aqueous solution to pH 9-11 by the slow addition of 30% aqueous NaOH solution, while keeping the temperature low with an ice bath.

  • The precipitated product, 4,7-dichloro-1H-indole-3-carboxaldehyde, is collected by filtration, washed thoroughly with water, and dried under vacuum.

Step 4: Knoevenagel Condensation to form 3-(4,7-dichloro-1H-indol-3-yl)-4-arylmaleimide

Causality: This final step involves a Knoevenagel condensation between the synthesized indole-3-carboxaldehyde and an N-arylmaleimide.[19][20] This reaction forms the critical C-C bond that links the indole pharmacophore to the maleimide moiety, a structural motif present in many potent, ATP-competitive GSK-3β inhibitors.[10] The reaction is typically base-catalyzed.

Protocol:

  • Dissolve 4,7-dichloro-1H-indole-3-carboxaldehyde (1.0 eq) and the desired N-arylmaleimide (1.0 eq) in absolute ethanol or another suitable solvent.

  • Add a catalytic amount of a base, such as piperidine or triethylamine (0.1-0.2 eq).

  • Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by vacuum filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by silica gel column chromatography to yield the final 3-(4,7-dichloro-1H-indol-3-yl)-4-arylmaleimide inhibitor.

Data Presentation: Biological Activity

The synthesized indolylmaleimides are expected to be potent inhibitors of GSK-3β. The following table presents data for analogous, highly potent indolylmaleimide compounds to provide a benchmark for the expected activity of the target molecules.

Compound IDR Group (on Indole N1)GSK-3β IC₅₀ (nM)Reference
7a H332.2[9]
7j -(CH₂)₃-imidazole0.73[9]
7l -(CH₂)₃-1,2,4-triazole20.9[9]
7q -(CH₂)₃-OH38.9[9]
IM-12 (Structure-specific)Comparable to SB-216763*[10]

Note: SB-216763 is a well-known GSK-3β inhibitor with an IC₅₀ in the low nanomolar range.

GSK-3β Signaling Pathway

GSK-3β is a critical downstream effector in major signaling cascades. Its activity is primarily regulated by inhibitory phosphorylation at the Ser9 residue, often mediated by the kinase Akt.

G cluster_0 Upstream Regulation cluster_1 GSK-3β Core Regulation cluster_2 Downstream Effects (Pathological) Insulin Insulin / Growth Factors Receptor Receptor Tyrosine Kinase Insulin->Receptor Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled PI3K PI3K Receptor->PI3K Activates Dsh Dishevelled (Dsh) Frizzled->Dsh Activates Akt Akt (PKB) PI3K->Akt Activates GSK3b_active GSK-3β (Active) (p-Tyr216) Akt->GSK3b_active Phosphorylates (Ser9) Inhibits Dsh->GSK3b_active Inhibits GSK3b_inactive GSK-3β (Inactive) (p-Ser9) Tau Tau Protein GSK3b_active->Tau Phosphorylates BetaCatenin β-Catenin GSK3b_active->BetaCatenin Phosphorylates for Inhibitor Indolylmaleimide Inhibitor Inhibitor->GSK3b_active Directly Inhibits (ATP-Competitive) Tau_p Hyperphosphorylated Tau (Neurofibrillary Tangles) Tau->Tau_p Degradation β-Catenin Degradation BetaCatenin->Degradation

Caption: Simplified GSK-3β signaling pathways and points of inhibition.

References

Troubleshooting & Optimization

Improving yield in Ethyl 4,7-dichloro-1H-indole-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor in medicinal chemistry and materials science, Ethyl 4,7-dichloro-1H-indole-2-carboxylate is a key building block for synthesizing a range of bioactive compounds. Its synthesis, however, can be challenging, with yield and purity often being significant hurdles for researchers. This technical support guide, designed for chemistry professionals, provides in-depth troubleshooting advice and optimized protocols to enhance the success of this synthesis.

Overview of the Primary Synthetic Route

The most common and reliable method for synthesizing this compound is a multi-step process that leverages the Japp-Klingemann reaction followed by the Fischer indole synthesis.[1][2][3] This pathway begins with the diazotization of 2,5-dichloroaniline, which is then coupled with a β-keto-ester. The resulting hydrazone intermediate is subsequently cyclized under acidic conditions to form the desired indole ring system.[4][5]

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Japp-Klingemann Reaction cluster_2 Step 3: Fischer Indole Synthesis A 2,5-Dichloroaniline B NaNO2, HCl C 2,5-Dichlorobenzenediazonium Chloride B->C 0-5 °C D Ethyl 2-chloroacetoacetate C->D Add diazonium salt E Hydrazone Intermediate D->E Coupling (pH 4-5) F Acid Catalyst (e.g., PPA, H2SO4) E->F Isolate & cyclize G This compound F->G Cyclization (Heat)

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Q1: My yield is very low after the Japp-Klingemann reaction (Step 2). What are the likely causes?

A1: Low yield in the Japp-Klingemann reaction typically points to issues with either the formation or the stability of the diazonium salt, or suboptimal coupling conditions.

  • Cause 1: Incomplete Diazotization. The conversion of 2,5-dichloroaniline to its diazonium salt is highly temperature-sensitive. The reaction must be kept between 0-5 °C. If the temperature rises, the diazonium salt can decompose, leading to side reactions and reduced yield.

    • Solution: Use an ice/salt bath to maintain the temperature rigorously. Add the sodium nitrite solution slowly, subsurface, to prevent localized heating.

  • Cause 2: Instability of the Diazonium Salt. Aryl diazonium salts are notoriously unstable and should be used immediately after preparation without isolation.[4]

    • Solution: Prepare your solution of the β-keto-ester (ethyl 2-chloroacetoacetate) and buffer beforehand. Once the diazotization is complete (test with starch-iodide paper for excess nitrous acid), proceed directly to the coupling reaction.

  • Cause 3: Incorrect pH for Coupling. The coupling of the diazonium salt with the enolate of the β-keto-ester is pH-dependent. If the solution is too acidic, the enolate concentration is too low. If it's too basic, the diazonium salt can convert to a non-reactive diazotate species.

    • Solution: Maintain a pH between 4 and 5 for the coupling reaction. Use a sodium acetate buffer to ensure stable pH throughout the addition of the acidic diazonium salt solution.

  • Cause 4: Side Reactions. If the β-keto-ester is not sufficiently reactive or if reaction conditions are not optimal, the diazonium salt can react with other nucleophiles, including water, to form phenols.

    • Solution: Ensure the β-keto-ester is of high purity. The use of a co-solvent like ethanol can sometimes improve solubility and reaction rates.

Q2: The Fischer indole synthesis (cyclization) step is producing a dark tar instead of the desired product. How can I fix this?

A2: The formation of tarry byproducts is a classic sign of decomposition or polymerization during the Fischer indole synthesis.[6] This is an acid-catalyzed reaction that requires heat, a combination that can be harsh on the electron-rich indole product.[7][8]

  • Cause 1: Acid Catalyst is Too Strong or Concentrated. While strong acids are required, excessively harsh conditions can degrade the starting material and the product.[7]

    • Solution: Polyphosphoric acid (PPA) is often an excellent choice as it acts as both a catalyst and a solvent, often providing good yields at temperatures around 80-100 °C.[6] If using sulfuric or hydrochloric acid, ensure the concentration and equivalents are optimized. Sometimes, Lewis acids like zinc chloride can offer a milder alternative.[7]

  • Cause 2: Reaction Temperature is Too High. Excessive heat accelerates decomposition pathways.

    • Solution: Carefully control the reaction temperature. Start at a lower temperature (e.g., 70-80 °C) and monitor the reaction by TLC. Only increase the temperature if the reaction is not proceeding. The ideal temperature provides a balance between the rate of cyclization and the rate of decomposition.

  • Cause 3: Oxidation. The reaction mixture can be susceptible to air oxidation at high temperatures.

    • Solution: Run the reaction under an inert atmosphere of nitrogen or argon to minimize oxidative side reactions.

Troubleshooting_Fischer_Indole Start Low Yield / Tar in Fischer Cyclization? Cause1 Check Acid Catalyst Start->Cause1 Cause2 Check Temperature Start->Cause2 Cause3 Check Atmosphere Start->Cause3 Sol1a Use PPA or milder Lewis Acid (ZnCl2) Cause1->Sol1a Too Harsh? Sol1b Optimize Acid Concentration Cause1->Sol1b Not Optimized? Sol2 Lower Temp (70-90°C) Monitor by TLC Cause2->Sol2 Too High? Sol3 Use Inert Gas (N2 or Ar) Cause3->Sol3 Air Present?

Caption: Troubleshooting decision tree for the Fischer indole synthesis step.

Q3: My final product is contaminated with impurities after the workup. What are they and how do I remove them?

A3: Impurities can be carried over from previous steps or generated during the final cyclization.

  • Likely Impurity 1: Unreacted Hydrazone. If the cyclization is incomplete, the hydrazone intermediate will remain.

    • Purification: This impurity is generally more polar than the indole product. It can be effectively removed by column chromatography on silica gel.

  • Likely Impurity 2: Polymeric Byproducts. These are the "tars" mentioned previously.

    • Purification: Most polymeric material is insoluble in common organic solvents like dichloromethane or ethyl acetate. Passing your crude product through a short plug of silica gel can remove a significant amount of this baseline material.[9] Recrystallization is also highly effective. A solvent system like ethanol/water or hexanes/ethyl acetate can be used to crystallize the desired product, leaving the polymeric impurities behind.

  • Likely Impurity 3: Isomeric Products. While less common with the specific substrates used for this target molecule, unsymmetrical ketones in a Fischer synthesis can lead to regioisomers.[6]

    • Purification: Isomers can be difficult to separate. Careful column chromatography with a shallow solvent gradient is the most effective method.

Q4: The reaction seems to stall during the Fischer cyclization. What can I do?

A4: A stalled reaction indicates that the activation energy for the key[3][3]-sigmatropic rearrangement is not being met.[5][7]

  • Solution 1: Increase Temperature. This is the most direct approach. Gradually increase the heat by 10-15 °C and monitor the reaction's progress by TLC. Be mindful of the potential for decomposition at higher temperatures.

  • Solution 2: Change Acid Catalyst. Some hydrazones are more resistant to cyclization and may require a stronger acid. If you are using a Lewis acid like ZnCl₂, switching to a Brønsted acid like PPA or a mixture of acetic acid and H₂SO₄ might be necessary to drive the reaction to completion.[7]

Optimized Experimental Protocols

The following protocols are synthesized from established procedures and best practices to maximize yield and purity.

Protocol 1: Preparation of the Hydrazone Intermediate via Japp-Klingemann Reaction
  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 2,5-dichloroaniline (1 equiv.) in a mixture of concentrated HCl (3 equiv.) and water.

    • Cool the solution to 0-5 °C in an ice/salt bath.

    • Dissolve sodium nitrite (1.05 equiv.) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature never exceeds 5 °C.

    • Stir for an additional 20 minutes at 0-5 °C. The reaction is complete when a drop of the solution gives a positive test on starch-iodide paper (turns black/blue).

  • Coupling Reaction:

    • In a separate, large beaker, dissolve ethyl 2-chloroacetoacetate (1 equiv.) and sodium acetate (3-4 equiv.) in ethanol and water.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution prepared above to the stirred β-keto-ester solution.

    • A yellow or orange precipitate of the hydrazone should form immediately.

    • Continue stirring at low temperature for 1-2 hours after the addition is complete.

    • Collect the solid product by filtration, wash thoroughly with cold water, and air-dry. This hydrazone is typically used in the next step without further purification.

Protocol 2: Fischer Indole Synthesis and Purification
  • Cyclization:

    • Place the dried hydrazone intermediate (1 equiv.) into a round-bottom flask.

    • Add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone).

    • Equip the flask with a stirrer and heat the mixture in an oil bath to 80-90 °C under a nitrogen atmosphere.

    • Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-3 hours.

  • Workup and Purification:

    • Allow the reaction mixture to cool to about 50-60 °C and then carefully pour it onto a large amount of crushed ice with vigorous stirring.

    • The product will precipitate as a solid. Stir until all the ice has melted.

    • Collect the crude solid by filtration and wash it with water until the filtrate is neutral.

    • Dissolve the crude solid in ethyl acetate or dichloromethane, wash with saturated sodium bicarbonate solution, then with brine.[9]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Final Purification (Recrystallization):

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Slowly add water until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals of this compound by filtration.

Key Parameter Summary

ParameterStepRecommended ConditionRationale / Notes
Temperature Diazotization0-5 °CPrevents decomposition of the unstable diazonium salt.
pH Japp-Klingemann4-5Optimal for coupling; prevents side reactions of the diazonium salt.
Catalyst Fischer SynthesisPolyphosphoric Acid (PPA)Effective catalyst and solvent; generally gives clean reactions.[6]
Temperature Fischer Synthesis80-100 °CBalances reaction rate with minimizing product decomposition.
Atmosphere Fischer SynthesisInert (N₂ or Ar)Prevents oxidation of the electron-rich indole ring at high temperatures.
Purification Final ProductRecrystallization (Ethanol/Water)Highly effective for removing amorphous, polymeric impurities.

References

Troubleshooting low conversion rates in Japp-Klingemann reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Japp-Klingemann reaction. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this versatile hydrazone synthesis. Here, we address common issues leading to low conversion rates through a series of detailed troubleshooting guides and frequently asked questions. Our approach is rooted in explaining the chemical causality behind each experimental step, empowering you to not only solve current issues but also to proactively optimize future reactions.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common high-level questions regarding the Japp-Klingemann reaction.

Q1: What is the most common reason for a complete failure of the Japp-Klingemann reaction?

A1: The most frequent point of failure is the preparation and stability of the aryl diazonium salt. These intermediates can be highly unstable, especially when derived from electron-rich anilines.[1] Decomposition, often indicated by the formation of tarry byproducts or a dark-colored reaction mixture, can occur if the temperature is not strictly maintained at 0-5 °C (or even lower for particularly sensitive substrates).[1][2]

Q2: My reaction mixture turns a dark color, and I isolate very little product. What's happening?

A2: A dark, tarry mixture is a classic sign of diazonium salt decomposition. Another possibility is the self-coupling of the diazonium salt, particularly with electron-rich anilines that can act as coupling partners themselves.[1] Rigorous temperature control during diazotization and coupling is the primary solution.

Q3: I see a new spot on my TLC analysis, but it's not my desired hydrazone. What could it be?

A3: A common intermediate that can accumulate is the azo compound formed from the initial coupling of the enolate and the diazonium salt.[3][4][5] This intermediate must undergo hydrolysis (or a similar cleavage of the acyl/carboxyl group) to yield the final hydrazone. If conditions are not optimal for this cleavage step, the azo compound may be the major product observed.[6] Other possibilities include side products like formazans.[7]

Q4: Does the choice of the activating group on the active methylene compound matter?

A4: Absolutely. The reaction proceeds via the cleavage of an acyl or carboxyl group.[8] Historically, it was observed that when a substituted acetoacetic ester is saponified to the corresponding sodium salt, the reaction cleaves the carboxylic group. In contrast, using the ester directly typically results in the cleavage of the acetyl group.[9] The choice of this leaving group can influence reaction rates and overall yield.

Part 2: In-Depth Troubleshooting Guides

This section explores specific experimental issues in a detailed question-and-answer format, providing causative explanations and actionable solutions.

Issue 1: Reaction Stalls at the Azo-Compound Intermediate

Q: My analysis (TLC, LC-MS) shows consumption of my starting materials but the major product is the azo-intermediate, not the desired hydrazone. Why is the final cleavage step failing and how can I fix it?

A: This is a common bottleneck. The conversion of the azo-intermediate to the hydrazone is a hydrolytic (or analogous) cleavage of the acyl or carboxyl group.[3][5] This step is highly dependent on pH, temperature, and solvent.

Causality:

  • Incorrect pH: Conventional Japp-Klingemann reactions are often run in the presence of a buffer like sodium acetate to maintain a mildly acidic to neutral pH for the coupling. However, the subsequent cleavage step can be slow under these conditions. Some substrates require a more basic or acidic environment to facilitate the hydrolysis of the intermediate.[1][4] For instance, some protocols note that the final conversion requires basic conditions.[1]

  • Steric Hindrance: Bulky groups on either the β-keto-ester or the aryl diazonium salt can sterically hinder the approach of water or other nucleophiles required for the cleavage, making the azo-intermediate surprisingly stable.

  • Low Temperature: While low temperatures are critical for diazonium salt stability, they can also significantly slow down the desired cleavage reaction.

Troubleshooting Protocol:

  • pH Adjustment: After the initial coupling is complete (monitor by TLC), carefully adjust the pH of the reaction mixture. Try adding a mild base (e.g., a saturated solution of sodium bicarbonate) or a mild acid to see if it promotes the conversion.

  • Increase Temperature: Once the diazonium salt is fully consumed, slowly and carefully warm the reaction mixture. A moderate increase to room temperature or even 40-50 °C for a short period can often provide the activation energy needed for the cleavage step.[4]

  • Solvent Modification: If the reaction is run in a purely organic solvent, the lack of a nucleophilic cleaving agent like water could be the issue. Consider using a solvent system that includes water or methanol, which can act as a nucleophile to facilitate cleavage.[1]

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing low-yield Japp-Klingemann reactions.

Troubleshooting_Workflow start Low Conversion Rate Observed check_sm Analysis via TLC/LC-MS: Are Starting Materials Consumed? start->check_sm sm_present High SM Remainder check_sm->sm_present No sm_consumed SM Consumed check_sm->sm_consumed Yes check_diazonium Assess Diazonium Salt Formation: - Check for tar/dark color - Quench aliquot & check with H-acid sm_present->check_diazonium check_product Identify Major Product sm_consumed->check_product diazonium_bad Problem: Diazonium Salt Decomposition / Instability check_diazonium->diazonium_bad Yes solution_diazonium Solution: 1. Lower temp (-10 to -5 °C) 2. Use fresh NaNO2 3. Ensure proper acid stoichiometry diazonium_bad->solution_diazonium is_azo Is it the Azo-Intermediate? check_product->is_azo is_side_product Is it an Unknown Side Product? is_azo->is_side_product No problem_cleavage Problem: Failed Acyl/Carboxyl Cleavage Step is_azo->problem_cleavage Yes problem_side_rxn Problem: Competing Side Reactions is_side_product->problem_side_rxn Yes solution_cleavage Solution: 1. Adjust pH (add base/acid) 2. Gently warm reaction post-coupling 3. Modify solvent (add H2O/MeOH) problem_cleavage->solution_cleavage solution_side_rxn Solution: 1. Check for formazan formation 2. Use slight excess of β-dicarbonyl 3. Ensure rapid mixing problem_side_rxn->solution_side_rxn

Caption: A decision-tree workflow for troubleshooting the Japp-Klingemann reaction.

Issue 2: Formation of Formazan and Other Colored Byproducts

Q: My crude product is a deep red or purple, and purification is difficult. I suspect a formazan byproduct. Why does this form and how can I prevent it?

A: The intense color you're describing is characteristic of formazans. These compounds arise when a second molecule of the aryl diazonium salt couples with the desired hydrazone product.[7]

Causality and Prevention: The hydrazone product itself has an N-H proton that can be deprotonated under the reaction conditions, creating a nucleophilic site for attack by another electrophilic diazonium salt.

Formazan_Formation hydrazone Desired Hydrazone Product formazan Formazan Byproduct (Deeply Colored) hydrazone->formazan Couples with excess diazonium Aryl Diazonium Salt (Ar-N₂⁺) diazonium->formazan

Caption: Competing reaction pathway leading to formazan byproduct formation.

Preventative Measures:

  • Control Stoichiometry: Avoid using a large excess of the diazonium salt. A stoichiometry of 1.0 to 1.05 equivalents of the diazonium salt relative to the active methylene compound is often sufficient.

  • Reverse Addition: Instead of adding the diazonium salt solution to the enolate solution, consider the reverse: slowly adding the enolate solution to the diazonium salt. This ensures that the diazonium salt is never in large excess at any point in the reaction.

  • Efficient Mixing: Ensure vigorous stirring to prevent localized areas of high diazonium salt concentration, which can promote the second coupling event.

Part 3: Data and Protocols
Table 1: Recommended Reaction Conditions for Aniline Substrates
Aniline SubstituentDiazotization Temp.Stability of Diazonium SaltKey Consideration
Electron-Withdrawing (e.g., -NO₂, -CN)0 to 5 °CRelatively StableStandard protocol is usually effective.
Neutral (e.g., -H, -Cl)0 to 5 °CModerately StableMaintain strict temperature control.
Electron-Donating (e.g., -OCH₃, -CH₃)-5 to 0 °CLess StableProne to decomposition and self-coupling. Use immediately after preparation.[1]
Highly Activating (e.g., -N(CH₃)₂)-15 to -5 °CUnstableRequires significantly lower temperatures and may need an extra equivalent of acid.[1]
Experimental Protocol 1: Optimized Diazotization of an Electron-Rich Aniline

This protocol is optimized for anilines that form less stable diazonium salts, such as p-anisidine.

Materials:

  • p-Anisidine (1.0 eq)

  • Concentrated Hydrochloric Acid (3.0 eq)

  • Sodium Nitrite (1.05 eq)

  • Water

  • Ice-salt bath

Procedure:

  • In a three-neck flask equipped with a mechanical stirrer and a thermometer, dissolve p-anisidine (1.0 eq) in water and concentrated HCl (3.0 eq).

  • Cool the mixture to -10 °C using an ice-salt bath. The aniline hydrochloride may precipitate.

  • In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water.

  • Slowly add the sodium nitrite solution dropwise to the aniline suspension over 20-30 minutes. Crucially, maintain the internal temperature of the reaction below -5 °C at all times.

  • After the addition is complete, stir the resulting solution for an additional 15 minutes at -5 °C. The solution should be clear or pale yellow.

  • This freshly prepared diazonium salt solution should be used immediately in the subsequent coupling reaction without delay to minimize decomposition.[1]

Experimental Protocol 2: General Japp-Klingemann Coupling and Work-up

This protocol provides a robust starting point for the coupling step.

Materials:

  • β-Keto-ester (e.g., Ethyl acetoacetate) (1.0 eq)

  • Sodium Acetate (3.0 eq)

  • Ethanol and Water

  • Freshly prepared Aryl Diazonium Salt solution (from Protocol 1)

Procedure:

  • In a separate, larger flask, dissolve the β-keto-ester (1.0 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water.

  • Cool this solution to 0 °C in an ice bath with vigorous stirring.[2]

  • Slowly add the cold diazonium salt solution (prepared in Protocol 1) to the β-keto-ester solution via a dropping funnel over 30-45 minutes. Maintain the temperature below 5 °C throughout the addition.[2]

  • After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, allow the mixture to slowly warm to room temperature and stir overnight.[2] This warming step can facilitate the cleavage of the azo-intermediate.

  • Pour the reaction mixture into a large volume of cold water to precipitate the crude hydrazone product.

  • Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone.[2]

References

Technical Support Center: Purification of Ethyl 4,7-dichloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of Ethyl 4,7-dichloro-1H-indole-2-carboxylate. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to address common issues related to the removal of starting materials and other impurities.

Troubleshooting Guide: Removing Starting Material Contamination

This section addresses specific issues related to the presence of unreacted starting materials in your final product. The advice provided is based on the likely synthetic routes for this compound, primarily variations of the Fischer indole synthesis or the Reissert indole synthesis.

Q1: My final product, this compound, is contaminated with a significant amount of unreacted 2,5-dichlorophenylhydrazine. How can I remove it?

A1: Unreacted 2,5-dichlorophenylhydrazine is a common impurity when using the Fischer indole synthesis. Due to its basic nature, it can be effectively removed through an acidic wash during the work-up, or by employing column chromatography.

  • Expert Insight: Phenylhydrazines can be prone to air oxidation, leading to colored impurities. It is crucial to handle the starting material and the reaction mixture under an inert atmosphere if possible.

  • Protocol 1: Acidic Wash Work-up

    • Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a 1M hydrochloric acid solution. The basic hydrazine will react to form the hydrochloride salt, which is soluble in the aqueous layer.

    • Repeat the acidic wash two to three times.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Assess the purity of the product by TLC or HPLC.[1]

  • Protocol 2: Flash Column Chromatography If an acidic wash is insufficient, flash column chromatography is a highly effective method for purification.[2]

    • Stationary Phase: Silica gel is the most common choice for indole derivatives.[3]

    • Mobile Phase (Eluent): A non-polar/polar solvent system is typically used. Start with a low polarity mixture and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate.

    • Procedure:

      • Dry load the crude product onto a small amount of silica gel.

      • Prepare a silica gel column in the chosen eluent system.

      • Load the sample onto the column.

      • Elute the column with the solvent system, collecting fractions. The less polar starting material should elute before the more polar indole product.

      • Monitor the fractions by TLC to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

Q2: I believe my product is contaminated with unreacted ethyl pyruvate. How can I confirm this and remove it?

A2: Ethyl pyruvate, being a volatile and relatively polar small molecule, can often be removed by evaporation under high vacuum. However, residual amounts may require specific purification steps.

  • Confirmation: The presence of ethyl pyruvate can often be detected by ¹H NMR spectroscopy, where its characteristic ethyl ester signals (a quartet around 4.3 ppm and a triplet around 1.3 ppm) and a methyl singlet around 2.4 ppm would be present.

  • Removal Strategies:

    • High Vacuum Evaporation: Place the crude product under high vacuum for an extended period. Gentle heating (e.g., 30-40 °C) can aid in the removal of residual ethyl pyruvate.

    • Aqueous Wash: During the work-up, multiple washes with water can help remove the water-soluble ethyl pyruvate.

    • Column Chromatography: As with hydrazine impurities, column chromatography is effective. Ethyl pyruvate is more polar than the starting non-polar solvents (like hexane) but generally less polar than the indole product in common eluent systems.

Q3: My reaction was based on a Reissert synthesis, and I suspect contamination from 2,5-dichloro-6-nitrotoluene and diethyl oxalate. What is the best purification strategy?

A3: In a Reissert synthesis, both unreacted starting materials and intermediates can be present. A combination of a basic wash and chromatography is recommended.

  • Expert Insight: The Reissert synthesis involves the formation of an intermediate potassium salt of an ethyl nitrophenylpyruvate. Incomplete reaction or hydrolysis can lead to various impurities.[4][5]

  • Purification Strategy:

    • Basic Wash: During the work-up, a wash with a saturated sodium bicarbonate solution can help remove any acidic byproducts.

    • Column Chromatography: This is the most robust method to separate the desired indole from the non-polar nitrotoluene starting material and any polar byproducts. A gradient elution from low polarity (e.g., 100% hexane) to a higher polarity (e.g., increasing percentages of ethyl acetate in hexane) will effectively separate these components.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for purifying this compound?

A1: For high purity, a two-step process of flash column chromatography followed by recrystallization is generally the most effective approach. Chromatography provides excellent separation from a wide range of impurities, while recrystallization is ideal for removing trace impurities and obtaining a crystalline final product.

Q2: Which solvents are recommended for the recrystallization of this compound?

  • Single Solvent Systems: Ethanol, methanol, or ethyl acetate.[6][7]

  • Mixed Solvent Systems: Hexane/ethyl acetate, ethanol/water, or dichloromethane/hexane.[8]

The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Protocol 3: Recrystallization Screening

    • Place a small amount of the impure product in several test tubes.

    • To each tube, add a different potential recrystallization solvent.

    • Heat the tubes to dissolve the solid. If it dissolves readily at room temperature, the solvent is not suitable.

    • If the solid dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath.

    • Observe which solvent system yields the best crystals with minimal loss of product to the mother liquor.

Q3: How can I monitor the purity of my product during and after purification?

A3: The most common and effective techniques for monitoring purity are:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to assess the number of components in a mixture and to monitor the progress of a column chromatography separation. For indole derivatives, a mobile phase of hexane/ethyl acetate on a silica gel plate is a good starting point. Visualization can be done under a UV lamp (254 nm).[9]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid) is commonly used for indole derivatives.[10][11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of impurities by their characteristic signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can be used in conjunction with HPLC (LC-MS) to identify impurities.[14]

Q4: My purified product is colored. Is this normal, and how can I decolorize it?

A4: While some indole derivatives can have a slight color, a significant coloration often indicates the presence of oxidized impurities.

  • Decolorization Methods:

    • Activated Charcoal: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool.

    • Passing through a Silica Plug: Dissolving the product in a suitable solvent and passing it through a short plug of silica gel can sometimes remove colored impurities.[1]

Visual Troubleshooting Workflow

Purification_Workflow cluster_start Impurity Identification cluster_purification Purification Strategy cluster_analysis Purity Analysis Start Crude Product with Starting Material Impurity Identify Identify Starting Material: - Dichlorophenylhydrazine? - Ethyl Pyruvate? - Dichloronitrotoluene? Start->Identify AcidWash Acidic Wash (for basic impurities) Identify->AcidWash Hydrazine ColumnChrom Column Chromatography (for most impurities) Identify->ColumnChrom All types AcidWash->ColumnChrom If still impure Recrystal Recrystallization (for final polishing) ColumnChrom->Recrystal For high purity TLC TLC Analysis ColumnChrom->TLC Recrystal->TLC HPLC HPLC for Quantitative Purity TLC->HPLC If pure by TLC FinalProduct Pure Product HPLC->FinalProduct

Caption: A workflow diagram for the purification of this compound.

Quantitative Data Summary

ParameterRecommended Conditions
Column Chromatography Stationary Phase Silica Gel[3]
Column Chromatography Mobile Phase Hexane/Ethyl Acetate Gradient
Recrystallization Solvents Ethanol, Methanol, Hexane/Ethyl Acetate, Ethanol/Water[6][7][8]
TLC Mobile Phase Hexane/Ethyl Acetate (e.g., 8:2 v/v)
HPLC Column Reversed-phase C18
HPLC Mobile Phase Acetonitrile/Water with 0.1% Formic Acid

References

Technical Support Center: Column Chromatography of Ethyl 4,7-dichloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl 4,7-dichloro-1H-indole-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the chromatographic purification of this and structurally related indole compounds. The following question-and-answer guide provides field-proven insights, troubleshooting strategies, and detailed protocols to ensure the successful isolation of your target molecule.

Frequently Asked Questions (FAQs) & Initial Method Development

Q1: What is a recommended starting point for the stationary and mobile phase to purify this compound?

A1: For a moderately polar compound like this compound, the standard and most cost-effective starting point is normal-phase flash column chromatography .[1]

  • Stationary Phase: Standard silica gel (SiO₂, 40-63 µm particle size) is the conventional choice.[2] Silica gel is slightly acidic, which can sometimes cause issues with N-H containing compounds, but it is the best place to start.[3]

  • Mobile Phase (Eluent): A non-polar/polar solvent system is required. The most common combination is a mixture of an aliphatic hydrocarbon and an ester, such as Hexanes/Ethyl Acetate (EtOAc) . Start your analysis with a series of Thin Layer Chromatography (TLC) plates, running different solvent ratios (e.g., 9:1, 4:1, 7:3 Hexanes:EtOAc) to find the optimal polarity.

A literature precedent for a structurally similar compound, ethyl N-substituted-4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate, reported successful purification using 1-2.5% ethyl acetate in hexane, indicating that your dichlorinated analog will likely also require a low-polarity mobile phase.[4]

Q2: How do I use Thin Layer Chromatography (TLC) to determine the ideal mobile phase for my column?

A2: TLC is an essential prerequisite for developing a column chromatography method.[5] The goal is to find a solvent system where your target compound has a Retardation Factor (Rf) between 0.2 and 0.4 .[6][7]

  • Why this Rf range? An Rf in this zone provides the best balance for separation on a column.[5]

    • Rf > 0.4: The compound will elute too quickly (in just a few column volumes), leading to poor separation from less polar impurities.[8]

    • Rf < 0.2: The compound will take a very long time to elute, leading to broad peaks, excessive solvent consumption, and potential issues with compound stability on the column.[9][10]

The relationship between Rf and the elution volume on a column, measured in Column Volumes (CV), is given by the equation CV ≈ 1/Rf .[11][12] A lower Rf provides a greater separation volume (ΔCV) between adjacent spots, which is a better predictor of separation quality than ΔRf alone.[11][12]

Protocol: TLC System Development

  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spot the solution onto several silica gel TLC plates.

  • Prepare developing chambers with different ratios of Hexanes:EtOAc (e.g., 95:5, 90:10, 80:20, 70:30).

  • Run the plates and visualize the spots under a UV lamp (254 nm).

  • Calculate the Rf for your product spot in each system using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[13]

  • Select the solvent system that places your product in the Rf = 0.2 - 0.4 range and provides the largest possible separation from any visible impurities.

Troubleshooting Common Issues

Q3: My indole compound is streaking or "tailing" on the TLC plate and the column fractions are broad. What's happening and how do I fix it?

A3: This is the most common issue encountered with indoles and other nitrogen-containing heterocycles.[3] Tailing is caused by unwanted secondary interactions between your compound and the stationary phase.[14]

  • Causality: The indole N-H proton is weakly acidic and can interact strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel.[15] This strong, non-ideal interaction leads to a portion of the molecules being "stuck" and eluting slowly, causing the characteristic tailing or streaking.[14][15]

  • Solution: Deactivate the Silica Gel. To prevent this, you must mask the acidic silanol sites. This is typically done by adding a small amount of a basic modifier to your mobile phase.[16]

    • Add Triethylamine (TEA): Add 0.1% to 1% triethylamine to your chosen Hexane/EtOAc mobile phase.[9][16] The lone pair on the TEA's nitrogen atom will preferentially bind to the acidic silanol groups, effectively neutralizing the silica surface and allowing your indole to elute symmetrically.[17][18]

    • Important: When you add a polar modifier like TEA, you may need to slightly decrease the polarity of your primary solvent system (e.g., use less EtOAc) to maintain the target Rf value.[9][18] Always re-run a TLC with the new TEA-modified eluent to confirm the Rf before packing your column.

Q4: I have poor separation between my product and a closely-eluting impurity. What are my options?

A4: When separation is challenging, you have several levers to pull.

  • Optimize Polarity (Isocratic Elution): First, try to achieve a lower Rf for your target compound (closer to 0.15-0.2). As explained by the CV = 1/Rf relationship, a lower Rf magnifies the separation volume (ΔCV) between two compounds, even if their ΔRf is small.[12] This means running the column with a less polar solvent system.

  • Change Solvent Selectivity: If optimizing polarity in a Hexane/EtOAc system fails, the impurity may have a similar polarity but different functional group interactions. Try a different solvent system to exploit these differences.

    • Alternative Systems: Replace Ethyl Acetate with Dichloromethane (DCM) or a mixture of DCM/Methanol. A common system for polar compounds is DCM with 1-10% of a 10% ammonium hydroxide in methanol solution.[10] Toluene or even benzene (with appropriate safety precautions) can also offer unique selectivity due to pi-pi stacking interactions.[9]

  • Use a Gradient Elution: If impurities are spread out, a gradient elution is highly effective.[6][9]

    • Start with a low polarity mobile phase where your product has an Rf < 0.2.[9]

    • Run several column volumes of this initial solvent to elute very non-polar impurities.

    • Gradually and systematically increase the percentage of the more polar solvent (e.g., EtOAc) to elute your product, followed by more polar impurities.

Q5: My product seems to be decomposing on the column. How can I confirm this and prevent it?

A5: While less common than tailing, some indoles can be sensitive to the acidic nature of silica gel, leading to degradation.[3][6]

  • Diagnosis (Silica Stability Test):

    • Dissolve a small amount of your purified (or semi-purified) product in a solvent.

    • Spot it on a TLC plate.

    • On top of the same spot, add a small amount of silica gel.

    • Let the plate sit for 1-2 hours at room temperature.

    • Elute the plate as usual.

    • If you see new spots or significant streaking that wasn't present in a control spot (without added silica), your compound is likely unstable on silica.[10]

  • Solutions:

    • Deactivated Silica: The first line of defense is to use the triethylamine-modified eluent as described in Q3. This often mitigates acid-catalyzed degradation.[3][9]

    • Alternative Stationary Phases: If TEA is not sufficient, switch to a neutral or basic stationary phase.

      • Neutral Alumina (Al₂O₃): A good alternative for acid-sensitive compounds.[3] Note that you will need to re-develop your mobile phase system using TLC on alumina plates.

      • Reversed-Phase Silica (C18): For reversed-phase chromatography, the stationary phase is non-polar (C18) and the mobile phase is polar (e.g., Acetonitrile/Water or Methanol/Water).[3] In this system, polar compounds elute first. This is a powerful technique but requires different solvents and method development.[19][20]

Key Experimental Protocols & Data

Table 1: Mobile Phase Systems & Troubleshooting
Solvent SystemPrimary Use & CharacteristicsTroubleshooting Notes
Hexanes / Ethyl Acetate General purpose, good for moderately polar compounds. Most common starting point.For N-H tailing, add 0.1-1% Triethylamine.
Hexanes / Dichloromethane Good for separating less polar compounds. DCM offers different selectivity than EtOAc.Can be slow to run due to higher viscosity.[9]
Dichloromethane / Methanol For more polar indoles that do not move in Hex/EtOAc.Often requires a basic modifier (TEA or NH₄OH in MeOH) to prevent severe tailing.[10]
Toluene / Ethyl Acetate Aromatic solvent can provide unique selectivity for aromatic compounds via π-π interactions.Use when Hexane/EtOAc fails to resolve aromatic impurities.
Protocol: General Flash Column Chromatography Procedure
  • Select Column Size: Choose a column size based on the amount of crude material. A common rule of thumb is a 30:1 to 100:1 ratio of silica gel weight to crude sample weight, depending on separation difficulty.

  • Prepare Slurry: In a beaker, mix the required amount of silica gel with your initial, least polar mobile phase to create a uniform slurry.[21]

  • Pack the Column: Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.[21] Pour the silica slurry into the column. Use air pressure to gently push the solvent through, tapping the column sides to ensure even packing and remove air bubbles.[6] Never let the solvent level drop below the top of the silica bed.[6]

  • Load the Sample:

    • Wet Loading: Dissolve the crude mixture in a minimum amount of a solvent (ideally the column eluent or a less polar solvent).[5][21] Carefully add this solution to the top of the column.

    • Dry Loading: For samples poorly soluble in the eluent, dissolve the compound in a strong solvent (e.g., DCM), add a small amount of silica gel (1-2x the weight of your compound), and evaporate the solvent completely on a rotary evaporator.[6] Carefully add the resulting free-flowing powder to the top of the column. This is often the best method for sharp bands.

  • Elute the Column: Carefully add your mobile phase. Apply gentle, consistent air pressure to achieve a steady flow rate (e.g., a drop rate of 5-7 cm per minute).[21]

  • Collect Fractions: Collect fractions of a consistent size (e.g., 80-100% of the silica gel volume).[21]

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Visualized Workflows

Method Development Workflow

MethodDevelopment TLC 1. Run TLC Screening (Hex/EtOAc Ratios) Rf_Check 2. Is Product Rf between 0.2-0.4? TLC->Rf_Check Tailing_Check 3. Is there tailing or streaking? Rf_Check->Tailing_Check  Yes   Adjust_Polarity Adjust Polarity (Change Hex/EtOAc Ratio) Rf_Check->Adjust_Polarity  No   Add_TEA Add 0.1% TEA to Eluent Tailing_Check->Add_TEA  Yes   Pack_Column 4. Pack Column & Run Separation Tailing_Check->Pack_Column  No   Adjust_Polarity->TLC Re-screen Add_TEA->TLC Re-screen Troubleshooting Start Problem: Poor Separation Option1 1. Decrease Eluent Polarity (Lower Rf to ~0.15) Start->Option1 Option2 2. Change Solvent System (e.g., Hex/DCM) Start->Option2 Option3 3. Use Gradient Elution Start->Option3 Success Separation Achieved Option1->Success Option2->Success Option3->Success

References

Technical Support Center: Synthesis of Ethyl 4,7-dichloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Impurity Avoidance and Troubleshooting for Researchers

This guide provides in-depth technical support for the synthesis of Ethyl 4,7-dichloro-1H-indole-2-carboxylate, a key intermediate in pharmaceutical research. As Senior Application Scientists, our goal is to move beyond simple protocols and equip you with the foundational knowledge to troubleshoot common issues, particularly the formation of impurities that can compromise yield and purity. This document is structured as a series of frequently asked questions and troubleshooting scenarios you may encounter in the lab.

Part 1: Frequently Asked Questions (FAQs) - Foundational Principles

This section addresses the fundamental aspects of the synthesis, providing the necessary background to make informed decisions during your experimental work.

Q1: What is the most reliable synthetic route for this compound, and what are its critical stages?

While several methods exist for indole synthesis, the most common and scalable approach for this specific molecule is a variation of the Reissert indole synthesis .[1] This pathway is generally preferred over the Fischer indole synthesis for substrates with electron-withdrawing groups and offers better control over regiochemistry.

The synthesis can be broken down into two critical stages:

  • Condensation: The process begins with a base-catalyzed condensation between a substituted nitrotoluene (in this case, 2,5-dichloro-1-nitrotoluene) and diethyl oxalate. This forms an intermediate ethyl nitrophenylpyruvate salt.

  • Reductive Cyclization: The intermediate is then subjected to a reduction of the nitro group, which is immediately followed by an acid-catalyzed cyclization to form the indole ring. Common reducing agents for this step include iron powder in acetic acid or catalytic hydrogenation.[2]

Q2: What are the primary classes of impurities I should anticipate?

Understanding potential impurities is the first step toward preventing them. They typically fall into four categories:

  • Starting Material Impurities: The purity of the initial 2,5-dichloro-1-nitrotoluene is paramount. Isomeric impurities in this starting material will carry through the synthesis, leading to regioisomers of the final product that are often difficult to separate.

  • Incomplete Reaction Products: The most common impurity of this type is the uncyclized ethyl 2-amino-3,6-dichlorophenylpyruvate, resulting from the reduction of the nitro group without subsequent ring closure.

  • Side-Reaction Products: Over-reduction can lead to impurities where one or both of the chloro-substituents are reductively cleaved. Additionally, harsh acidic conditions can promote polymerization, leading to intractable tar.

  • Degradation Products: The indole nucleus is susceptible to oxidation, especially when exposed to air and light over extended periods. This can result in the formation of colored impurities, giving the final product a yellow or brown tint.[1]

Q3: Why is strict temperature control so crucial during the reductive cyclization step?

The reductive cyclization using iron in acetic acid is a highly exothermic reaction.[2] Without proper temperature management, a rapid increase in the internal temperature can occur. This leads to several negative outcomes:

  • Increased Side Reactions: Higher temperatures provide the activation energy for undesired pathways, such as polymerization and dehalogenation.

  • Formation of Tars: Uncontrolled exotherms are a primary cause of the formation of dark, polymeric tars that significantly reduce yield and make purification exceptionally difficult.

  • Reduced Selectivity: The desired cyclization may become less favorable compared to competing side reactions at elevated temperatures.

Maintaining a controlled temperature, typically around 90-100°C, is essential for a clean reaction and high yield.[2]

Part 2: Troubleshooting Guide - Solving Specific Experimental Issues

This section provides a question-and-answer formatted guide to address specific problems you might face during the synthesis.

Issue 1: Low Yield and Significant Tar Formation

Q: My reaction mixture turns black, and after workup, I isolate very little product, mostly a dark, sticky tar. What is happening and how can I prevent it?

A: This is a classic sign of an uncontrolled exotherm and subsequent polymerization.

Causality: The reduction of the nitro group with iron is highly energetic. If the reaction temperature spikes, the highly reactive amino intermediate can undergo self-condensation or other side reactions before it has a chance to cyclize into the desired indole.

Solutions:

  • Control the Exotherm:

    • Portion-wise Addition: Add the iron powder in small portions to the heated solution of the pyruvate intermediate in acetic acid. This allows you to manage the heat generated.

    • External Cooling: Have an ice-water bath on standby. If you observe a rapid temperature rise, use the bath to cool the reaction vessel immediately.

    • Efficient Stirring: Ensure vigorous mechanical stirring to distribute heat evenly throughout the reaction mixture.

  • Ensure Reagent Quality:

    • Use fine-grade, activated iron powder. Older, passivated iron may react sluggishly at first and then uncontrollably.

  • Monitor the Reaction:

    • Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. Once the starting material is consumed, proceed with the workup without unnecessary heating.

Issue 2: Final Product is Off-Color (Yellow to Brown)

Q: After purification, my this compound is a pale yellow to brownish solid, not white. What causes this color, and can it be removed?

A: The color is typically due to minor oxidized impurities. The indole ring system, while aromatic, is electron-rich and can be susceptible to air oxidation, especially in the presence of light or trace metals.[1]

Solutions:

  • Purification via Recrystallization: This is the most effective method.

    • Solvent Choice: A solvent system like ethanol/water or toluene/hexanes is often effective. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly. The pure product should crystallize out, leaving the colored impurities in the mother liquor.

  • Activated Carbon Treatment:

    • During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated carbon (charcoal).

    • Boil the solution for a few minutes, then perform a hot filtration through a pad of Celite to remove the carbon. The carbon will adsorb many of the colored impurities.

  • Minimize Exposure:

    • During workup and storage, protect the compound from prolonged exposure to strong light and air. Storing the final product under an inert atmosphere (nitrogen or argon) can prevent long-term degradation.

Issue 3: Incomplete Cyclization

Q: My crude NMR spectrum shows the desired product, but also a significant amount of an uncyclized amino intermediate. How can I ensure the cyclization goes to completion?

A: This indicates that the conditions for the ring-closing step were not optimal.

Causality: The cyclization is an acid-catalyzed intramolecular condensation. Insufficient acid strength, too low a temperature, or insufficient reaction time can lead to the accumulation of the stable amino intermediate.

Solutions:

  • Reaction Time and Temperature: After the initial exotherm from the reduction subsides, ensure you maintain the reaction at the target temperature (e.g., 90°C) for a sufficient duration (e.g., 2-3 hours) to allow for complete cyclization.[2] Monitor by TLC until the intermediate spot is no longer visible.

  • Acid Catalyst: Acetic acid serves as both the solvent and the acid catalyst. Ensure you are using glacial acetic acid and that the reaction volume is appropriate to maintain an effective concentration. In some stubborn cases, the addition of a stronger acid catalyst might be considered, but this can also increase side reactions.[3]

Part 3: Protocols and Visual Guides

Recommended Synthesis Protocol

This protocol is adapted from established procedures for similar substituted indoles.[2]

Step 1: Condensation

  • To a solution of potassium tert-butoxide (1.1 eq) in anhydrous ethanol under an argon atmosphere, add diethyl oxalate (1.0 eq).

  • After stirring for 10 minutes, add a solution of 2,5-dichloro-1-nitrotoluene (1.0 eq) in ethanol. The solution will typically turn a dark red or purple color.

  • Stir at room temperature for 4-6 hours, then store at 4°C overnight to complete the precipitation of the potassium salt.

  • Collect the solid by filtration, wash thoroughly with cold ether, and dry under vacuum. This intermediate is typically used without further purification.

Step 2: Reductive Cyclization

  • To a flask containing the intermediate salt (1.0 eq) add glacial acetic acid.

  • Heat the mixture to 90°C with vigorous mechanical stirring.

  • Add iron powder (3.5-4.0 eq) portion-wise over 30-45 minutes, carefully monitoring the internal temperature to keep it below 110°C. An exotherm is expected.[2]

  • After the addition is complete and the exotherm has subsided, maintain the reaction at 90°C for 2-3 hours, monitoring by TLC.

  • Cool the reaction to ~45°C and pour it into a beaker of ice-water.

  • Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

Visual Guides

G cluster_0 Main Synthetic Pathway (Reissert) cluster_1 Key Impurity Formation A 2,5-Dichloro-1-nitrotoluene + Diethyl Oxalate B Potassium Ethyl (3,6-dichloro-2-nitrophenyl)pyruvate A->B 1. KOtBu, EtOH C Ethyl 2-amino-3,6-dichlorophenylpyruvate (Uncyclized Intermediate) B->C 2. Fe, Acetic Acid (Reduction) D This compound (Final Product) C->D 3. Heat, H+ (Cyclization) E Uncontrolled Exotherm (>110°C) F Polymerization / Tar E->F G Dehalogenation E->G C2 Ethyl 2-amino-3,6-dichlorophenylpyruvate C2->E leads to Troubleshooting_Workflow start Low Yield / High Impurity Profile Observed check_temp Was an uncontrolled exotherm noted? start->check_temp check_tlc Does TLC show unreacted intermediate? check_temp->check_tlc No sol_temp Implement portion-wise reagent addition and standby cooling. check_temp->sol_temp Yes check_color Is the final product colored? check_tlc->check_color No sol_time Increase reaction time/temp post-reduction. Confirm with TLC. check_tlc->sol_time Yes sol_purify Recrystallize from EtOH/H2O. Consider activated carbon treatment. check_color->sol_purify Yes end Improved Yield and Purity check_color->end No sol_temp->end sol_time->end sol_purify->end

References

Technical Support Center: Scaling Up Ethyl 4,7-dichloro-1H-indole-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Ethyl 4,7-dichloro-1H-indole-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-driven answers to common challenges encountered during the synthesis of this important heterocyclic building block, focusing on the widely used Fischer indole synthesis pathway.

Section 1: Core Reaction Strategy & Troubleshooting

The synthesis of this compound typically proceeds via the Fischer indole synthesis.[1] This classic method involves the acid-catalyzed cyclization of a substituted arylhydrazone. While robust, scaling this reaction introduces challenges related to heat management, reagent viscosity, and side-product formation.

Q1: My Fischer indole cyclization is stalling with low conversion rates. What are the likely causes and how can I troubleshoot this?

Answer: Low conversion is a frequent issue when scaling up and can typically be traced back to catalyst activity, reaction temperature, or the stability of the precursor hydrazone.

  • Causality & Explanation: The Fischer indole synthesis relies on an acid catalyst to facilitate a[2][2]-sigmatropic rearrangement of the protonated hydrazone.[1][3] The efficiency of this step is highly dependent on the acid's strength, concentration, and the reaction temperature. At larger scales, inadequate mixing can create cold spots, slowing the reaction, while excessive heat can lead to the degradation of the starting materials and the formation of tars.

  • Troubleshooting Protocol:

    • Verify Hydrazone Quality: Ensure the starting arylhydrazone, formed from 2,5-dichlorophenylhydrazine and ethyl pyruvate, is pure and dry. Impurities or residual water can interfere with the catalyst.

    • Catalyst Selection & Handling: Polyphosphoric acid (PPA) is a common and effective catalyst for this cyclization.[1] However, its high viscosity can be a major issue at scale.[4][5]

      • Pre-heat the PPA: PPA becomes much easier to handle and stir at temperatures above 60°C.[4][6] Pre-heating the PPA before adding the hydrazone can ensure a homogenous reaction mixture from the start.

      • Consider Eaton's Reagent: A solution of phosphorus pentoxide in methanesulfonic acid (Eaton's reagent) can perform similar chemistry at lower temperatures and without the viscosity problems associated with PPA.[5]

    • Temperature Control: The reaction is often exothermic. Implement a controlled addition of the hydrazone to the hot PPA. Monitor the internal temperature closely to prevent thermal runaways that can lead to side reactions.

    • Mechanical Agitation: Ensure your reactor is equipped with an overhead stirrer capable of handling viscous mixtures. Poor agitation is a primary cause of failed scale-up.

Data Summary: Catalyst and Temperature Considerations
CatalystTypical TemperatureKey AdvantagesKey Challenges (at scale)
Polyphosphoric Acid (PPA) 80 - 120 °CInexpensive, powerful dehydrating agent.[4]Very high viscosity, difficult workup.[4][5]
Eaton's Reagent (P₂O₅/MeSO₃H) 60 - 100 °CLower viscosity, often cleaner reactions.[5]More expensive, corrosive.
Zinc Chloride (ZnCl₂) 100 - 150 °CCommon Lewis acid catalyst.[1]Can be difficult to remove during workup.
Sulfuric Acid (H₂SO₄) 70 - 100 °CStrong Brønsted acid, readily available.[1]Can cause charring and sulfonation side products.
Q2: I'm observing significant tar and byproduct formation. What are the chemical reasons for this and how can it be mitigated?

Answer: Tar formation is a classic sign of competing side reactions or product degradation, often exacerbated by excessive heat or prolonged reaction times.

  • Causality & Explanation: The intermediates in the Fischer indole synthesis are reactive. If the desired cyclization and ammonia elimination steps do not proceed efficiently, these intermediates can polymerize or undergo alternative, undesired reaction pathways.[7] The dichloro-substitution pattern can also influence the electron density of the aromatic ring, potentially affecting the rate and outcome of the cyclization.

  • Mitigation Strategies:

    • Strictly Anhydrous Conditions: Water can hydrolyze intermediates and quench the catalyst. Ensure all reagents and solvents are dry.

    • Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the product from degrading in the harsh acidic medium at high temperatures.

    • Use of a Co-solvent: Adding a high-boiling, non-polar solvent like xylene or toluene can improve stirrability and help moderate the reaction temperature.[4][5] This has been shown to facilitate an easier workup and can lead to cleaner reactions in industrial settings.[8]

Workflow for Fischer Indole Synthesis Scale-Up

Fischer_Indole_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dry Reagents & Glassware B Prepare Arylhydrazone (2,5-dichlorophenylhydrazine + ethyl pyruvate) A->B D Controlled Addition of Hydrazone to Catalyst B->D C Pre-heat Catalyst (e.g., PPA > 60°C) C->D E Maintain Temperature (e.g., 80-100°C) D->E F Monitor by TLC/HPLC E->F G Quench Reaction (Pour onto ice/water) F->G Upon Completion H Extract with Solvent (e.g., Ethyl Acetate) G->H I Neutralize & Wash H->I J Crystallize Crude Product I->J K Final Product: Ethyl 4,7-dichloro-1H- indole-2-carboxylate J->K

Caption: Key checkpoints in the Fischer indole synthesis scale-up.

Section 2: Work-up and Purification FAQs

The work-up for reactions involving PPA is notoriously challenging due to the formation of a thick, often unmanageable slurry.

Q3: How do I effectively manage the work-up of a large-scale reaction using Polyphosphoric Acid (PPA)?

Answer: A successful PPA work-up hinges on safely and effectively neutralizing the acid and isolating the product.

  • Expert Protocol for PPA Work-up:

    • Cooling: Allow the reaction mixture to cool to a manageable temperature (typically below 80°C) but not so much that it becomes an un-stirrable solid.

    • Quenching: The quenching of PPA with water is highly exothermic. The standard and safest procedure is to pour the reaction mixture slowly, with vigorous stirring, onto a large volume of crushed ice.[4] This dissipates the heat effectively. Never add water directly to the hot PPA mixture.

    • pH Adjustment: After quenching, the aqueous layer will be strongly acidic. Slowly add a saturated solution of a base like sodium bicarbonate or sodium carbonate with efficient stirring until effervescence ceases and the pH is neutral to basic (pH > 7).[9] This will precipitate the product.

    • Extraction: Extract the product from the aqueous slurry using a suitable organic solvent like ethyl acetate or dichloromethane.[9][10] Perform multiple extractions to ensure complete recovery.

    • Washing: Combine the organic extracts and wash with water, followed by brine, to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating.

Q4: My crude product is an oil and won't crystallize, or it's contaminated with a persistent, similarly-polar impurity. What are my options?

Answer: Oiling out or co-eluting impurities are common purification hurdles. The strategy here is to either induce crystallization or use an alternative purification technique.

  • Troubleshooting Purification:

    • Inducing Crystallization:

      • Trituration: If the crude product is an oil, try adding a non-polar solvent like hexanes or petroleum ether and scratching the side of the flask with a glass rod. This can often induce crystallization.

      • Solvent System: The choice of crystallization solvent is critical. A common approach is to dissolve the crude solid in a minimum amount of a hot, good solvent (e.g., ethanol, ethyl acetate) and then slowly add a poor solvent (e.g., water, hexanes) until turbidity persists. Allow to cool slowly.

    • Chromatography:

      • If crystallization fails, column chromatography is the next step.[11] For indole esters, a silica gel column with a gradient elution of hexane/ethyl acetate is a standard starting point.[11]

      • If impurities are still co-eluting, consider switching the solvent system (e.g., dichloromethane/methanol) or using a different stationary phase like alumina.

Mechanism Snapshot: The Core Transformation

Fischer_Mechanism A Arylhydrazone B Protonation & Tautomerization (Ene-hydrazine) A->B H⁺ C [3,3]-Sigmatropic Rearrangement B->C Heat D Rearomatization C->D E Cyclization & -NH₃ Elimination D->E H⁺ F Indole Product E->F

Caption: Simplified reaction cascade of the Fischer indole synthesis.

Section 3: Safety at Scale

Scaling up chemical reactions introduces new safety considerations that must be addressed proactively.

Q5: What are the primary safety hazards when scaling up this reaction, and what precautions are essential?

Answer: The primary hazards are the high temperatures, the corrosive nature of the acid catalysts, and the potential for a thermal runaway during the exothermic quenching process.

  • Hazard Assessment and Control Measures:

    • Thermal Hazards:

      • Exotherm Control: Use a reactor with a cooling jacket and ensure controlled, portion-wise addition of reagents. Never add all the hydrazone at once.

      • Quenching: The quenching of PPA is extremely exothermic. Always add the acid mixture to ice/water, never the reverse. Ensure the quenching vessel is large enough to accommodate the volume and potential foaming.

    • Chemical Hazards:

      • PPA: Polyphosphoric acid is corrosive and will cause severe burns.[5] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Work in a well-ventilated fume hood.

      • Solvents: Use and handle flammable organic solvents like ethyl acetate and hexanes with care, ensuring there are no ignition sources nearby.

    • Pressure: Do not perform this reaction in a sealed vessel. The elimination of ammonia gas during the final step requires an open or vented system to prevent pressure buildup.

References

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum Analysis of Ethyl 4,7-dichloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 4,7-dichloro-1H-indole-2-carboxylate, a halogenated indole derivative of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will present a detailed, expert-predicted spectrum. This prediction is grounded in the fundamental principles of NMR spectroscopy and rigorously compared against the experimental data of structurally related analogues: the parent Ethyl 1H-indole-2-carboxylate, and its 5-chloro and 6-chloro substituted counterparts.

Furthermore, this guide will benchmark ¹H NMR against alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy, providing a holistic perspective on its role in the characterization of such compounds.

The Crucial Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy stands as a cornerstone analytical technique in organic chemistry, offering an unparalleled window into the molecular architecture of a compound.[1] Its power lies in its ability to provide information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their spatial relationship to neighboring protons (spin-spin coupling).[1] For a molecule like this compound, with its distinct aromatic, pyrrolic, and aliphatic protons, ¹H NMR is indispensable for confirming its synthesis and purity.

Predicting the ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum of the title compound is derived from a careful analysis of substituent effects on the indole scaffold. The electron-withdrawing nature of the two chlorine atoms at the C4 and C7 positions, coupled with the ester functionality at C2, will significantly influence the chemical shifts of the aromatic and pyrrolic protons.

Predicted Chemical Shifts and Coupling Constants
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H1 (N-H)~9.0 - 9.5br s-The N-H proton of indoles is typically deshielded and appears as a broad singlet. Its chemical shift is highly dependent on solvent and concentration.
H3~7.2 - 7.4dJ ≈ 1.0 - 2.0 HzThe H3 proton on the pyrrole ring will be a doublet due to a small four-bond (⁴J) coupling to the N-H proton. The electron-withdrawing ester at C2 will shift it downfield.
H5~7.1 - 7.3dJ ≈ 8.0 - 8.5 HzH5 is ortho to the chloro substituent at C4 and will be deshielded. It will appear as a doublet due to coupling with H6.
H6~7.0 - 7.2dJ ≈ 8.0 - 8.5 HzH6 is ortho to the chloro substituent at C7 and will be deshielded. It will appear as a doublet due to coupling with H5.
-OCH₂CH₃~4.3 - 4.5qJ ≈ 7.1 HzThe methylene protons of the ethyl ester are adjacent to the electron-withdrawing oxygen, causing a downfield shift. They will be split into a quartet by the neighboring methyl group.
-OCH₂CH₃~1.3 - 1.5tJ ≈ 7.1 HzThe methyl protons of the ethyl ester will be split into a triplet by the adjacent methylene group.

Note: These are predicted values and may vary slightly in an experimental setting.

Comparative Analysis with Structurally Similar Compounds

To validate our prediction, we will compare it with the experimental ¹H NMR data of Ethyl 1H-indole-2-carboxylate and its mono-chlorinated analogues.

Table 1: Comparison of ¹H NMR Data for Ethyl Indole-2-carboxylate and its Chloro-derivatives (in CDCl₃)

ProtonEthyl 1H-indole-2-carboxylate[2]Ethyl 5-chloro-1H-indole-2-carboxylate[3]Ethyl 6-chloro-1H-indole-2-carboxylatePredicted this compound
N-H ~8.8 (br s)~8.9 (br s)~8.8 (br s)~9.0 - 9.5 (br s)
H3 ~7.2 (d)~7.1 (d)~7.2 (d)~7.2 - 7.4 (d)
H4 ~7.7 (d)~7.6 (d)~7.7 (d)-
H5 ~7.1 (t)-~7.1 (dd)~7.1 - 7.3 (d)
H6 ~7.3 (t)~7.2 (dd)-~7.0 - 7.2 (d)
H7 ~7.4 (d)~7.3 (d)~7.4 (s)-
-OCH₂CH₃ ~4.4 (q)~4.4 (q)~4.4 (q)~4.3 - 4.5 (q)
-OCH₂CH₃ ~1.4 (t)~1.4 (t)~1.4 (t)~1.3 - 1.5 (t)

This comparative table highlights the expected downfield shifts for the aromatic protons in the 4,7-dichloro derivative due to the additive electron-withdrawing effects of the chlorine atoms. The absence of signals for H4 and H7 is a key distinguishing feature.

Visualizing the Molecular Structure and Key NMR Interactions

Caption: Molecular structure of this compound with key ¹H-¹H coupling interactions.

Experimental Protocols

A robust and reliable ¹H NMR spectrum is contingent on meticulous sample preparation and data acquisition.

Step-by-Step ¹H NMR Sample Preparation Protocol
  • Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

  • Internal Standard (Optional): For quantitative analysis (qNMR), a known amount of an internal standard can be added. Tetramethylsilane (TMS) is a common reference standard for chemical shift calibration (δ = 0.00 ppm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

¹H NMR Data Acquisition Workflow

acquisition_workflow cluster_pre Pre-acquisition cluster_acq Acquisition cluster_post Post-acquisition Sample Insertion Sample Insertion Locking Locking Sample Insertion->Locking Shimming Shimming Locking->Shimming Tuning Tuning Shimming->Tuning Pulse Sequence Setup Pulse Sequence Setup (e.g., zg30) Tuning->Pulse Sequence Setup Data Acquisition Data Acquisition (Number of Scans, Acquisition Time) Pulse Sequence Setup->Data Acquisition Fourier Transform Fourier Transform Data Acquisition->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Baseline Correction Baseline Correction Phase Correction->Baseline Correction Integration & Referencing Integration & Referencing Baseline Correction->Integration & Referencing Spectrum Analysis Spectrum Analysis Integration & Referencing->Spectrum Analysis characterization_workflow Synthesis Synthesis Purification (e.g., Column Chromatography) Purification (e.g., Column Chromatography) Synthesis->Purification (e.g., Column Chromatography) Purity Check (HPLC-UV) Purity Check (HPLC-UV) Purification (e.g., Column Chromatography)->Purity Check (HPLC-UV) Structural Confirmation Structural Confirmation Purity Check (HPLC-UV)->Structural Confirmation ¹H NMR ¹H NMR Structural Confirmation->¹H NMR Primary MS MS Structural Confirmation->MS Supportive FT-IR FT-IR Structural Confirmation->FT-IR Supportive Final Structure Verified Final Structure Verified ¹H NMR->Final Structure Verified MS->Final Structure Verified FT-IR->Final Structure Verified

References

A Comparative Guide to the ¹³C NMR Spectral Analysis of Ethyl 4,7-dichloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Ethyl 4,7-dichloro-1H-indole-2-carboxylate, a halogenated indole derivative, represents a scaffold of significant interest due to the diverse biological activities associated with the indole nucleus. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for confirming the molecular structure and understanding the electronic environment of each carbon atom within such molecules.

This guide provides an in-depth comparative analysis of the ¹³C NMR spectral data for this compound. In the absence of a publicly available experimental spectrum for this specific molecule, we will leverage spectral data from closely related analogues to predict and interpret its ¹³C NMR spectrum. This approach not only offers a robust estimation of the chemical shifts but also provides valuable insights into the structure-spectrum correlations within this class of compounds. Our analysis is grounded in fundamental principles and supported by data from established literature, ensuring a scientifically rigorous guide for researchers and professionals in the field.

Molecular Structure and Carbon Numbering

For clarity in the subsequent spectral analysis, the carbon atoms of this compound are numbered according to the standard IUPAC nomenclature for the indole ring system.

Caption: Molecular structure of this compound with IUPAC numbering.

Comparative ¹³C NMR Data

A comparative approach is essential for predicting the chemical shifts of this compound. Below, we present the experimental ¹³C NMR data for the parent compound, Ethyl 1H-indole-2-carboxylate, and a related monochlorinated indole to establish a baseline for our analysis.

Table 1: Experimental ¹³C NMR Chemical Shifts (δ, ppm) of Ethyl 1H-indole-2-carboxylate and a Related Compound.

Carbon AtomEthyl 1H-indole-2-carboxylate (in DMSO-d₆)[1]5-chloro-1H-indole (in CDCl₃)[2]
C2127.2125.0
C3108.3102.0
C3a127.5128.0
C4122.5121.5
C5120.7125.0
C6125.1122.0
C7113.1112.0
C7a137.9134.0
C=O162.3-
OCH₂--
CH₃--

Note: The chemical shifts for the ethyl ester group in Ethyl 1H-indole-2-carboxylate are approximately δ 61.0 (OCH₂) and δ 14.2 (CH₃) ppm.[3]

Predicted ¹³C NMR Spectrum of this compound

The introduction of two chlorine atoms onto the indole ring is expected to significantly influence the chemical shifts of the carbon atoms, primarily through inductive and resonance effects. Based on the data from our comparative compounds and established substituent effects, we can predict the approximate chemical shifts for this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Shift
C2~128Deshielded by the adjacent C=O group and influenced by the C7-Cl substituent.
C3~109Relatively unaffected by the benzene ring substituents.
C3a~126Shielded by the C4-Cl substituent.
C4~128Directly attached to chlorine, leading to a significant downfield shift.
C5~120Influenced by the C4-Cl and C7-Cl substituents.
C6~124Influenced by the C4-Cl and C7-Cl substituents.
C7~118Directly attached to chlorine, leading to a significant downfield shift.
C7a~136Deshielded by the adjacent C7-Cl substituent.
C=O~161Minor influence from the ring substituents.
OCH₂~61Unlikely to be significantly affected.
CH₃~14Unlikely to be significantly affected.

Analysis and Interpretation

The predicted chemical shifts in Table 2 are derived from a qualitative analysis of electronic effects. The chlorine atoms at positions C4 and C7 will exert a strong electron-withdrawing inductive effect, which generally deshields the directly attached carbon atoms (C4 and C7) and, to a lesser extent, the adjacent carbons. This is the primary reason for the predicted downfield shifts of C4 and C7.

Conversely, the lone pairs on the chlorine atoms can participate in resonance, which would have a shielding effect, particularly on the ortho and para carbons. However, for halogens, the inductive effect typically dominates their influence on ¹³C NMR chemical shifts.

The ethyl carboxylate group at C2 will have a pronounced deshielding effect on C2 and a lesser effect on the surrounding carbons. The chemical shifts of the ethyl group itself (OCH₂ and CH₃) are expected to be largely unperturbed by the substitutions on the indole ring.

Experimental Protocol for ¹³C NMR Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for indole derivatives due to its excellent solubilizing power.

  • NMR Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: A spectral width of approximately 200-250 ppm is sufficient to cover the expected chemical shift range.

    • Acquisition Time: An acquisition time of 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is crucial to allow for full relaxation of quaternary carbons.

    • Number of Scans: A sufficient number of scans (typically several thousand) should be acquired to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons which exhibit weaker signals.

  • Data Processing: The acquired Free Induction Decay (FID) should be processed with an appropriate line broadening factor (e.g., 0.3-1.0 Hz) to improve the signal-to-noise ratio. The spectrum should be referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Caption: Workflow for ¹³C NMR data acquisition and analysis.

Conclusion

References

A Comparative Guide to the High-Resolution Mass Spectrometry of Ethyl 4,7-dichloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation and unambiguous identification of novel chemical entities are paramount. Ethyl 4,7-dichloro-1H-indole-2-carboxylate, a halogenated indole derivative, represents a class of compounds with significant potential in medicinal chemistry.[1] The indole scaffold is a privileged structure in numerous biologically active compounds.[1][2] This guide provides an in-depth technical comparison of high-resolution mass spectrometry (HRMS) with other key analytical techniques for the comprehensive characterization of this molecule, offering field-proven insights to inform experimental design and data interpretation.

The Critical Role of High-Resolution Mass Spectrometry

High-resolution mass spectrometry is an indispensable tool for the definitive identification of organic molecules. Its ability to provide highly accurate mass measurements allows for the determination of elemental composition, a crucial step in confirming the identity of a newly synthesized compound or identifying an unknown impurity. For a molecule like this compound, with its two chlorine atoms, the characteristic isotopic pattern provides an additional layer of confirmation that is expertly resolved by HRMS.

HRMS Analysis: A Self-Validating System

The power of HRMS lies in its dual-layered validation process: exact mass measurement and isotopic pattern matching. This combination provides a high degree of confidence in the assigned structure.

Expected High-Resolution Mass Spectrum Data:

ParameterExpected Value
Monoisotopic Mass 257.0010 u
Molecular Formula C₁₁H₉Cl₂NO₂
Calculated m/z (M+H)⁺ 258.0083
Isotopic Pattern A characteristic pattern for a molecule containing two chlorine atoms will be observed, with relative intensities corresponding to the natural abundance of ³⁵Cl and ³⁷Cl. The M, M+2, and M+4 peaks will have a distinctive ratio.

Key Fragmentation Pathways:

The fragmentation of indole derivatives in mass spectrometry can be complex, often involving rearrangements.[2][3] For this compound, key fragmentation pathways under electrospray ionization (ESI) are expected to include:

  • Loss of the ethyl group (-C₂H₅): This would result in a fragment ion corresponding to the carboxylic acid.

  • Loss of ethylene (-C₂H₄) and carbon dioxide (-CO₂): This pathway is characteristic of ethyl esters.[2]

  • Cleavage of the ester bond: This would lead to the formation of the dichloro-indole acylium ion.

  • Ring cleavages: While less common for the stable indole core, some fragmentation of the heterocyclic ring may occur under higher collision energies.[2]

Experimental Protocol: HRMS Analysis

This protocol outlines a standardized workflow for the HRMS analysis of this compound.

1. Sample Preparation:

  • Dissolve 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
  • Further dilute the stock solution to a final concentration of 1-10 µg/mL.
  • Incorporate an internal standard for accurate mass calibration, if required by the instrument.

2. Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is essential.
  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically suitable for this class of compounds.
  • Mass Range: Set the mass range to scan from m/z 50 to 500 to ensure capture of the molecular ion and key fragments.
  • Resolution: A resolving power of at least 60,000 is recommended to achieve the necessary mass accuracy for elemental composition determination.
  • Collision Energy (for MS/MS): For fragmentation studies, a stepped collision energy profile (e.g., 10-40 eV) should be applied to observe a range of fragment ions.

3. Data Analysis:

  • Process the raw data using the instrument's software.
  • Determine the accurate mass of the molecular ion and prominent fragment ions.
  • Utilize the software's formula calculator to propose elemental compositions based on the accurate mass and isotopic pattern.
  • Compare the observed isotopic pattern with the theoretical pattern for a molecule containing two chlorine atoms.

Visualizing the Workflow

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation Dissolution Dissolve in Solvent Dilution Dilute to 1-10 µg/mL Dissolution->Dilution Standard Add Internal Standard Dilution->Standard ESI Electrospray Ionization (ESI+) Standard->ESI MassAnalyzer High-Resolution Mass Analyzer (e.g., Orbitrap, TOF) ESI->MassAnalyzer MS1 MS1 Scan (Accurate Mass) MassAnalyzer->MS1 MS2 MS/MS Scan (Fragmentation) MassAnalyzer->MS2 AccurateMass Determine Accurate Mass MS1->AccurateMass IsotopicPattern Analyze Isotopic Pattern MS1->IsotopicPattern Fragmentation Elucidate Fragmentation Pathways MS2->Fragmentation ElementalComp Propose Elemental Composition AccurateMass->ElementalComp IsotopicPattern->ElementalComp ElementalComp->Fragmentation

Comparison with Alternative Analytical Techniques

While HRMS provides unparalleled accuracy in mass determination, a comprehensive characterization often necessitates a multi-technique approach. Here, we compare HRMS with Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)
Primary Information Elemental Composition, Molecular WeightConnectivity of Atoms, 3D StructureMolecular Weight, Fragmentation Pattern, Purity
Sensitivity High (picomole to femtomole)Moderate to Low (micromole to millimole)High (picogram to nanogram)
Specificity Very High (for elemental composition)Very High (for structural isomers)Moderate to High
Structural Elucidation Provides molecular formula and fragmentation data.Provides detailed information on the carbon-hydrogen framework and connectivity.[4][5][6]Provides molecular weight and a fragmentation "fingerprint".[7][8][9][10][11]
Sample Requirements Small sample amounts, requires ionization.Larger sample amounts, requires solubility in deuterated solvents.Volatile and thermally stable compounds required.
Key Advantage for this Molecule Unambiguous determination of elemental composition and confirmation of the presence of two chlorine atoms.Definitive elucidation of the substitution pattern on the indole ring and the conformation of the ethyl ester.Can be used for purity assessment and separation from volatile impurities.
Limitation for this Molecule Does not provide direct information on the connectivity of atoms or stereochemistry.Lower sensitivity compared to MS techniques.Potential for thermal degradation of the analyte in the injector port.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For this compound, both ¹H and ¹³C NMR would be essential.

  • ¹H NMR: Would provide information on the number of different types of protons and their neighboring environments. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing chlorine atoms, aiding in confirming their positions at C4 and C7.[4][5] The signals for the ethyl group and the N-H proton of the indole ring would also be clearly identifiable.[4]

  • ¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, with the carbons attached to the chlorine atoms showing characteristic chemical shifts.[4]

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Separation and Identification Tool

For volatile and thermally stable compounds, GC-MS is a highly effective technique for separation and identification.[7][8][9][10][11] Given the nature of this compound, it is likely amenable to GC-MS analysis. This technique would be particularly useful for:

  • Purity Analysis: Separating the target compound from any volatile starting materials or by-products.

  • Confirmation of Molecular Weight: The mass spectrometer detector provides the molecular weight of the eluting compound.

  • Library Matching: The fragmentation pattern obtained can be compared against spectral libraries for identification.

Visualizing the Analytical Landscape

Analytical_Techniques cluster_molecule This compound Analyte Target Molecule HRMS HRMS Analyte->HRMS Elemental Composition NMR NMR Analyte->NMR Structural Connectivity GCMS GC-MS Analyte->GCMS Purity & Volatile Analysis HRMS->NMR Complementary Data NMR->GCMS Orthogonal Information GCMS->HRMS Confirmatory Evidence

Conclusion: An Integrated Approach for Authoritative Characterization

For the definitive characterization of this compound, a multi-faceted analytical strategy is essential. High-resolution mass spectrometry serves as the foundational technique for establishing the correct elemental composition and confirming the presence of the halogen atoms with a high degree of certainty. NMR spectroscopy is then indispensable for the unambiguous determination of the molecular structure, including the precise substitution pattern on the indole ring. Finally, GC-MS offers a robust method for assessing purity and providing complementary mass spectral data.

By integrating the data from these powerful and orthogonal techniques, researchers, scientists, and drug development professionals can achieve a comprehensive and self-validating characterization of this and other novel chemical entities, ensuring the scientific integrity and trustworthiness of their findings.

References

A Senior Application Scientist's Guide to the X-ray Crystallography of Substituted Indole-2-carboxylates: From Crystal Packing to Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the crystallography of substituted indole-2-carboxylates. This guide is designed for researchers, scientists, and drug development professionals who seek to understand the nuanced interplay of molecular structure and solid-state architecture in this important class of compounds. Indole-2-carboxylates are prevalent scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Their biological activity is intrinsically linked to their three-dimensional structure and intermolecular interactions, which can be definitively elucidated by single-crystal X-ray diffraction.

This guide moves beyond a simple recitation of crystallographic data. Instead, we will delve into the causality behind the observed crystal structures, providing insights into how substituent effects dictate molecular conformation and crystal packing. By understanding these fundamental principles, we can begin to rationally engineer crystalline forms with desired physicochemical properties, a critical aspect of modern drug development.

The "Why" and "How" of X-ray Crystallography for Indole-2-carboxylates: A Practical Workflow

Single-crystal X-ray crystallography stands as the gold standard for determining the precise atomic arrangement within a crystalline solid.[4][5][6] For drug development, this technique is indispensable, providing unequivocal proof of a molecule's structure, stereochemistry, and the subtle non-covalent interactions that govern its behavior in the solid state. The following protocol outlines a typical workflow, infused with the practical wisdom of a seasoned application scientist.

Experimental Protocol: A Step-by-Step Guide to Structure Elucidation
  • Crystal Growth: The Art and Science of Nucleation. The journey to a crystal structure begins with the often-challenging task of growing a single crystal of suitable size and quality (typically >0.1 mm in all dimensions).[4][5] For indole-2-carboxylates, which are generally stable organic molecules, slow evaporation from a suitable solvent is a common and effective technique.

    • Expert Insight: The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. Solvents like methanol, ethanol, or ethyl acetate are good starting points for many indole derivatives.[7] A slow evaporation rate, achieved by covering the vial with a perforated seal, is key to obtaining well-ordered crystals rather than an amorphous powder.

  • Crystal Mounting and Data Collection. A suitable crystal is carefully mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The crystal is then rotated while being irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded on a detector.[4]

    • Expert Insight: For sensitive crystals, data collection at low temperatures (e.g., 100 K) is standard practice. This minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and a more precise final structure.

  • Structure Solution and Refinement. The diffraction data is processed to yield a set of structure factors. The initial atomic positions are then determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, high-resolution crystal structure.[5]

    • Trustworthiness through Self-Validation: The quality of the final structure is assessed by several metrics, most notably the R-factor (R1). An R1 value below 5% for small molecules is indicative of a well-refined and reliable structure.

Comparative Analysis of Substituted Indole-2-carboxylate Crystal Structures

The true power of crystallographic studies lies in comparative analysis. By examining a series of related structures, we can discern patterns in how different substituents influence molecular conformation and crystal packing. Let us explore this through a few illustrative examples from the literature.

Case Study 1: The Influence of Halogen Substitution at the 5-Position

A study on ethyl 5-chloro-1H-indole-2-carboxylate and its 3-iodo derivative provides a compelling example of how subtle changes to the molecular structure can have a profound impact on the crystal packing. Both compounds form inversion dimers through N-H···O hydrogen bonds, creating a robust supramolecular synthon. However, the introduction of the iodine atom at the 3-position leads to a different overall crystal packing arrangement, driven by a variety of weak intermolecular interactions, including π–π stacking and halogen bonds.

Case Study 2: Polymorphism in 5-Methoxy-1H-indole-2-carboxylic Acid

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry as different polymorphs can exhibit distinct physical properties, including solubility and bioavailability. A recent study revealed a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid. The original polymorph features ribbons of molecules connected by O–H⋯O and N–H⋯O hydrogen bonds. In contrast, the new polymorph forms cyclic dimers via double O-H···O hydrogen bonds between the carboxylic acid groups. This seemingly minor difference in hydrogen bonding leads to a completely different crystal packing arrangement.

Data Summary: A Comparative Overview of Crystallographic Parameters

The following table summarizes key crystallographic data for a selection of substituted indole-2-carboxylates, highlighting the diversity in their solid-state structures.

CompoundSpace GroupKey Intermolecular InteractionsReference
Ethyl 1H-indole-2-carboxylateP2₁/cN-H···O hydrogen-bonded dimers[7],[8]
Ethyl 5-chloro-1H-indole-2-carboxylateP2₁/nN-H···O hydrogen-bonded dimers, π–π stacking
5-Methoxy-1H-indole-2-carboxylic Acid (Polymorph 1)C2/cO–H⋯O and N–H⋯O hydrogen-bonded ribbons
5-Methoxy-1H-indole-2-carboxylic Acid (Polymorph 2)P2₁/cO–H⋯O hydrogen-bonded cyclic dimers, N–H⋯O interactions

Visualizing the Concepts: Workflows and Interactions

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

X-ray_Crystallography_Workflow Figure 1: A generalized workflow for single-crystal X-ray diffraction. cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination Synthesis Synthesis of Indole-2-carboxylate Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystal_Growth Slow Evaporation from a Suitable Solvent Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation (R-factor) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: A generalized workflow for single-crystal X-ray diffraction.

Intermolecular_Interactions Figure 2: Key intermolecular interactions in indole-2-carboxylate crystals. cluster_interactions Intermolecular Interactions Indole Indole-2-carboxylate H_Bond Hydrogen Bonding (N-H···O, O-H···O) Indole->H_Bond Strong, directional Pi_Stacking π-π Stacking Indole->Pi_Stacking Weaker, aromatic ring interaction Halogen_Bond Halogen Bonding (e.g., C-I···π, I···Cl) Indole->Halogen_Bond Directional, with halogen substituents VDW van der Waals Forces Indole->VDW Ubiquitous, non-directional Crystal_Packing Crystal_Packing H_Bond->Crystal_Packing Pi_Stacking->Crystal_Packing Halogen_Bond->Crystal_Packing VDW->Crystal_Packing

Caption: Key intermolecular interactions in indole-2-carboxylate crystals.

Implications for Rational Drug Design and Development

A thorough understanding of the solid-state chemistry of indole-2-carboxylates has profound implications for drug development.[9][10] By elucidating the crystal structures of lead compounds and their analogues, we can:

  • Confirm Molecular Structure and Stereochemistry: X-ray crystallography provides unambiguous proof of the chemical identity and stereochemical configuration of a drug candidate.

  • Identify and Characterize Polymorphs: The discovery and characterization of different crystalline forms are crucial for ensuring the consistency and stability of a pharmaceutical product.

  • Guide Formulation Development: Knowledge of a compound's crystal packing and intermolecular interactions can inform the selection of excipients and the design of formulations with optimal dissolution and bioavailability.

  • Enable Structure-Based Drug Design: The high-resolution structural information obtained from crystallography can be used to design new molecules with improved binding affinity and selectivity for their biological targets.

Conclusion

The X-ray crystallography of substituted indole-2-carboxylates is a rich and multifaceted field of study. By combining rigorous experimental work with careful comparative analysis, we can gain deep insights into the fundamental principles that govern the solid-state behavior of these important molecules. This knowledge is not merely of academic interest; it is a powerful tool that can be leveraged to accelerate the discovery and development of new and improved medicines. As we continue to explore the vast chemical space of indole derivatives, X-ray crystallography will undoubtedly remain an essential technique for unlocking their full therapeutic potential.

References

A Comparative Guide to the High-Performance Liquid Chromatography (HPLC) Purity Analysis of Ethyl 4,7-dichloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Ethyl 4,7-dichloro-1H-indole-2-carboxylate is a halogenated indole derivative that serves as a crucial building block in the synthesis of various pharmacologically active molecules.[1][2] The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3] As a key starting material or intermediate, the purity of this compound is not merely a quality metric; it is a fundamental prerequisite for the safety, efficacy, and consistency of the final Active Pharmaceutical Ingredient (API).[4][5] Even trace-level impurities, such as positional isomers, starting materials, or degradation products, can be carried through subsequent synthetic steps, potentially leading to final products with altered pharmacological profiles or unacceptable toxicity.[6]

High-Performance Liquid Chromatography (HPLC) is the quintessential analytical technique for assessing the purity of such pharmaceutical intermediates.[5][7] Its high resolution, sensitivity, and quantitative accuracy make it the industry standard. This guide provides an in-depth comparison of two orthogonal HPLC methods—Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC)—for the comprehensive purity analysis of this compound, grounded in established chromatographic principles and validation standards set forth by the International Council for Harmonisation (ICH).[8][9]

Primary Method: Reversed-Phase HPLC (RP-HPLC) for Robust Purity and Assay

RP-HPLC is the workhorse of pharmaceutical analysis due to its robustness, reproducibility, and applicability to a wide range of molecular polarities.[10] For this compound, a molecule of intermediate polarity, RP-HPLC is the logical primary choice for routine quality control and quantitative analysis.

Causality Behind the Method: The Principle of Reversed-Phase Separation

The separation in RP-HPLC is driven by hydrophobic interactions. The stationary phase is non-polar (typically alkyl chains like C18 bonded to silica), while the mobile phase is polar (usually a mixture of water and an organic solvent like acetonitrile or methanol).[4][11] this compound, being moderately non-polar, will partition between the two phases. It is retained on the C18 column and is eluted as the concentration of the organic solvent in the mobile phase increases. This allows for excellent separation from more polar impurities (which elute earlier) and more non-polar impurities (which elute later).

A gradient elution, where the proportion of the organic solvent is increased over time, is recommended for impurity profiling.[12] This ensures that impurities with a wide range of polarities can be eluted and resolved within a reasonable timeframe, while also maintaining sharp peaks for better sensitivity.[12]

Experimental Protocol: RP-HPLC
  • Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for suppressing the ionization of the indole N-H and any potential acidic or basic impurities, leading to improved peak shape and consistent retention.[11]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 60 40
    25.0 10 90
    30.0 10 90
    30.1 60 40

    | 35.0 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection: UV at 225 nm. The indole chromophore exhibits strong absorbance in this region.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter if necessary.[11]

Workflow and Expected Data

The workflow for this analysis is a self-validating system, ensuring that each step from sample preparation to data analysis contributes to a reliable result.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent (ACN/Water) prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc1 Inject Sample prep3->hplc1 Prepared Sample hplc2 Gradient Separation on C18 Column hplc1->hplc2 hplc3 UV Detection (225 nm) hplc2->hplc3 data1 Integrate Peaks hplc3->data1 Chromatogram data2 Calculate % Purity (Area Percent) data1->data2 data3 Generate Report data2->data3

Caption: RP-HPLC workflow for purity analysis.

Table 1: Representative RP-HPLC System Suitability and Main Peak Data

Parameter Acceptance Criteria Expected Result
Retention Time (RT) Consistent (±2%) ~15.5 min
Tailing Factor (Tf) ≤ 2.0 1.1
Theoretical Plates (N) ≥ 2000 > 10000

| % Area Purity | Report Result | > 99.5% |

Alternative Method: Normal-Phase HPLC (NP-HPLC) for Orthogonal Selectivity

While RP-HPLC is excellent for general purity, it may fail to separate critical impurities with similar hydrophobicity to the main compound, such as positional isomers. Normal-Phase HPLC provides an orthogonal separation mechanism, making it a powerful complementary technique for a comprehensive purity assessment.[6]

Causality Behind the Method: The Principle of Normal-Phase Separation

In NP-HPLC, the separation logic is inverted. It utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethanol).[6] Separation is based on polar interactions (adsorption/desorption). More polar compounds are retained more strongly on the silica surface and elute later. This method offers unique selectivity and is often superior for separating structural isomers where differences in polarity are subtle.

Experimental Protocol: NP-HPLC
  • Instrumentation: An HPLC system (ensure compatibility with normal-phase solvents), autosampler, column thermostat, and UV detector.

  • Column: Silica, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of 95:5 (v/v) n-Hexane : Ethanol. The ratio can be adjusted to optimize resolution.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase. It is critical to avoid any trace of water, which can deactivate the silica column and drastically alter retention times.

Workflow Visualization

NP_HPLC_Workflow cluster_prep_np Sample Preparation cluster_hplc_np HPLC Analysis cluster_data_np Data Processing nprep1 Weigh Sample nprep2 Dissolve in Mobile Phase (Hexane/Ethanol) nprep1->nprep2 nhplc1 Inject Sample nprep2->nhplc1 Prepared Sample nhplc2 Isocratic Separation on Silica Column nhplc1->nhplc2 nhplc3 UV Detection (225 nm) nhplc2->nhplc3 ndata1 Integrate Peaks nhplc3->ndata1 Chromatogram ndata2 Identify Impurities ndata1->ndata2 ndata3 Confirm Purity ndata2->ndata3

Caption: NP-HPLC workflow for orthogonal purity confirmation.

Head-to-Head Comparison: RP-HPLC vs. NP-HPLC

The choice between these methods is not about which is "better," but which is most fit for the specific purpose—routine QC versus in-depth characterization. A truly robust purity profile relies on the strengths of both.

Table 2: Comparison of Analytical Methods

Feature Reversed-Phase HPLC (Primary Method) Normal-Phase HPLC (Alternative Method)
Principle Separation based on hydrophobicity. Non-polar stationary phase, polar mobile phase. Separation based on polarity. Polar stationary phase, non-polar mobile phase.[6]
Typical Elution Order Polar compounds elute first. Non-polar compounds elute first.
Strengths - Highly robust and reproducible.- Wide applicability.- Excellent for routine QC and assay.- Tolerant to aqueous samples. - Superior resolution for positional and geometric isomers.- Orthogonal selectivity to RP-HPLC.- Ideal for confirming peak purity.
Weaknesses - May not resolve isomers with similar hydrophobicity.- Potential for secondary interactions with residual silanols. - Sensitive to water in the mobile phase and sample.- Longer column equilibration times.- Solvents can be more hazardous and expensive.

| Primary Application | Quantitative Purity & Assay: Determining the percentage of the main component and known impurities. | Qualitative Confirmation & Isomer Separation: Confirming the absence of co-eluting impurities and resolving positional isomers. |

Anticipating the Unknown: Potential Process-Related Impurities

A robust analytical method must be capable of separating the main compound from all potential impurities. Based on common indole synthesis routes, such as the Fischer or Reissert syntheses, the following impurities should be considered during method development and validation.[13][14]

  • Starting Materials: Incomplete reaction could leave residual precursors.

  • Positional Isomers: (e.g., Ethyl 5,7-dichloro-1H-indole-2-carboxylate). These are often the most challenging impurities to separate and are a prime reason for employing an orthogonal method like NP-HPLC.

  • Dehalogenated Impurities: (e.g., Ethyl 4-chloro-1H-indole-2-carboxylate). These would be significantly more polar and should be well-resolved in the RP-HPLC method.

  • Hydrolysis Product: (4,7-dichloro-1H-indole-2-carboxylic acid). The free acid is highly polar and will elute very early in the RP-HPLC chromatogram.

Conclusion: A Dual-Methodology Approach for Unimpeachable Trustworthiness

For a critical pharmaceutical intermediate like this compound, relying on a single analytical method is insufficient to build a complete and trustworthy purity profile. This guide demonstrates that a dual-methodology approach is superior.

The Reversed-Phase HPLC method serves as a robust, validated system for routine quality control, providing accurate and precise quantification of the main component. However, the Normal-Phase HPLC method provides an essential, orthogonal view of the sample, offering unparalleled selectivity for challenging impurities like positional isomers that might otherwise go undetected. By employing both techniques, researchers and drug development professionals can establish a self-validating analytical system, ensuring the highest confidence in the quality and purity of this vital chemical building block.

References

A Comparative Guide to the Synthesis of Halogenated Indole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the indole scaffold remains a cornerstone of pharmacologically active molecules. Among its many derivatives, halogenated indole-2-carboxylates are particularly valuable building blocks, offering sites for further functionalization and influencing the electronic properties and metabolic stability of the final compound. The synthesis of these key intermediates can be approached through a variety of methods, each with its own set of advantages and limitations.

This guide provides an in-depth comparison of the primary synthetic routes to halogenated indole-2-carboxylates. We will delve into the mechanistic underpinnings of classical named reactions and modern catalytic approaches, offering field-proven insights to inform your synthetic strategy. Detailed experimental protocols and comparative data are provided to serve as a practical resource in your laboratory.

At a Glance: Comparative Overview of Synthesis Methods

MethodStarting MaterialsKey Features & AdvantagesCommon LimitationsTypical Yields
Direct Halogenation Indole-2-carboxylateOperationally simple; good for late-stage functionalization.Regioselectivity can be an issue; potential for over-halogenation.47-91%
Reissert Synthesis Halogenated o-nitrotoluene, diethyl oxalateUtilizes readily available starting materials.The reductive cyclization step can be low-yielding; multi-step process.~54%
Fischer Indole Synthesis Halogenated phenylhydrazine, pyruvate derivativeVersatile and widely used; one-pot variations exist.Requires acidic conditions which may not be suitable for all substrates; potential for side reactions.Moderate to good
Batcho-Leimgruber Halogenated o-nitrotoluene, DMFDMAHigh yields and mild conditions; avoids harsh acids.Dependent on the availability of substituted o-nitrotoluenes.High
Hemetsberger Synthesis Halogenated aromatic aldehyde, azidoacetateGenerally good yields.The azide starting materials can be unstable and difficult to prepare.>70%
Larock Synthesis Halogenated o-iodoaniline, alkynePalladium-catalyzed; broad substrate scope and good yields.Requires a palladium catalyst and specific ligands; regioselectivity can be a concern with unsymmetrical alkynes.Good to excellent

I. Direct Halogenation of Indole-2-Carboxylates: A Straightforward Approach

The most direct method to obtain halogenated indole-2-carboxylates is through the electrophilic halogenation of the parent indole-2-carboxylate. The inherent nucleophilicity of the indole ring makes it susceptible to attack by electrophilic halogenating agents.

Mechanistic Insight

The regioselectivity of direct halogenation is influenced by both electronic and steric factors. The C3 position is generally the most electron-rich and sterically accessible, making it the primary site of electrophilic attack. However, by carefully selecting the halogenating agent and reaction conditions, halogenation can be directed to other positions, particularly C5. The ester group at C2 deactivates the pyrrole ring towards electrophilic substitution, which can help in achieving substitution on the benzene ring.

Common Halogenating Agents and Regioselectivity:
  • N-Iodosuccinimide (NIS): A mild and effective reagent for iodination, often used in polar aprotic solvents like DMF.[1] It typically leads to iodination at the C3 position.

  • Iodine and Potassium Hydroxide: This combination in DMF can also achieve C3 iodination. The base deprotonates the indole nitrogen, enhancing the nucleophilicity of the C3 position.[1]

  • N-Bromosuccinimide (NBS): A common reagent for bromination. The regioselectivity can be solvent-dependent.

  • Ethyl N,N-dichlorocarbamate: This reagent has been used for the chlorination of indole-2-carboxylic acid, leading to a trichlorooxindole derivative.[2]

Representative Experimental Protocol: Synthesis of Ethyl 5-iodo-1H-indole-2-carboxylate[3]

This two-step procedure involves an initial bis-iodination followed by a selective zinc-mediated reduction to remove the C3-iodo group.

Step 1: Regioselective C3, C5-bisiodination

  • To a solution of ethyl 1H-indole-2-carboxylate in a suitable solvent, add N-iodosuccinimide (2.2 equivalents).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction to isolate the crude ethyl 3,5-diiodo-1H-indole-2-carboxylate.

Step 2: Zinc-mediated C3-dehalogenation

  • Dissolve the crude di-iodinated product in a suitable solvent (e.g., acetic acid).

  • Add zinc dust and stir the mixture at room temperature.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, filter off the zinc and work up the reaction to afford ethyl 5-iodo-1H-indole-2-carboxylate.

Advantages:

  • Operationally simple and can be performed in the late stages of a synthetic sequence.

  • Avoids the need to construct the indole ring from scratch.

Disadvantages:

  • Regioselectivity can be challenging to control, often leading to mixtures of isomers.

  • The electron-withdrawing nature of the carboxylate group can deactivate the ring, requiring harsher conditions for substitution on the benzene portion.

  • Over-halogenation is a common side reaction.

II. Classical Named Reactions for Indole Ring Construction

Several classical named reactions provide reliable routes to the indole core, which can be adapted for the synthesis of halogenated derivatives by using appropriately substituted starting materials.

A. The Reissert Indole Synthesis

The Reissert synthesis is a two-step process that begins with the condensation of a substituted o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.[3][4]

Mechanistic Pathway

The synthesis commences with the base-catalyzed condensation of a halogenated o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate derivative. This intermediate then undergoes reductive cyclization, where the nitro group is reduced to an amine, which subsequently attacks the ketone to form the indole ring after dehydration.

Reissert_Synthesis start Halogenated o-nitrotoluene intermediate1 Ethyl (halogenated-2-nitrophenyl)pyruvate start->intermediate1 Condensation reagent1 Diethyl oxalate, Base (e.g., KOtBu) reagent1->intermediate1 intermediate2 Cyclization intermediate1->intermediate2 Reductive Cyclization reagent2 Reducing agent (e.g., Fe/AcOH) reagent2->intermediate2 product Halogenated indole-2-carboxylate intermediate2->product Fischer_Indole_Synthesis start Halogenated phenylhydrazine intermediate1 Phenylhydrazone start->intermediate1 Condensation reagent1 Pyruvate derivative reagent1->intermediate1 intermediate2 [3,3]-Sigmatropic Rearrangement intermediate1->intermediate2 Tautomerization reagent2 Acid catalyst (e.g., ZnCl2, PPA) reagent2->intermediate2 intermediate3 Cyclization & Aromatization intermediate2->intermediate3 product Halogenated indole-2-carboxylate intermediate3->product Elimination of NH3 Batcho_Leimgruber_Synthesis start Halogenated o-nitrotoluene intermediate1 Enamine start->intermediate1 Condensation reagent1 DMFDMA, Pyrrolidine reagent1->intermediate1 intermediate2 Reductive Cyclization intermediate1->intermediate2 reagent2 Reducing agent (e.g., Raney Ni, H2) reagent2->intermediate2 product Halogenated indole intermediate2->product Larock_Indole_Synthesis start Halogenated o-iodoaniline intermediate1 Oxidative Addition start->intermediate1 reagent1 Alkyne intermediate2 Alkyne Insertion reagent1->intermediate2 catalyst Pd(0) catalyst catalyst->intermediate1 intermediate1->intermediate2 intermediate3 Cyclization intermediate2->intermediate3 product Halogenated indole-2-carboxylate intermediate3->product Reductive Elimination product->catalyst

References

A Comparative Guide to the Structural Validation of Ethyl 4,7-dichloro-1H-indole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's chemical structure is a foundational pillar of scientific rigor and preclinical development. The Ethyl 4,7-dichloro-1H-indole-2-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate for a range of biologically active agents. However, the potential for isomeric impurities during synthesis necessitates a robust, multi-technique approach to structural validation.

This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of this compound and its derivatives. We will delve into the causality behind experimental choices, present objective performance data, and provide field-proven protocols to ensure trustworthy and reproducible results.

The Challenge: Ambiguity in Substituted Indoles

The synthesis of substituted indoles can sometimes yield a mixture of positional isomers. For the target molecule, an incomplete reaction or alternative cyclization pathways could potentially lead to isomers such as Ethyl 5,7-dichloro- or Ethyl 4,6-dichloro-1H-indole-2-carboxylate. Differentiating these isomers is critical, as even minor structural changes can profoundly impact biological activity and toxicity. Therefore, relying on a single analytical technique is often insufficient for complete structural elucidation.

Core Analytical Techniques: A Comparative Analysis

A combination of spectroscopic and spectrometric methods is essential for unambiguous structural assignment. The most powerful techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, for an absolute determination, single-crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integrations of ¹H and ¹³C spectra, a detailed map of the proton and carbon framework can be assembled.

Expertise & Causality: For this compound, ¹H NMR is crucial for determining the substitution pattern on the benzene ring. The two remaining aromatic protons (at positions 5 and 6) will appear as a pair of doublets due to ortho-coupling. The chemical shifts of these protons are influenced by the electron-withdrawing chlorine atoms and the fused pyrrole ring. 2D NMR techniques like COSY, HSQC, and HMBC are then used to definitively link protons to their attached carbons and map longer-range connectivities, confirming the overall structure.

Detailed Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred as it ensures the N-H proton is clearly visible and not broadened by exchange.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters on a 400 MHz spectrometer: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • This experiment requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition (if necessary):

    • Run COSY (Correlation Spectroscopy) to identify proton-proton couplings (e.g., between H-5 and H-6).

    • Run HSQC (Heteronuclear Single Quantum Coherence) to identify direct one-bond proton-carbon correlations.

    • Run HMBC (Heteronuclear Multiple Bond Correlation) to identify two- and three-bond correlations, which are critical for piecing together the molecular fragments.

Expected ¹H NMR Data (in DMSO-d₆):

  • N-H: A broad singlet around δ 12.0 ppm.

  • Aromatic Protons: Two doublets in the range of δ 7.0-7.5 ppm, corresponding to H-5 and H-6.

  • H-3: A singlet around δ 7.2 ppm.

  • Ethyl Ester (CH₂): A quartet around δ 4.3 ppm.

  • Ethyl Ester (CH₃): A triplet around δ 1.3 ppm.

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Mass spectrometry provides the exact molecular weight of a compound, offering immediate confirmation of the elemental formula. For halogenated compounds like this compound, MS is particularly useful due to the characteristic isotopic patterns of chlorine.

Expertise & Causality: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[1][2] A molecule containing one chlorine atom will show two molecular ion peaks ([M]⁺ and [M+2]⁺) separated by 2 m/z units, with a relative intensity of 3:1.[1][2] Our target molecule contains two chlorine atoms, which results in a more complex but highly diagnostic pattern: an [M]⁺ peak, an [M+2]⁺ peak, and an [M+4]⁺ peak. The relative intensities of these peaks will be approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.[3]

Detailed Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a common and gentle method for this type of molecule, typically producing a protonated molecule [M+H]⁺.

  • Analysis:

    • Inject the sample into the mass spectrometer.

    • Acquire a full scan spectrum in positive ion mode.

    • Focus on the molecular ion region and analyze the isotopic pattern.

    • The high-resolution data should provide a mass accurate to within 5 ppm of the calculated theoretical mass.

X-ray Crystallography: The Gold Standard

When an unambiguous, absolute structural determination is required, single-crystal X-ray crystallography is the ultimate authority.[4] This technique provides a three-dimensional model of the molecule as it exists in the crystal lattice, confirming not only the connectivity but also the stereochemistry and solid-state conformation.[5][6]

Expertise & Causality: Obtaining a high-quality single crystal is often the most challenging step.[4] The choice of crystallization solvent and technique (e.g., slow evaporation, vapor diffusion) is critical and often requires screening of multiple conditions. Once a suitable crystal is obtained and diffracted, the resulting electron density map provides definitive proof of the atomic positions, including the locations of the chlorine atoms on the indole ring.[7][8]

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

    • Use a slow evaporation or solvent/anti-solvent diffusion method to grow single crystals suitable for diffraction (typically 0.1-0.3 mm in each dimension).[4]

  • Data Collection:

    • Mount a suitable crystal on a goniometer in the X-ray diffractometer.

    • Cool the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal vibration and radiation damage.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson synthesis to obtain an initial model of the molecule.

    • Refine the model against the experimental data to finalize the atomic positions, bond lengths, and angles.

Comparative Summary of Techniques

Technique Information Provided Sample Requirement Strengths Limitations
NMR Spectroscopy Detailed atomic connectivity, proton/carbon environment, relative stereochemistry.5-10 mg, solubleProvides the most comprehensive structural information in solution.Requires relatively pure sample; can be complex to interpret fully.
Mass Spectrometry Molecular weight, elemental formula (HRMS), isotopic information.[9]<1 mg, solubleHigh sensitivity; confirms molecular formula and presence of halogens.[1]Provides little information on atom connectivity; fragmentation can be complex.
X-ray Crystallography Absolute 3D structure, bond lengths/angles, solid-state packing.[6]Single crystal (0.1-0.3 mm)Unambiguous and definitive structural proof.[4]Growing suitable crystals can be difficult and time-consuming.

Integrated Workflow for Structure Validation

A self-validating system for structural confirmation should follow a logical progression, using each technique to corroborate the others.

G cluster_0 Initial Characterization cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Absolute Confirmation cluster_3 Final Validation Synthesis Synthesized Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (Confirm MW & Formula) Purification->MS Isotopic pattern matches C11H11Cl2NO2? NMR 1D & 2D NMR (Propose Connectivity) Purification->NMR Proton/Carbon signals match expected structure? MS->NMR Data Consistent? Xray X-ray Crystallography (If needed or for publication) NMR->Xray Is absolute proof required? Final Structure Confirmed NMR->Final Data is unambiguous Xray->Final Structure solved

References

Safety Operating Guide

Navigating the Disposal of Ethyl 4,7-dichloro-1H-indole-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the responsible management of chemical waste is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 4,7-dichloro-1H-indole-2-carboxylate, a halogenated indole derivative. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Compound: Hazard Profile and Characteristics

This compound (CAS No. 104115-70-0) is a chlorinated heterocyclic compound.[1] While specific hazard data for this exact compound is not extensively published, its structure as a chlorinated organic molecule and a derivative of indole necessitates a cautious approach to its handling and disposal. Halogenated organic compounds are often classified as hazardous waste due to their potential for environmental persistence and toxicity.[2][3][4][5]

Key Chemical Properties for Disposal Consideration:

PropertyValue/InformationSource
Molecular Formula C₁₁H₉Cl₂NO₂[1]
Molecular Weight 258.1 g/mol [1]
Appearance Likely a solidInferred from similar compounds
Solubility Sparingly soluble in water, more soluble in organic solvents[6]

Given its chemical nature, it is prudent to handle this compound as a hazardous substance, exercising universal precautions.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins with waste segregation at the point of generation and culminates in its removal by certified hazardous waste professionals.

Immediate Actions: Waste Segregation and Containerization

Principle: Proper segregation prevents dangerous chemical reactions and ensures that waste streams are not unnecessarily contaminated, which can complicate and increase the cost of disposal.

Procedure:

  • Designate a Satellite Accumulation Area (SAA): Establish a designated area at or near the point of waste generation.[7] This could be a specific section of a laboratory bench or a dedicated fume hood.[7]

  • Select an Appropriate Waste Container:

    • Use a container compatible with halogenated organic waste. A high-density polyethylene (HDPE) or glass container is generally suitable.[7] Do not use metal containers for potentially corrosive waste.[7]

    • Ensure the container is clean, in good condition, and has a secure, tightly-fitting lid.[7]

  • Label the Container Correctly:

    • Clearly label the container with the words "HAZARDOUS WASTE".[7]

    • Identify the contents, including "this compound" and any solvents or other chemicals present, with their approximate percentage compositions.[7]

  • Keep the Container Closed: The waste container must remain tightly capped at all times, except when adding waste.[7] This prevents the release of vapors and reduces the risk of spills.[7]

Disposal of Contaminated Materials

Principle: Any materials that come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.

Procedure:

  • Personal Protective Equipment (PPE): Dispose of contaminated gloves, bench paper, and other disposable labware in a designated solid hazardous waste container. This container should also be clearly labeled as "HAZARDOUS WASTE" with a description of the contents.

  • Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container that is also labeled as hazardous waste.

  • Glassware:

    • For routine cleaning, rinse glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove residual compound. The solvent rinseate must be collected as hazardous waste.

    • After the initial solvent rinse, wash the glassware with soap and water.[8]

    • For heavily contaminated or broken glassware, it should be disposed of in a designated "Contaminated Glass Waste" container.

Decontamination of Laboratory Equipment

Principle: To prevent cross-contamination and ensure safety during maintenance or relocation, all equipment used with this compound must be thoroughly decontaminated.[9][10]

Procedure:

  • Initial Cleaning: Begin by physically removing any visible residue.[8]

  • Chemical Decontamination:

    • Wipe surfaces with a solvent known to dissolve the compound, such as ethanol or acetone.[10] Collect all cleaning materials as hazardous waste.

    • Follow with a wash using a laboratory detergent and water.[8]

    • For surfaces that can tolerate it, a 10% bleach solution can be an effective disinfectant, but be aware of its corrosive properties, especially on stainless steel.[9][11]

  • Final Rinse: Perform a final rinse with deionized water to remove any detergent or disinfectant residue.[9]

  • Documentation: It is good practice to document the decontamination process, including the date, method used, and the name of the individual who performed it.[10]

Waste Pickup and Final Disposal

Principle: The final disposal of hazardous waste must be conducted by a licensed and reputable waste management company in accordance with all local, state, and federal regulations.

Procedure:

  • Request a Pickup: When your hazardous waste container is approaching full, or before it has been in the SAA for the maximum allowed time (consult your institution's EHS guidelines), submit a hazardous material pickup request to your Environmental Health and Safety (EHS) department.[7]

  • Ensure Proper Manifesting: Your EHS department will handle the final packaging, labeling, and manifesting of the waste for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).

Emergency Procedures: Spills and Exposures

In Case of a Spill:

  • Alert others in the immediate area.

  • Evacuate the area if the spill is large or in a poorly ventilated space.

  • If trained and safe to do so, contain the spill with an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

  • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[6][12][13]

  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[14][15]

  • Decontaminate the spill area once the bulk of the material has been removed.

  • Report the spill to your laboratory supervisor and EHS department.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16][17] Seek medical attention.[16][17]

  • Skin: Immediately wash the affected area with plenty of soap and water.[16][17] Remove contaminated clothing.[12] Seek medical attention if irritation persists.[16][17]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[12][18]

Disposal Decision Workflow

DisposalWorkflow cluster_generation At the Point of Generation cluster_containerization Containerization & Labeling cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start Waste Generated (this compound) waste_type Is it pure compound, a solution, or contaminated material? start->waste_type pure_solid Pure Solid or Minimal Contamination waste_type->pure_solid Solid solution Solution in Organic Solvent waste_type->solution Liquid contaminated Contaminated PPE, Glassware, Sharps waste_type->contaminated Contaminated Material solid_waste_container Solid Hazardous Waste Container pure_solid->solid_waste_container liquid_waste_container Liquid Hazardous Waste Container (Compatible with Halogenated Organics) solution->liquid_waste_container contaminated->solid_waste_container sharps_container Hazardous Sharps Container contaminated->sharps_container label_solid Label: 'HAZARDOUS WASTE' Chemical Name & % solid_waste_container->label_solid label_liquid Label: 'HAZARDOUS WASTE' All Components & % liquid_waste_container->label_liquid label_sharps Label: 'HAZARDOUS WASTE' Contaminant sharps_container->label_sharps saa Store in Designated Satellite Accumulation Area (SAA) label_solid->saa label_liquid->saa label_sharps->saa cap Keep Container Tightly Capped saa->cap pickup_request Submit Hazardous Waste Pickup Request to EHS cap->pickup_request ehs_disposal EHS Manages Transport to Licensed Disposal Facility pickup_request->ehs_disposal

Caption: Decision workflow for the disposal of this compound waste.

By adhering to this guide, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.

References

A Senior Application Scientist's Guide to Handling Ethyl 4,7-dichloro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities like Ethyl 4,7-dichloro-1H-indole-2-carboxylate demands the highest standards of safety and precision. This guide provides a comprehensive, field-tested framework for the safe handling, use, and disposal of this compound. Our objective is to move beyond mere compliance, fostering a deep-rooted culture of safety that protects both the researcher and the integrity of the experiment.

Hazard Assessment: Understanding the Compound

This compound is a halogenated indole derivative. While specific toxicological data for this exact compound is limited, the known hazards of similar indole carboxylates and halogenated aromatic compounds provide a strong basis for a rigorous safety protocol. The primary hazards are skin and eye irritation.[1][2] As a powdered solid, it also presents a risk of inhalation if handled improperly.

Key Hazard Information:

  • Signal Word: Warning[1]

  • Physical State: Powder Solid[1]

  • Primary Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1][2]

This assessment dictates a stringent approach to personal protective equipment (PPE) to prevent any direct contact with the substance.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a checklist exercise; it is a critical control measure based on a thorough risk assessment. For this compound, the protocol is designed to create a complete barrier against dermal, ocular, and respiratory exposure.

Eye and Face Protection
  • Why it's essential: The compound is classified as a serious eye irritant.[1][2] Accidental contact from a splash or airborne particles could cause significant and painful damage.

  • Specific Recommendations:

    • Minimum Requirement: Chemical safety goggles that meet European standard EN 166 or ANSI Z87.1 are mandatory.[1][3] These must provide a complete seal around the eyes to protect from splashes and fine dust.

    • Enhanced Protection: When handling larger quantities or during procedures with a high risk of splashing (e.g., dissolution in solvents), a full-face shield should be worn over the safety goggles.[4]

Hand Protection
  • Why it's essential: The compound is a known skin irritant.[1] Direct contact can cause dermatitis, and repeated exposure may lead to more severe skin conditions. The hands are the most likely part of the body to come into direct contact with the chemical.

  • Specific Recommendations:

    • Glove Type: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for handling powdered chemicals.

    • Best Practice: Consider double-gloving, especially during weighing and transfer operations.[3] This provides an additional layer of protection against tears and contamination. If the outer glove becomes contaminated, it can be removed safely without exposing the skin.

Body Protection
  • Why it's essential: To prevent accidental skin contact on the arms, torso, and legs from spills or airborne dust.

  • Specific Recommendations:

    • A full-length laboratory coat is the minimum requirement.[3][5]

    • Ensure the lab coat is fully buttoned and the sleeves are not rolled up.

    • For procedures with a higher risk of contamination, consider chemical-resistant coveralls.[4][6]

    • Long pants and closed-toe shoes are mandatory for all laboratory work.[3]

Respiratory Protection
  • Why it's essential: While not typically required for small-scale lab use with proper engineering controls, the inhalation of fine chemical dust must be avoided.

  • Specific Recommendations:

    • Primary Control: All handling of the solid compound, especially weighing and preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation of dust.[5]

    • Secondary Protection: If a fume hood is not available or if there is a risk of dust generation, a NIOSH-approved N95 dust mask or equivalent respirator should be used.[5][7]

    • For large-scale operations or emergency situations, a full-face respirator with appropriate cartridges is necessary.[1]

Quantitative Safety Data Summary

The following table summarizes the hazard classifications for compounds similar to this compound, providing a clear, at-a-glance reference for risk assessment.

Hazard ClassificationCategoryGHS CodeDescriptionSource
Skin Corrosion/IrritationCategory 2H315Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2H319Causes serious eye irritation[1][2]

Operational Workflow for Safe Handling

A systematic, step-by-step approach is crucial for minimizing exposure and ensuring experimental integrity.

Step 1: Preparation

  • Review SDS: Before any work begins, thoroughly review the Safety Data Sheet (SDS) for the compound.[5]

  • Assemble PPE: Don all required PPE as detailed above: safety goggles, nitrile gloves, and a buttoned lab coat.

  • Prepare Workspace: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Prepare all necessary equipment (spatulas, weigh boats, solvents, etc.) and place them inside the fume hood.

Step 2: Handling and Weighing

  • Work in Fume Hood: Conduct all manipulations of the solid compound inside the fume hood.

  • Avoid Dust Generation: Handle the solid material carefully to minimize the creation of dust.[5] Use a micro-spatula for transfers.

  • Weighing: If the balance cannot be placed inside the fume hood, use a contained weighing vessel. Tare the vessel, add the compound carefully, and securely close it before moving it back to the fume hood.

Step 3: Dissolution

  • Add Solvent Slowly: When preparing solutions, slowly add the solvent to the solid to prevent splashing.

  • Vessel Choice: Use a flask or beaker of appropriate size to avoid spills.

Step 4: Storage

  • Container: Store the compound in a tightly sealed container to prevent contamination.[1]

  • Conditions: Keep in a dry, refrigerated, and well-ventilated area, protected from direct sunlight.[1]

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep1 Review SDS prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh Compound in Hood prep3->handle1 Proceed to Handling handle2 Dissolve in Solvent handle1->handle2 post1 Store Securely (Refrigerated, Dry, Dark) handle2->post1 Procedure Complete post2 Decontaminate Workspace post1->post2 post3 Dispose of Waste post2->post3

Caption: Workflow for the safe handling of this compound.

Emergency Procedures & First Aid

In the event of accidental exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][8]

  • Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation persists, seek medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[1][8]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and then drink plenty of water. Seek medical attention if symptoms occur.[1][8]

Disposal Plan

All waste containing this compound is classified as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste (e.g., weigh boats, gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: All waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[1][9] Do not dispose of it down the drain or in regular trash.

Conclusion

The responsible use of this compound is predicated on a comprehensive understanding of its potential hazards and the diligent application of safety protocols. By integrating these practices into every aspect of your workflow, you not only ensure your personal safety but also uphold the standards of excellence in scientific research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4,7-dichloro-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4,7-dichloro-1H-indole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.